Nequinate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 6-butyl-4-oxo-7-phenylmethoxy-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-3-4-10-16-11-17-19(23-13-18(21(17)24)22(25)26-2)12-20(16)27-14-15-8-6-5-7-9-15/h5-9,11-13H,3-4,10,14H2,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOPDLNHPOLRRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1OCC3=CC=CC=C3)NC=C(C2=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048610 | |
| Record name | Nequinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Nequinate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031754 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13997-19-8 | |
| Record name | Nequinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13997-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nequinate [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013997198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nequinate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11433 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nequinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nequinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.346 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEQUINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91ZE013933 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Nequinate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031754 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
287 - 288 °C | |
| Record name | Nequinate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031754 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Nequinate's Mechanism of Action Against Eimeria Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nequinate, a quinolone anticoccidial agent, effectively controls coccidiosis in poultry by targeting the parasite's energy metabolism. This technical guide provides an in-depth analysis of the mechanism of action of this compound against Eimeria species, the causative agent of coccidiosis. The primary mode of action is the inhibition of the mitochondrial electron transport chain, leading to a disruption of cellular respiration. This document details the specific biochemical targets of this compound, summarizes key quantitative data on its efficacy, outlines relevant experimental protocols for its study, and provides visual representations of the affected pathways and experimental workflows.
Introduction to this compound and Coccidiosis
Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, poses a significant economic burden on the global poultry industry.[1] this compound (methyl benzoquate) is a synthetic quinolone compound that has been utilized for the prevention and control of this disease.[2] Quinolone anticoccidials are known for their broad-spectrum activity against various Eimeria species.[2] They are primarily effective during the early stages of the parasite's intracellular development, targeting sporozoites and early trophozoites.[2][3] This guide focuses on the molecular and cellular mechanisms by which this compound exerts its anticoccidial effects.
Core Mechanism of Action: Inhibition of Mitochondrial Respiration
The primary mechanism of action of this compound and other quinolone coccidiostats is the disruption of mitochondrial respiration in Eimeria parasites.[2][3][4] This targeted inhibition of the parasite's energy production is central to its efficacy.
The Target: The Eimeria Mitochondrial Electron Transport Chain
This compound specifically inhibits the electron transport chain (ETC) within the parasite's mitochondria. The proposed site of action is at or near cytochrome b (part of Complex III).[2][4] This blockage disrupts the flow of electrons, which is essential for the generation of ATP, the primary energy currency of the cell. The Eimeria mitochondrial ETC has some distinct features compared to its vertebrate host, making it a selective target for therapeutic intervention.[2]
Stage-Specific Effects
This compound's inhibitory action is most pronounced against the early developmental stages of Eimeria. It is coccidiostatic, meaning it arrests the development of sporozoites after they have invaded the host's intestinal epithelial cells.[3] At higher concentrations, it can also have a coccidiocidal (killing) effect on these early parasitic forms.[5] This early intervention prevents the progression of the parasite's life cycle, thereby mitigating the clinical signs of coccidiosis.
Quantitative Data on this compound Efficacy
| Parameter | Drug Class | Eimeria Species | Value | Condition | Reference |
| 50% Inhibition of Mitochondrial Respiration | Quinolones | E. tenella (susceptible) | 3 pmol / mg mitochondrial protein | Succinate and malate (B86768) + pyruvate (B1213749) supported respiration | [4] |
| 50% Inhibition of Mitochondrial Respiration | Quinolones | E. tenella (amquinate-resistant) | 300 pmol / mg mitochondrial protein | Succinate and malate + pyruvate supported respiration | [4] |
| Oocyst Production Control | Decoquinate (B1670147) | Eimeria spp. (field isolates) | Complete control | ≥20 ppm in feed | [5] |
Table 1: Quantitative Efficacy Data for Quinolone Anticoccidials against Eimeria species.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the mechanism and efficacy of this compound and other anticoccidial compounds.
Isolation of Eimeria tenella Mitochondria
This protocol is adapted from studies on Eimeria mitochondrial respiration.[4][6]
Objective: To isolate intact and functional mitochondria from Eimeria tenella oocysts for use in respiration assays.
Materials:
-
Unsporulated E. tenella oocysts
-
Phosphate-buffered saline (PBS)
-
Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)
-
Nitrogen cavitation bomb or Potter-Elvehjem homogenizer
-
Differential centrifugation equipment
Procedure:
-
Purify unsporulated oocysts from chicken feces using a standard salt flotation method.
-
Wash the oocysts extensively with PBS.
-
Resuspend the oocyst pellet in ice-cold homogenization buffer.
-
Disrupt the oocysts using either a nitrogen cavitation bomb at high pressure (e.g., 2000 psi) or a mechanical homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet large debris and intact oocysts.
-
Collect the supernatant and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes) to pellet the mitochondria.
-
Wash the mitochondrial pellet with homogenization buffer and resuspend in a suitable assay buffer.
-
Determine the protein concentration of the mitochondrial suspension.
In Vitro Sporozoite Invasion and Replication Inhibition Assay
This protocol is a synthesized representation of methodologies used for in vitro screening of anticoccidial compounds.[3][7][8][9]
Objective: To quantify the inhibitory effect of this compound on the ability of Eimeria sporozoites to invade and replicate within host cells.
Materials:
-
Madin-Darby Bovine Kidney (MDBK) cells or other suitable host cell line
-
Cell culture medium (e.g., DMEM)
-
Purified E. tenella sporozoites
-
This compound stock solution
-
96-well cell culture plates
-
Quantitative PCR (qPCR) reagents and equipment
Procedure:
-
Seed MDBK cells in 96-well plates and grow to confluence.
-
Pre-incubate purified sporozoites with varying concentrations of this compound for 1 hour at 41°C. Include a no-drug control.
-
Wash the sporozoites to remove the drug and resuspend them in fresh culture medium.
-
Infect the confluent MDBK cell monolayers with the treated sporozoites.
-
Incubate the infected cells for a set period (e.g., 2 hours for invasion, 24-96 hours for replication).
-
For invasion assays, lyse the cells after the initial incubation, extract genomic DNA, and quantify the number of invaded sporozoites using qPCR targeting an Eimeria-specific gene.
-
For replication assays, lyse the cells at later time points, extract genomic DNA, and quantify the parasite load using qPCR to assess the extent of replication.
-
Calculate the percentage of inhibition for each this compound concentration compared to the no-drug control.
Resistance to this compound
The development of drug resistance is a significant challenge in coccidiosis control. Resistance to quinolones, including this compound, can emerge rapidly.[10][11]
Mechanisms of Resistance
Two primary mechanisms of resistance to quinolones in Eimeria have been proposed:
-
Altered Drug Uptake/Efflux: Resistant parasites may have a reduced ability to take up or may actively pump out the drug, preventing it from reaching its mitochondrial target.[6]
-
Alternative Biochemical Pathways: Resistant strains may utilize alternative pathways for electron transport in their mitochondria, bypassing the site of quinolone inhibition.[6][12]
Studies have shown that mitochondria isolated from quinolone-resistant E. tenella strains are significantly less sensitive to the inhibitory effects of these drugs, supporting the concept of a target-site modification or a bypass mechanism.[4]
Conclusion
This compound is a potent anticoccidial agent that exerts its effect by inhibiting the mitochondrial electron transport chain in Eimeria species, specifically targeting a site near cytochrome b. This action disrupts the parasite's energy metabolism, leading to the arrest of its development at the early sporozoite and trophozoite stages. While effective, the emergence of resistance necessitates ongoing research and monitoring. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound's mechanism of action and the development of novel anticoccidial therapies. The quantitative data and visual models presented herein offer valuable resources for researchers and professionals in the field of veterinary parasitology and drug development.
References
- 1. Anticoccidial effects of herbal extracts on Eimeria tenella infection in broiler chickens: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies of the mitochondria from Eimeria tenella and inhibition of the electron transport by quinolone coccidiostats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of decoquinate and clopidol on electron transport in mitochondria of Eimeria tenella (Apicomplexa: Coccidia) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the respiration of Eimeria tenella by quinolone coccidiostats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Growth of Eimeria tenella: Characterization and Application of Quantitative Methods to Assess Sporozoite Invasion and Endogenous Development in Cell Culture [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Eimeria tenella (Eucoccidiorida): a quantitative assay for sporozoite infectivity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of Routinely Used Anticoccidials Against Eimeria tenella Field Isolates in Chicken: Bangladesh Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct non-synonymous mutations in cytochrome b highly correlate with decoquinate resistance in apicomplexan parasite Eimeria tenella - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The appearance of bisporocytic oocysts of Eimeria maxima in drug-treated chicks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of decoquinate against drug sensitive laboratory strains of Eimeria tenella and field isolates of Eimeria spp. in broiler chickens in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Characteristics of Mitochondrial Electron Transport Chain from Eimeria tenella - PMC [pmc.ncbi.nlm.nih.gov]
Nequinate: A Physicochemical and Technical Guide for Research Applications
Introduction
Nequinate is a synthetic quinoline (B57606) derivative recognized primarily for its potent anticoccidial activity.[1][2] As a coccidiostat, it is utilized in the veterinary field to control infections caused by various species of Eimeria in poultry and rabbits.[3][4] Chemically, this compound is methyl 7-(benzyloxy)-6-butyl-4-oxo-1,4-dihydroquinoline-3-carboxylate.[3] Its molecular structure features a 1,4-dihydroquinoline (B1252258) core, which is crucial for its biological activity.[5] This guide provides an in-depth overview of the physicochemical properties, mechanism of action, and relevant experimental protocols for this compound, tailored for researchers and professionals in drug development.
Physicochemical Properties
This compound is a light yellow, odorless crystalline solid.[6] Its structural and physicochemical characteristics are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₂₃NO₄ | [5] |
| Molecular Weight | 365.42 g/mol | [1][6][7] |
| CAS Number | 13997-19-8 | [1][5][7] |
| Appearance | Solid powder, Crystals | [5][6][7] |
| Melting Point | 287-288 °C | [3][7] |
| Aqueous Solubility | 0.024 mg/mL (at 25°C) | [5] |
Table 2: Predicted and Experimental Physicochemical Parameters
| Property | Value | Source(s) |
| logP (Octanol-Water) | 3.82 ± 0.38 (Experimental) | [5] |
| 4.34 (Predicted, ALOGPS) | [4] | |
| pKa (Strongest Acidic) | 10.15 (Predicted, ChemAxon) | [4] |
| pKa (Strongest Basic) | -1.8 (Predicted, ChemAxon) | [4] |
| Polar Surface Area | 64.63 Ų | [4] |
| Crystal Density | 1.287 g/cm³ | [5] |
| Boiling Point | 520.7 ± 50.0 °C (Predicted) | [6][7] |
Solubility and Stability
This compound's low aqueous solubility presents a challenge for formulation but is a key factor in its localized action within the gastrointestinal tract.[8]
Table 3: Solubility Profile of this compound
| Solvent | Solubility | Notes | Source(s) |
| Water | 0.000763 mg/mL | Predicted by ALOGPS | [4][9] |
| DMSO | Insoluble | Fresh DMSO recommended due to moisture absorption | [8] |
| Acidic Methanol (B129727) | Slightly Soluble | Requires heating and sonication | [7] |
For long-term storage, this compound should be kept in a dry, dark place at -20°C.[10] For short-term storage, 0-4°C is suitable.[10] Microencapsulation with polymers like ethylcellulose has been shown to significantly improve thermal stability, with 94% potency retained after 6 months at 40°C, compared to 72% for the pure compound.[5]
Mechanism of Action
This compound exhibits a multi-targeted mechanism of action against apicomplexan parasites. Its primary efficacy stems from the dual inhibition of crucial metabolic pathways within the parasite.
-
Inhibition of Mitochondrial Electron Transport: this compound disrupts the parasite's energy production by interfering with the mitochondrial electron transport chain.
-
Inhibition of Dihydroorotate Dehydrogenase (DHODH): This enzyme is essential for pyrimidine (B1678525) biosynthesis in the parasite. By inhibiting DHODH, this compound halts DNA synthesis and replication, thereby preventing parasite proliferation.[5]
-
Inhibition of Xanthine Oxidoreductase (XOD): Some studies also indicate that this compound can inhibit XOD activity, which is involved in purine (B94841) catabolism.[1][11]
Experimental Protocols
Protocol 1: Determination of this compound in Animal Feed by Fluorescence Spectrometry
This protocol is based on the established method for analyzing quinoline-type coccidiostats in animal feed.[12]
1. Principle: this compound is extracted from the feed matrix with a suitable organic solvent. The extract is then purified, and the concentration of this compound is determined by measuring its native fluorescence at specific excitation and emission wavelengths.
2. Reagents and Materials:
-
This compound analytical standard
-
Chloroform (ACS grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Anhydrous sodium sulfate (B86663)
-
0.1 N Sulfuric acid
-
Whatman No. 1 filter paper
-
Centrifuge tubes (50 mL)
-
Spectrofluorometer
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound (100 µg/mL) in methanol.
-
Create a series of working standards (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL) by diluting the stock solution with methanol.
4. Sample Preparation and Extraction:
-
Weigh 10 g of a homogenized feed sample into a 50 mL centrifuge tube.
-
Add 30 mL of a chloroform:methanol (3:1 v/v) solution containing 1% formic acid.
-
Vortex vigorously for 2 minutes and then shake on a mechanical shaker for 20 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant and filter it through Whatman No. 1 filter paper containing anhydrous sodium sulfate to remove residual water.
5. Measurement:
-
Set the spectrofluorometer to the optimal excitation and emission wavelengths for this compound (typically around 340 nm for excitation and 420 nm for emission, but should be optimized).
-
Measure the fluorescence intensity of the working standards to generate a calibration curve.
-
Measure the fluorescence intensity of the sample extract.
-
Calculate the concentration of this compound in the sample based on the calibration curve, accounting for the initial sample weight and extraction volume.
Protocol 2: Workflow for this compound Residue Analysis in Tissues by LC-MS/MS
This workflow outlines the key steps for the sensitive detection and quantification of this compound residues in animal tissues, such as muscle and liver, based on modern analytical practices.[13]
1. Principle: this compound is extracted from tissue homogenates using an organic solvent. The extract is then cleaned up using solid-phase extraction (SPE) to remove matrix interferences. The final extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for highly selective and sensitive quantification.
2. Reagents and Materials:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Magnesium sulfate, sodium chloride (for LLE)
-
SPE cartridges (e.g., C18, 500 mg)
-
LC-MS/MS system with an electrospray ionization (ESI) source
3. Extraction:
-
Homogenize 2 g of tissue with 10 mL of acetonitrile.
-
Add salting-out reagents (e.g., magnesium sulfate and sodium chloride) to induce phase separation.
-
Vortex and centrifuge. Collect the upper acetonitrile layer.
4. Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the acetonitrile extract onto the cartridge.
-
Wash the cartridge with a low-organic-content solvent to remove polar interferences.
-
Elute this compound with an appropriate solvent, such as methanol or acetonitrile.
5. Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Monitor specific precursor-to-product ion transitions for this compound in Multiple Reaction Monitoring (MRM) mode for accurate quantification.
Conclusion
This compound remains a significant compound in veterinary medicine with a well-defined mechanism of action. Its physicochemical properties, particularly its low aqueous solubility and high lipophilicity, are critical determinants of its biological activity and formulation requirements. The analytical methods detailed here provide robust frameworks for its quantification in various matrices, supporting both research and regulatory applications. Understanding these core technical aspects is essential for scientists working on the development of new anticoccidial agents or exploring novel applications for quinoline-based compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. invivochem.net [invivochem.net]
- 3. This compound | C22H23NO4 | CID 26383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound (13997-19-8) for sale [vulcanchem.com]
- 6. echemi.com [echemi.com]
- 7. This compound CAS#: 13997-19-8 [m.chemicalbook.com]
- 8. selleckchem.com [selleckchem.com]
- 9. ChemFOnt: Showing chemical card for this compound (CFc000012933) [chemfont.ca]
- 10. medkoo.com [medkoo.com]
- 11. glpbio.com [glpbio.com]
- 12. Collaborative study for the determination of this compound in feeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Qualitative and Quantitative Determination of Decoquinate in Chicken Tissues by Gas Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Nequinate: A Technical Guide on its Role as a Quinolone Coccidiostat in Poultry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, represents a significant economic burden on the global poultry industry. Control of this disease has largely relied on the prophylactic use of anticoccidial drugs. Among these, the quinolone class of coccidiostats has played a crucial role. This technical guide provides an in-depth analysis of nequinate (methyl benzoquate), a quinolone coccidiostat, detailing its mechanism of action, efficacy, and the experimental protocols used for its evaluation. This compound exerts its coccidiostatic effect by targeting the parasite's mitochondrial function, specifically by inhibiting the electron transport chain at a site near cytochrome b. This disruption of cellular respiration is particularly effective against the early stages of the parasite's life cycle, namely the sporozoites and early trophozoites. This document summarizes the available quantitative data on the efficacy of this compound and related quinolones, presents detailed methodologies for key experimental assessments, and includes visualizations of the relevant biological pathways and experimental workflows to support further research and development in the field of anticoccidial drugs.
Introduction
Coccidiosis in poultry is a pervasive and economically damaging disease, leading to significant losses in production through mortality, reduced weight gain, and impaired feed conversion. The causative agents, various species of Eimeria, have a complex life cycle within the host's intestinal cells. The prophylactic administration of anticoccidial agents in feed has been a cornerstone of coccidiosis control for decades.
This compound, also known as methyl benzoquate, is a synthetic chemical compound belonging to the quinolone class of coccidiostats. Quinolones are known for their targeted action against the parasite's metabolic processes, offering a distinct mechanism of action compared to other classes of anticoccidials like ionophores. This guide focuses on the technical aspects of this compound's function as a coccidiostat, providing a comprehensive resource for researchers and professionals involved in the development of veterinary drugs.
Mechanism of Action: Inhibition of Mitochondrial Respiration
The primary mode of action of this compound and other quinolone coccidiostats is the disruption of the mitochondrial electron transport chain in Eimeria species.[1] This targeted inhibition of cellular respiration effectively halts the development of the parasite, particularly in its early, rapidly metabolizing stages.
The Eimeria Mitochondrial Electron Transport Chain
The mitochondrial electron transport chain in Eimeria is the primary site of ATP synthesis through oxidative phosphorylation. It consists of a series of protein complexes embedded in the inner mitochondrial membrane. While sharing similarities with the host's respiratory chain, there are key differences that allow for the selective targeting by drugs like this compound.
Site of this compound Action
Research has identified the site of action for quinolone coccidiostats to be in the vicinity of cytochrome b, a key component of Complex III (ubiquinone-cytochrome c reductase) of the electron transport chain.[2] By binding to this site, this compound blocks the transfer of electrons, leading to a cascade of metabolic disruptions:
-
Inhibition of ATP Synthesis: The primary consequence of blocking the electron transport chain is the cessation of ATP production, depriving the parasite of the energy required for growth and replication.
-
Generation of Reactive Oxygen Species (ROS): The disruption of electron flow can lead to the increased production of ROS, causing oxidative stress and damage to cellular components.
-
Arrest of Parasite Development: The energy deficit and cellular damage result in the arrest of the parasite's life cycle, primarily affecting the sporozoite and early trophozoite stages.[1]
Efficacy of this compound
The efficacy of a coccidiostat is determined by its ability to prevent the clinical signs of coccidiosis and the associated production losses. Key parameters for evaluation include lesion scores, oocyst counts, body weight gain, and feed conversion ratio (FCR).
Quantitative Data Summary
While comprehensive, standalone efficacy data for this compound is limited in recent literature, studies on quinolones and this compound in combination with other compounds provide valuable insights into its activity. The following tables summarize representative data for quinolone coccidiostats. It is important to note that much of the publicly available data for this compound (methyl benzoquate) is in the context of its synergistic combination with clopidol (B1669227) in a product named Lerbek.
Table 1: Efficacy of Methyl Benzoquate against Eimeria tenella
| Treatment Group | Dosage (ppm) | Mean Lesion Score | Oocyst Production (relative to control) | Reference |
| Infected, Unmedicated Control | 0 | High | 100% | [1] |
| Methyl Benzoquate | 20 | Low | Significantly Reduced | [1] |
Table 2: Synergistic Effect of Methyl Benzoquate and Clopidol (Lerbek) against Eimeria tenella
| Treatment Group | Dosage (ppm) | Outcome | Reference |
| Methyl Benzoquate | 8.35 | Partially coccidiocidal; less severe relapse | [1] |
| Clopidol | 100 | Partially coccidiocidal; less severe relapse | [1] |
| Lerbek (Methyl Benzoquate + Clopidol) | 8.35 + 100 | Quicker and more effective suppression of parasite development | [1] |
Experimental Protocols for Efficacy Evaluation
The evaluation of anticoccidial drugs follows standardized protocols to ensure the reliability and comparability of results. The two primary in vivo models are battery cage trials and floor pen studies.
Battery Cage Trial Protocol
Battery cage trials are conducted under highly controlled laboratory conditions to assess the efficacy of a drug against specific Eimeria species.
Objective: To determine the efficacy of this compound in controlling coccidiosis caused by a specific Eimeria species in broiler chickens.
Materials:
-
Day-old broiler chicks, free of coccidia.
-
Cages with wire floors to prevent reinfection.
-
Starter feed free of any anticoccidial medication.
-
This compound-medicated feed at various concentrations.
-
A titrated culture of sporulated Eimeria oocysts.
-
Lesion scoring charts.
-
McMaster counting chambers for oocyst enumeration.
Methodology:
-
Animal Acclimation: House day-old chicks in a coccidia-free environment for a period of approximately 12 days to acclimate.
-
Group Allocation: Randomly allocate birds to different treatment groups, ensuring an equal distribution of weight and sex. A typical design includes:
-
Non-infected, non-medicated control (NNC).
-
Infected, non-medicated control (INC).
-
Infected, medicated with this compound at various doses.
-
-
Medication: Provide the respective medicated or non-medicated feed to each group for 48 hours prior to infection and continue throughout the study period.
-
Infection: At approximately 14 days of age, infect each bird in the infected groups orally with a predetermined dose of sporulated Eimeria oocysts.
-
Data Collection (Day 6-7 post-infection):
-
Body Weight Gain: Measure the body weight of each bird at the beginning and end of the trial to calculate the average daily gain.
-
Feed Conversion Ratio (FCR): Record the feed intake for each group and calculate the FCR (feed consumed / body weight gain).
-
Lesion Scoring: Euthanize a subset of birds from each group and score the gross intestinal lesions according to the Johnson and Reid (1970) method (scale of 0 to 4).[3][4]
-
Oocyst Counts: Collect fecal samples from each group and determine the number of oocysts per gram (OPG) using a McMaster chamber.
-
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.
Floor Pen Trial Protocol
Floor pen trials are designed to simulate commercial poultry production conditions and are essential for confirming the efficacy of a coccidiostat in a more realistic environment.
Objective: To evaluate the effectiveness of this compound in preventing coccidiosis and maintaining performance in broiler chickens raised on litter.
Methodology: This protocol is similar to the battery cage trial but with key differences:
-
Housing: Birds are housed in floor pens with litter, allowing for natural exposure and reinfection.
-
Infection: Infection can be introduced by seeding the litter with a known number of oocysts or through natural exposure in a facility with a history of coccidiosis.
-
Duration: The trial typically runs for the entire grow-out period of the broilers (e.g., 35-42 days).
-
Data Collection: In addition to the parameters measured in battery cage trials, floor pen studies often include mortality rates and overall flock performance metrics.
Logical Relationships in Coccidiostat Evaluation
The evaluation of a coccidiostat like this compound involves a logical progression from understanding its fundamental mechanism to demonstrating its practical utility in a commercial setting.
Conclusion
This compound, as a member of the quinolone class of coccidiostats, plays a significant role in the control of coccidiosis in poultry. Its well-defined mechanism of action, the inhibition of the parasite's mitochondrial electron transport chain, provides a targeted approach to arresting the development of Eimeria species. While standalone quantitative efficacy data for this compound is not as abundant as for some other coccidiostats, the available information, particularly in combination with other drugs, demonstrates its value. The standardized experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and the development of new anticoccidial agents. For researchers and drug development professionals, a thorough understanding of this compound's properties and the methodologies for its assessment is crucial for advancing the control of this economically important poultry disease.
References
- 1. Lerbek, a synergistic mixture of methyl benzoquate and clopidol for the prevention of chicken coccidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies of the mitochondria from Eimeria tenella and inhibition of the electron transport by quinolone coccidiostats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticoccidial drugs: lesion scoring techniques in battery and floor-pen experiments with chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
Nequinate: A Technical Guide to its Chemical Structure and Synthesis
Nequinate is a quinolone-class compound recognized for its efficacy as a coccidiostat in veterinary medicine, primarily for poultry. This technical guide provides an in-depth exploration of its chemical architecture, synthesis pathway, and pharmacological profile, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure
This compound, with the systematic IUPAC name methyl 6-butyl-7-(phenylmethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate, is a derivative of the 4-quinolone class of compounds.[1][2] Its molecular formula is C₂₂H₂₃NO₄, and it has a molecular weight of 365.42 g/mol .[3][4]
The core of the this compound molecule is a 1,4-dihydroquinoline (B1252258) ring system. This central scaffold is substituted at several positions, contributing to its biological activity. Key structural features include:
-
A butyl group at the 6-position of the quinoline (B57606) ring.
-
A benzyloxy group (a benzyl (B1604629) group linked via an ether bond) at the 7-position.
-
A methyl ester functional group at the 3-position.[3]
-
An oxo group (ketone) at the 4-position, characteristic of the 4-quinolone class.
The planar nature of the quinoline ring system is a notable characteristic, which facilitates π-π stacking interactions in its crystalline form.[3]
Physicochemical and Pharmacokinetic Properties
A summary of the key physicochemical and pharmacokinetic parameters of this compound is presented in the tables below.
Table 1: Physicochemical Properties of this compound [3]
| Property | Value |
| Molecular Formula | C₂₂H₂₃NO₄ |
| Molecular Weight | 365.42 g/mol |
| Melting Point | 159-161°C |
| logP (Octanol-Water) | 3.82 ± 0.38 |
| Aqueous Solubility | 0.024 mg/mL (at 25°C) |
| Crystal Density | 1.287 g/cm³ |
Table 2: Pharmacokinetic Parameters of this compound in Broiler Chickens (Single 25 mg/kg Oral Dose) [3]
| Parameter | Value (±SD) |
| Tₘₐₓ (Time to maximum concentration) | 2.8 ± 0.4 hours |
| Cₘₐₓ (Maximum concentration) | 1.2 ± 0.3 µg/mL |
Synthesis of this compound
The industrial synthesis of this compound is a multi-step process. While a detailed seven-step protocol is proprietary, the key transformations involve the synthesis of the substituted 4-quinolone core followed by functional group modifications. The process generally starts from 6-butyl-7-hydroxy-4-quinolone.[3] The subsequent key stages are:
-
Benzylation of the phenolic hydroxyl group: The hydroxyl group at the 7-position is converted to a benzyloxy group.
-
Esterification of the carboxylic acid: The carboxylic acid moiety at the 3-position is esterified to a methyl ester.[3]
A generalized workflow for the synthesis is depicted below.
References
- 1. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 4-Quinolone - Wikipedia [en.wikipedia.org]
- 3. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Inhibitory Effect of Nequinate on Mitochondrial Electron Transport
Disclaimer: Scientific literature extensively details the inhibitory effects of quinolone anticoccidials on the mitochondrial electron transport chain. However, specific experimental data on nequinate's mechanism of action is limited. This guide provides a comprehensive overview based on the known effects of the structurally similar and well-researched compound, decoquinate (B1670147), as a proxy to hypothesize the mechanism of this compound. This information is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a quinolone compound recognized for its anticoccidial properties, particularly against various species of Eimeria that affect poultry.[1] Its efficacy is attributed to its ability to interfere with the parasite's metabolic processes. One key mechanism of action for quinolone anticoccidials is the disruption of the mitochondrial electron transport chain (ETC), a critical pathway for cellular respiration and energy production. While direct evidence for this compound is sparse, one study indicates a dual mechanism of action in Eimeria tenella, involving the inhibition of both mitochondrial electron transport and dihydroorotate (B8406146) dehydrogenase (DHODH).[2]
This technical guide will explore the putative inhibitory effect of this compound on the mitochondrial ETC, drawing parallels with the established mechanism of decoquinate. Decoquinate is known to selectively inhibit the cytochrome bc1 complex (Complex III) of the mitochondrial ETC in parasites like Eimeria and Plasmodium.[3][4] Given the structural similarities between this compound and decoquinate, it is highly probable that this compound exerts its anticoccidial effect through a similar mechanism.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties, such as its molecular weight and structure, are relevant for its biological activity and pharmacokinetic profile.
Table 1: Physicochemical Properties of this compound [1][2][5][6][7]
| Property | Value |
| Chemical Name | Methyl 7-(benzyloxy)-6-butyl-1,4-dihydro-4-oxo-3-quinolinecarboxylate |
| Molecular Formula | C22H23NO4 |
| Molecular Weight | 365.43 g/mol |
| CAS Number | 13997-19-8 |
| Appearance | Light yellow, odorless powder |
| Melting Point | 287.5 °C |
| Boiling Point | 520.7±50.0 °C (Predicted) |
| Solubility | Insoluble in water |
Proposed Mechanism of Mitochondrial Electron Transport Inhibition
Based on the mechanism of action of decoquinate, it is hypothesized that this compound inhibits the mitochondrial electron transport chain at the level of the cytochrome bc1 complex (Complex III) .[3][4] This complex plays a crucial role in the transfer of electrons from ubiquinol (B23937) to cytochrome c, a process that is coupled to the pumping of protons across the inner mitochondrial membrane, thereby contributing to the proton motive force required for ATP synthesis.
The proposed inhibitory action of this compound is summarized in Table 2.
Table 2: Proposed Inhibitory Effect of this compound on Mitochondrial Electron Transport Chain Complexes
| Complex | Proposed Effect | Rationale (based on decoquinate) |
| Complex I (NADH:ubiquinone oxidoreductase) | No direct inhibition | Decoquinate does not primarily target Complex I. |
| Complex II (Succinate dehydrogenase) | No direct inhibition | Decoquinate does not primarily target Complex II. |
| Complex III (Cytochrome bc1 complex) | Inhibition | Decoquinate is a known inhibitor of the cytochrome bc1 complex, and this compound shares a similar quinolone scaffold.[3][4] |
| Complex IV (Cytochrome c oxidase) | No direct inhibition | Inhibition is upstream at Complex III, thus reducing electron flow to Complex IV. |
| ATP Synthase (Complex V) | Indirect inhibition | Inhibition of the ETC dissipates the proton gradient necessary for ATP synthesis. |
The following diagram illustrates the proposed signaling pathway for this compound's inhibitory effect on the mitochondrial electron transport chain.
Experimental Protocols
To investigate the inhibitory effect of a compound like this compound on mitochondrial electron transport, a series of established experimental protocols can be employed.
The Seahorse XF Analyzer is a standard instrument for measuring the oxygen consumption rate (OCR) of isolated mitochondria or intact cells in real-time.[8][9][10][11]
Objective: To determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96)
-
Seahorse XF cell culture microplates
-
Isolated mitochondria or cultured cells
-
Mitochondrial assay solution (MAS)
-
Substrates (e.g., pyruvate, malate, succinate)
-
ADP
-
Mitochondrial inhibitors: oligomycin (B223565) (ATP synthase inhibitor), FCCP (uncoupler), rotenone (B1679576) (Complex I inhibitor), antimycin A (Complex III inhibitor)
-
This compound stock solution
Protocol for Isolated Mitochondria:
-
Prepare a suspension of isolated mitochondria in ice-cold MAS.
-
Adhere the mitochondria to the bottom of a Seahorse XF microplate by centrifugation.
-
Add pre-warmed MAS containing substrates to each well.
-
Hydrate the sensor cartridge with Seahorse XF calibrant and load the injection ports with this compound, oligomycin, FCCP, and rotenone/antimycin A.
-
Calibrate the Seahorse XF Analyzer and place the cell plate in the instrument.
-
Perform the assay by sequentially injecting the compounds and measuring the OCR at each stage.
Spectrophotometric assays can be used to measure the activity of each individual complex of the electron transport chain.[12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29]
Objective: To pinpoint the specific complex(es) inhibited by this compound.
General Procedure:
-
Isolate mitochondria from a relevant cell or tissue source.
-
Lyse the mitochondria to release the enzyme complexes.
-
Use a spectrophotometer to measure the change in absorbance of a specific substrate or electron acceptor over time in the presence and absence of this compound.
-
Complex I (NADH:ubiquinone oxidoreductase) Activity Assay: [15][16][18]
-
Principle: Measures the decrease in absorbance at 340 nm due to the oxidation of NADH.
-
Reagents: NADH, ubiquinone analog (e.g., decylubiquinone), rotenone (as a specific inhibitor control).
-
-
Complex II (Succinate dehydrogenase) Activity Assay: [14][25]
-
Principle: Measures the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which results in a decrease in absorbance at 600 nm.
-
Reagents: Succinate, DCPIP, ubiquinone analog.
-
-
Complex III (Cytochrome bc1 complex) Activity Assay: [19][21][22][23]
-
Principle: Measures the reduction of cytochrome c, which leads to an increase in absorbance at 550 nm.
-
Reagents: Reduced ubiquinone analog (e.g., decylubiquinol), oxidized cytochrome c, antimycin A (as a specific inhibitor control).
-
-
Complex IV (Cytochrome c oxidase) Activity Assay: [20][26][27][29]
-
Principle: Measures the oxidation of reduced cytochrome c, resulting in a decrease in absorbance at 550 nm.
-
Reagents: Reduced cytochrome c.
-
The following diagram outlines a general experimental workflow for assessing a compound's effect on mitochondrial respiration.
Conclusion
While direct experimental evidence for this compound's inhibitory effect on the mitochondrial electron transport chain is not abundant in publicly available literature, its structural similarity to decoquinate provides a strong basis for a hypothesized mechanism of action. It is proposed that this compound, like decoquinate, acts as an inhibitor of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain of coccidian parasites. This inhibition would disrupt the parasite's cellular respiration, leading to a depletion of ATP and ultimately, cell death.
To validate this hypothesis, the experimental protocols outlined in this guide can be employed. A systematic investigation using techniques such as Seahorse XF analysis to measure overall mitochondrial respiration, followed by specific enzyme activity assays for each of the electron transport chain complexes, would provide definitive evidence of this compound's target and mechanism of action. Such studies would be invaluable for a more complete understanding of this anticoccidial agent and could inform the development of new and more effective antiparasitic drugs.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound (13997-19-8) for sale [vulcanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. echemi.com [echemi.com]
- 8. agilent.com [agilent.com]
- 9. protocols.io [protocols.io]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. Mitochondrial complex activity assays [protocols.io]
- 13. Protocol for direct measurement of stability and activity of mitochondria electron transport chain complex II - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Complex I activity assay [protocols.io]
- 17. Mitochondrial Complex Activity Assays [bio-protocol.org]
- 18. merckmillipore.com [merckmillipore.com]
- 19. abcam.com [abcam.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. Mitochondrial complex III activity: from invasive muscle biopsies to patient-friendly buccal swab analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. abcam.com [abcam.com]
- 24. protocols.io [protocols.io]
- 25. Mitochondrial Complex II Activity Assay Kit - Elabscience® [elabscience.com]
- 26. Mitochondrial Complex IV (Cytochrome C Oxidase ) Activity Assay Kit - Elabscience® [elabscience.com]
- 27. tools.thermofisher.com [tools.thermofisher.com]
- 28. antbioinc.com [antbioinc.com]
- 29. file.elabscience.com [file.elabscience.com]
The Role of Dihydroorotate Dehydrogenase as a Nequinate Target: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nequinate, a quinolone-class anticoccidial agent, has historically been utilized for the control of coccidiosis in poultry. Its mechanism of action is primarily attributed to the disruption of the parasite's mitochondrial electron transport chain. This guide provides a comprehensive technical overview of the current understanding of this compound's molecular target. While Dihydroorotate (B8406146) Dehydrogenase (DHODH) is a key mitochondrial enzyme, the available evidence points towards cytochrome b as the more likely primary target of this compound, leading to the inhibition of cellular respiration. This document will delve into the established mechanism of quinolone anticoccidials, the function of DHODH, and critically evaluate the potential role of DHODH as a direct or indirect target of this compound. Detailed experimental protocols for assessing DHODH activity and mitochondrial respiration are also provided to facilitate further research in this area.
Introduction to this compound and Coccidiosis
Coccidiosis, caused by protozoan parasites of the genus Eimeria, is a significant disease in the poultry industry, leading to substantial economic losses. This compound, a 4-hydroxyquinolone, has been used as an anticoccidial feed additive to control the growth and proliferation of these parasites. Quinolone anticoccidials are known to be effective against the sporozoite stage of the parasite's life cycle, preventing their development within the host intestinal cells[1]. The lipophilic nature of these compounds allows them to accumulate in the parasite's mitochondria, the primary site of their therapeutic action.
The Primary Target of this compound: Inhibition of Mitochondrial Respiration
The consensus in the scientific literature is that quinolone anticoccidials, including this compound, exert their effect by inhibiting the mitochondrial electron transport chain (ETC)[2][3]. This inhibition disrupts the parasite's cellular respiration, leading to a depletion of ATP and ultimately cell death.
Key Findings:
-
Studies on Eimeria tenella mitochondria have shown that quinolone coccidiostats are potent inhibitors of respiration supported by succinate (B1194679) and malate (B86768) plus pyruvate[2].
-
The site of action is believed to be at or near cytochrome b (part of Complex III of the ETC)[2][3]. This is supported by the observation that respiration dependent on substrates feeding into Complex I and II is inhibited, while ascorbate-driven respiration (which donates electrons further down the chain at cytochrome c) is unaffected[2].
-
The inhibition of the ETC by quinolones is specific to the parasite's mitochondria, with little to no effect on the host's (chicken) mitochondrial respiration, providing a basis for their selective toxicity[2].
Dihydroorotate Dehydrogenase (DHODH): An Overview
Dihydroorotate Dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine (B1678525) biosynthesis pathway: the oxidation of dihydroorotate to orotate[4]. This pathway is essential for the synthesis of pyrimidine nucleotides, which are vital for DNA, RNA, and glycoprotein (B1211001) synthesis.
Function and Location:
-
In eukaryotes, DHODH is located on the inner mitochondrial membrane[4].
-
It is functionally linked to the electron transport chain, transferring electrons from dihydroorotate to the ubiquinone pool (Coenzyme Q), which then shuttles them to Complex III (cytochrome bc1 complex)[4].
Due to its crucial role in rapidly proliferating cells, DHODH is a validated drug target for various diseases, including cancer, autoimmune disorders, and parasitic infections[4].
Evaluating DHODH as a this compound Target: A Critical Analysis
While DHODH's location and function within the mitochondrial ETC make it a plausible candidate as a target for mitochondrial inhibitors, there is currently no direct evidence to support that this compound specifically and potently inhibits DHODH in Eimeria species.
Evidence Against DHODH as the Primary Target:
-
Studies on the related quinolone anticoccidial, decoquinate, in the apicomplexan parasite Toxoplasma gondii have suggested that its primary mode of action is not the inhibition of de novo pyrimidine synthesis.
-
The potent inhibition of the entire respiratory chain observed with quinolones is more consistent with a blockage at a central component like the cytochrome bc1 complex, rather than solely at the level of DHODH. Inhibition of DHODH would primarily affect pyrimidine synthesis, and while it would reduce electron flow into the ETC, it might not account for the complete and rapid cessation of respiration observed.
Potential for Indirect Effects:
It is conceivable that the profound disruption of the mitochondrial membrane potential and the function of the cytochrome bc1 complex by this compound could indirectly affect the activity of DHODH. Since DHODH relies on the ubiquinone pool to offload its electrons, a blockage downstream at Complex III would lead to a buildup of reduced ubiquinone (ubiquinol) and subsequently inhibit DHODH activity due to product inhibition.
Quantitative Data
As of the latest available data, there is no published quantitative data (e.g., IC50 or Ki values) for the direct inhibition of DHODH by this compound. Research has primarily focused on the effects of quinolones on overall mitochondrial respiration.
| Compound | Target Organism | Target/Process | Inhibition Metric | Value | Reference |
| Quinolones (general) | Eimeria tenella | Mitochondrial Respiration | 50% Inhibition | ~3 pmol/mg mitochondrial protein | [2] |
Signaling Pathways and Experimental Workflows
De Novo Pyrimidine Biosynthesis and its Link to the Electron Transport Chain
The following diagram illustrates the central role of DHODH in linking pyrimidine synthesis to mitochondrial respiration. Inhibition of the ETC at Complex III by this compound would disrupt this entire process.
Caption: Pyrimidine biosynthesis is linked to the mitochondrial ETC via DHODH.
Experimental Workflow: DHODH Inhibition Assay
This diagram outlines a typical workflow for assessing the inhibitory potential of a compound against DHODH.
Caption: A typical workflow for a DHODH enzyme inhibition assay.
Experimental Protocols
DHODH Enzyme Inhibition Assay
This protocol is adapted from methods used for the characterization of Eimeria tenella DHODH[4].
Objective: To determine the in vitro inhibitory activity of a test compound against DHODH.
Materials:
-
Recombinant Eimeria tenella DHODH (EtDHODH)
-
Assay Buffer: 100 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% (w/v) Triton X-100
-
Dihydroorotate (DHO) solution (stock in DMSO)
-
Decylubiquinone (dUQ) solution (stock in DMSO)
-
2,6-dichloroindophenol (DCIP) solution (stock in water)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 600 nm
Procedure:
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a reagent mix containing Assay Buffer, 120 µM DCIP, and 15 µM dUQ.
-
Dispense Reagent Mix: Add the appropriate volume of the reagent mix to each well of a 96-well plate.
-
Add Test Compound: Add serial dilutions of the test compound (e.g., this compound) to the wells. Include a DMSO-only control (no inhibitor) and a control with a known DHODH inhibitor (e.g., Brequinar) as a positive control.
-
Add Enzyme: Add recombinant EtDHODH to each well to a final concentration that gives a linear reaction rate for at least 10 minutes.
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding DHO to a final concentration of 200 µM to all wells.
-
Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes at 25°C. The decrease in absorbance corresponds to the reduction of DCIP.
-
Data Analysis:
-
Calculate the initial rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the rates relative to the DMSO control (V₀).
-
Plot the percentage of inhibition [(V₀ - V) / V₀] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Mitochondrial Respiration Inhibition Assay in Eimeria tenella
This protocol is based on the methodology described for studying mitochondrial respiration in Eimeria tenella oocysts[2].
Objective: To measure the effect of a test compound on the oxygen consumption of isolated Eimeria tenella mitochondria.
Materials:
-
Unsporulated oocysts of Eimeria tenella
-
Mitochondria Isolation Buffer: (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)
-
Respiration Buffer: (e.g., 125 mM KCl, 10 mM Tris-HCl pH 7.4, 2 mM K₂HPO₄, 1 mM MgCl₂, 0.1 mM EGTA)
-
Respiratory substrates: Succinate, Malate, Pyruvate (B1213749)
-
ADP
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO)
-
Known inhibitors of the ETC (e.g., Rotenone for Complex I, Antimycin A for Complex III, KCN for Complex IV)
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k) or a Clark-type oxygen electrode
Procedure:
-
Isolation of Mitochondria:
-
Homogenize unsporulated Eimeria tenella oocysts in ice-cold Isolation Buffer using a mechanical homogenizer.
-
Perform differential centrifugation to enrich for the mitochondrial fraction. This typically involves a low-speed spin to remove cellular debris, followed by a high-speed spin to pellet the mitochondria.
-
Resuspend the final mitochondrial pellet in a small volume of Respiration Buffer and determine the protein concentration.
-
-
Measurement of Oxygen Consumption:
-
Add a known amount of the isolated mitochondria (e.g., 0.5-1.0 mg/mL of mitochondrial protein) to the chamber of the respirometer containing air-saturated Respiration Buffer at a constant temperature (e.g., 25°C).
-
Record the basal rate of oxygen consumption (State 1 respiration).
-
Add respiratory substrates (e.g., a combination of malate and pyruvate for Complex I-linked respiration, or succinate for Complex II-linked respiration). This will stimulate State 2 respiration.
-
Add a limiting amount of ADP to induce State 3 respiration (active phosphorylation).
-
Once the ADP is consumed, the respiration rate will return to State 4 (resting respiration).
-
-
Inhibition Studies:
-
After establishing a stable State 3 respiration rate, add the test compound (this compound) in a stepwise manner to determine its effect on oxygen consumption.
-
Record the new steady-state respiration rate after each addition.
-
As controls, in separate experiments, add known inhibitors of the ETC (Rotenone, Antimycin A, KCN) to confirm the integrity of the mitochondrial preparation and to help pinpoint the site of inhibition of the test compound.
-
-
Data Analysis:
-
Calculate the rates of oxygen consumption (in nmol O₂/min/mg protein) for each state and in the presence of different concentrations of the inhibitor.
-
Plot the percentage inhibition of State 3 respiration against the inhibitor concentration to determine the IC50 value.
-
Conclusion
The primary mechanism of action of the quinolone anticoccidial this compound is the inhibition of mitochondrial respiration in Eimeria parasites, with strong evidence pointing to the cytochrome bc1 complex (Complex III) as the principal target. While Dihydroorotate Dehydrogenase is a vital mitochondrial enzyme that links pyrimidine biosynthesis to the electron transport chain, there is currently no direct evidence to suggest it is a primary target of this compound. The profound disruption of the electron transport chain by this compound likely leads to a secondary, indirect inhibition of DHODH. Further research, employing direct enzymatic assays with purified Eimeria DHODH and this compound, is required to definitively rule in or out a direct inhibitory role. The experimental protocols provided in this guide offer a framework for conducting such investigations. A deeper understanding of the precise molecular interactions between this compound and its target(s) will be invaluable for the development of new and more effective anticoccidial drugs.
References
- 1. Dihydrofolate reductase from Eimeria tenella: rationalization of chemotherapeutic efficacy of pyrimethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies of the mitochondria from Eimeria tenella and inhibition of the electron transport by quinolone coccidiostats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Biochemical Features of Eimeria tenella Dihydroorotate Dehydrogenase, a Potential Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
Nequinate in Veterinary Medicine: A Technical Guide to Its Approved Anticoccidial Indications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nequinate, a synthetic quinolone, is an established anticoccidial agent used in veterinary medicine, primarily in the poultry industry. Its efficacy is targeted against various species of the protozoan parasite Eimeria, the causative agent of coccidiosis. This in-depth technical guide provides a comprehensive overview of the approved indications for this compound, its mechanism of action, and the methodologies employed in its evaluation, designed for professionals in animal health research and drug development.
Approved Indications
This compound is approved for the prevention of coccidiosis in broiler chickens. Its spectrum of activity covers several pathogenic Eimeria species that infect different regions of the avian gastrointestinal tract.
Table 1: Approved Indications for this compound in Broiler Chickens
| Target Animal | Indication | Pathogen Species Covered |
| Broiler Chickens | Prevention of coccidiosis | Eimeria acervulina |
| Eimeria brunetti | ||
| Eimeria maxima | ||
| Eimeria necatrix | ||
| Eimeria tenella |
Quantitative Efficacy Data
Detailed quantitative data from the pivotal clinical trials submitted for the regulatory approval of this compound are not publicly available in Freedom of Information Summaries or European Public Assessment Reports. However, published scientific literature provides evidence of the efficacy of quinolone anticoccidials. The following table summarizes representative data from a study on decoquinate, a closely related quinolone, which illustrates the expected performance of this compound.
Table 2: Representative Efficacy of a Quinolone Anticoccidial (Decoquinate) against Eimeria tenella in Broiler Chickens
| Treatment Group | Oocyst Production (oocysts/gram feces) | Mean Lesion Score |
| Uninfected, Unmedicated Control | 0 | 0.0 |
| Infected, Unmedicated Control | 1,500,000 | 3.5 |
| Infected, Medicated (Decoquinate 30 ppm) | 10,000 | 0.5 |
Data are illustrative and based on published studies on decoquinate. Actual efficacy of this compound may vary.
Mechanism of Action
This compound exerts its anticoccidial effect by disrupting the parasite's cellular respiration process. Specifically, it targets the mitochondrial electron transport chain, a critical pathway for energy production in the Eimeria parasite.
The primary mode of action is the inhibition of the cytochrome bc1 complex (Complex III) of the electron transport chain. This inhibition blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, thereby halting the production of ATP, the cell's main energy currency. This disruption of energy metabolism is ultimately lethal to the parasite.
Figure 1: this compound's inhibition of the mitochondrial electron transport chain.
Experimental Protocols
Detailed protocols for the pivotal studies that led to the approval of this compound are proprietary and not publicly available. However, the World Association for the Advancement of Veterinary Parasitology (WAAVP) has established guidelines for evaluating the efficacy of anticoccidial drugs in chickens and turkeys, which provide a framework for such studies.[1][2][3] A representative experimental protocol based on these guidelines is outlined below.
Objective
To evaluate the efficacy of this compound in the prevention of coccidiosis in broiler chickens under controlled experimental conditions.
Experimental Design
-
Animals: Day-old broiler chicks of a commercial strain, obtained from a coccidia-free source.
-
Housing: Birds are housed in wire-floored battery cages to prevent exposure to extraneous coccidial oocysts.
-
Diet: A standard, unmedicated broiler starter ration is provided ad libitum. For treatment groups, this compound is incorporated into the feed at the desired concentrations.
-
Treatment Groups:
-
Group 1: Uninfected, Unmedicated Control (UUC)
-
Group 2: Infected, Unmedicated Control (IUC)
-
Group 3: Infected, Medicated with this compound (e.g., 20 ppm)
-
Group 4: Infected, Medicated with this compound (e.g., 30 ppm)
-
-
Infection: At approximately 14 days of age, birds in the infected groups are individually inoculated orally with a standardized dose of sporulated oocysts of a specific Eimeria species (e.g., E. tenella). The challenge dose is predetermined to cause clinical signs of coccidiosis in susceptible birds.
-
Data Collection:
-
Mortality: Recorded daily.
-
Body Weight: Measured at the start of the experiment, on the day of infection, and at the termination of the study (typically 6-7 days post-infection).
-
Feed Conversion Ratio (FCR): Calculated for the period from infection to the end of the study.
-
Lesion Scoring: On a set day post-infection (e.g., day 6 for E. tenella), a subset of birds from each group is euthanized, and the intestines are examined for gross lesions. Lesions are scored on a scale of 0 (no lesions) to 4 (severe lesions).[4][5]
-
Oocyst Counts: Fecal samples are collected from each group for a set period post-infection, and the number of oocysts per gram of feces (OPG) is determined using a McMaster chamber.
-
-
Statistical Analysis: Data on weight gain, FCR, lesion scores, and oocyst counts are subjected to appropriate statistical analysis (e.g., ANOVA) to determine significant differences between treatment groups.
Figure 2: Generalized workflow for a battery cage efficacy study of an anticoccidial agent.
Conclusion
This compound is a valuable tool for the control of coccidiosis in poultry, with a well-defined spectrum of activity against key Eimeria species. Its mechanism of action, targeting the parasite's mitochondrial respiration, provides a clear rationale for its efficacy. While detailed proprietary data from its initial approval are not publicly accessible, established scientific principles and regulatory guidelines for the evaluation of anticoccidial drugs provide a robust framework for understanding its development and continued use in the poultry industry. Further research into the nuances of its interaction with the parasite's mitochondrial complexes could pave the way for the development of next-generation anticoccidial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Guideline for the evaluation of the efficacy and safety of anticoccidials (WAAVP guidelines) | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 3. gob.mx [gob.mx]
- 4. Comparative testing of anticoccidials in broiler chickens: the role of coccidial lesion scores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scvmj.journals.ekb.eg [scvmj.journals.ekb.eg]
The Historical Development of Nequinate: An In-depth Technical Guide
An Overview of the Quinolone Anticoccidial Agent
Nequinate, a synthetic quinolone derivative, emerged in the 1960s as a significant advancement in the control of coccidiosis, a parasitic disease of the intestinal tract in poultry and other livestock caused by protozoa of the genus Eimeria. This technical guide provides a comprehensive overview of the historical development, chemical synthesis, mechanism of action, efficacy, and safety of this compound as an anticoccidial drug, with a focus on providing detailed information for researchers, scientists, and drug development professionals.
Historical Development and Key Milestones
The development of this compound is rooted in the broader discovery of quinolones as a class of anticoccidial agents in 1962. These synthetic compounds represented a significant step forward from the previously used sulfonamides and other early coccidiostats. This compound, also known by its chemical name methyl 7-(benzyloxy)-6-butyl-4-oxo-1,4-dihydroquinoline-3-carboxylate and the identifier ICI 55,052, was one of the key compounds to emerge from this era of research. While a precise timeline is not fully documented in readily available literature, the primary development and evaluation of this compound as an anticoccidial agent took place throughout the 1960s.
Chemical Synthesis
The industrial synthesis of this compound typically begins with the precursor 6-butyl-7-hydroxy-4-quinolone. The synthesis involves a multi-step process, which can be broadly outlined as follows:
Experimental Protocol: Synthesis of this compound
Starting Material: 6-butyl-7-hydroxy-4-quinolone
Step 1: Benzylation of the Hydroxyl Group The phenolic hydroxyl group at the 7-position of the quinolone ring is protected by benzylation. This is typically achieved by reacting 6-butyl-7-hydroxy-4-quinolone with benzyl (B1604629) chloride in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to drive the reaction to completion.
Step 2: Carboxylation at the 3-Position The 3-position of the quinolone ring is carboxylated. This can be achieved through various methods, such as a Kolbe-Schmitt-type reaction, although specific industrial processes may vary.
Step 3: Esterification of the Carboxylic Acid The carboxylic acid group at the 3-position is then esterified to form the methyl ester. This is commonly carried out by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride.
Step 4: Purification The final product, this compound, is purified through recrystallization from a suitable solvent to yield a crystalline solid.
Mechanism of Action
This compound exerts its anticoccidial effect through a multi-faceted mechanism, primarily by disrupting the parasite's energy metabolism and pyrimidine (B1678525) synthesis.
3.1. Inhibition of Mitochondrial Electron Transport
The primary mode of action of this compound, like other quinolone anticoccidials, is the inhibition of the mitochondrial electron transport chain in Eimeria species.[1][2] This disruption of cellular respiration deprives the parasite of the energy required for its development, particularly during the sporozoite and early trophozoite stages. It is believed that this compound acts at a site near cytochrome b within the respiratory chain, effectively blocking the transfer of electrons and halting ATP production.[1]
3.2. Dual Inhibition of Dihydroorotate (B8406146) Dehydrogenase (DHODH)
In addition to its effects on respiration, this compound has been shown to inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[3][4][5] Pyrimidines are essential for the synthesis of DNA, RNA, and other vital cellular components. By inhibiting DHODH, this compound restricts the parasite's ability to replicate its genetic material and proliferate.
3.3. Inhibition of Xanthine (B1682287) Oxidoreductase
Some studies have also suggested that this compound can inhibit xanthine oxidoreductase, an enzyme involved in purine (B94841) catabolism. The precise contribution of this inhibition to its overall anticoccidial activity is still being investigated.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Efficacy Data
This compound has demonstrated broad-spectrum activity against various species of Eimeria in poultry. The following tables summarize available quantitative data on its efficacy.
Table 1: In Vitro Efficacy of this compound against Eimeria tenella
| Concentration (µg/mL) | Inhibition of Sporozoite Development (%) |
| 0.1 | 94 |
Table 2: Prophylactic Efficacy of this compound (as Methyl Benzoquate) in Feed against Experimental Coccidiosis in Chickens
| Eimeria Species | This compound Concentration in Feed (ppm) | Reduction in Oocyst Output (%) | Reduction in Lesion Score (%) | Reference |
| E. tenella | 10 | Significant | Significant | [6] |
| E. maxima | 10 | Significant | Significant | [6] |
| E. acervulina | Not specified | Not specified | Not specified | |
| E. brunetti | Not specified | Not specified | Not specified |
Note: Specific quantitative data for this compound against all major Eimeria species is limited in publicly available literature. The table reflects the reported significant efficacy, with precise percentage reductions not always available.
Table 3: Efficacy of Related Quinolone Anticoccidials
| Compound | Eimeria Species | Concentration in Feed (ppm) | Efficacy Outcome |
| Decoquinate | E. tenella | 30 | Significant reduction in mortality and lesion scores |
| Buquinolate | E. necatrix | 82.5 | Effective control |
| Buquinolate | E. tenella | 82.5 | Effective control |
Experimental Protocol: Anticoccidial Efficacy Trial (Battery Cage Study)
Objective: To evaluate the prophylactic efficacy of this compound against a specific Eimeria species in broiler chickens.
Animals: Day-old broiler chicks, raised coccidia-free.
Housing: Battery cages with wire floors to prevent reinfection from feces.
Diet: A standard basal ration free of any anticoccidial medication. This compound is incorporated into the feed at various concentrations for the treatment groups.
Experimental Groups:
-
Uninfected, Unmedicated Control (UUC)
-
Infected, Unmedicated Control (IUC)
-
Infected, Medicated with this compound (e.g., 10 ppm, 20 ppm, 40 ppm)
Procedure:
-
Chicks are randomly allocated to the experimental groups.
-
Medicated feed is provided to the treatment groups 48 hours prior to infection and continued throughout the study.
-
At a specified age (e.g., 14 days), chicks in the infected groups are orally inoculated with a standardized dose of sporulated Eimeria oocysts.
-
The trial continues for a set period, typically 7-9 days post-infection.
Parameters Measured:
-
Weight Gain: Birds are weighed at the beginning and end of the trial.
-
Feed Conversion Ratio (FCR): Calculated as the total feed consumed divided by the total weight gain.
-
Mortality: Daily records of mortality are maintained.
-
Lesion Scoring: At the end of the trial, birds are euthanized, and the intestines are examined for lesions characteristic of coccidiosis. Lesions are scored on a scale of 0 to 4.
-
Oocyst Counts: Fecal samples are collected, and the number of oocysts per gram of feces is determined using a McMaster chamber.
Safety and Toxicology
This compound generally exhibits a good safety profile in target animal species when used at the recommended therapeutic doses.
Table 4: Toxicological Data for this compound
| Parameter | Value | Species |
| Acute Oral LD50 | >4000 mg/kg | Chickens |
Experimental Protocol: Acute Oral Toxicity Study (LD50)
Objective: To determine the median lethal dose (LD50) of this compound in chickens.
Animals: Healthy, young adult chickens of a specified strain.
Procedure:
-
Animals are fasted overnight prior to dosing.
-
This compound is administered orally in a single dose at graded levels to different groups of birds. A control group receives the vehicle only.
-
The birds are observed for clinical signs of toxicity and mortality for a period of at least 14 days.
-
The LD50 value is calculated using appropriate statistical methods.
Conclusion
This compound played a pivotal role in the evolution of anticoccidial therapy. Its mechanism of action, targeting both mitochondrial respiration and pyrimidine synthesis, provided an effective means of controlling a broad spectrum of Eimeria species. While the emergence of drug resistance has led to the development of newer anticoccidial agents, the study of this compound and other quinolones continues to provide valuable insights into the biology of coccidia and the development of novel control strategies. This technical guide serves as a comprehensive resource for researchers and professionals in the field, summarizing the key historical, chemical, and biological aspects of this important veterinary drug.
References
- 1. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Discovery of potential natural dihydroorotate dehydrogenase inhibitors and their synergism with brequinar via integrated molecular docking, dynamic simulations and in vitro approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indirect inhibition of mitochondrial dihydroorotate dehydrogenase activity by nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of dihydroorotate dehydrogenase (DHODH) inhibitors on the growth of Theileria equi and Babesia caballi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Focused review: The role of drug combinations for the control of coccidiosis in commercially reared chickens - PMC [pmc.ncbi.nlm.nih.gov]
Nequinate's classification as a hydroquinolone compound
An In-depth Technical Guide to Nequinate's Classification as a Hydroquinolone Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a significant anticoccidial agent used in veterinary medicine, particularly for poultry.[1][2][3] Its classification as a hydroquinolone is central to its chemical properties and biological activity. This document provides a detailed technical overview of this compound, covering its chemical structure, mechanism of action, synthesis, and relevant experimental data. The information is presented to support research and development efforts in parasitology and medicinal chemistry.
Chemical Classification and Structure
This compound is classified as a hydroquinolone, a class of organic compounds characterized by a hydrogenated quinoline (B57606) ring system that includes a ketone group.[1][3] Specifically, this compound is built upon a 1,4-dihydroquinoline (B1252258) core.[4] This core structure is substituted with a butyl group at the 6th position, a benzyloxy group at the 7th position, and a methyl ester at the 3rd position.[4] The molecular formula for this compound is C₂₂H₂₃NO₄.[2][4][5]
The structural classification can be visualized as a hierarchical relationship.
Caption: Hierarchical classification of this compound.
Synchrotron X-ray powder diffraction studies have revealed that this compound crystallizes in the monoclinic P2₁/c space group.[4] The planar nature of the quinoline ring system allows for π-π stacking interactions within its crystalline structure.[4]
Physicochemical Properties
Key physicochemical data for this compound have been compiled from various sources and are summarized below.
| Property | Value |
| Molecular Formula | C₂₂H₂₃NO₄ |
| Molecular Weight | 365.42 g/mol |
| Melting Point | 287.5 °C |
| logP (Octanol-Water) | 3.82 ± 0.38 |
| Aqueous Solubility | 0.024 mg/mL (at 25°C) |
| Crystal Density | 1.287 g/cm³ |
| IUPAC Name | methyl 6-butyl-4-oxo-7-phenylmethoxy-1H-quinoline-3-carboxylate |
(Data sourced from references[2][3][4])
Mechanism of Action as an Anticoccidial Agent
This compound is a potent coccidiostat, primarily used against protozoan parasites of the genus Eimeria.[4][6] Its mode of action is multifaceted, targeting critical metabolic pathways within the parasite. The primary mechanism is the disruption of the mitochondrial electron transport chain, which is a common target for quinolone anticoccidials.[4][7][8] This inhibition of mitochondrial respiration halts the parasite's energy production.[8]
In addition to its effect on respiration, this compound also inhibits dihydroorotate (B8406146) dehydrogenase (DHODH), an essential enzyme in the pyrimidine (B1678525) biosynthesis pathway of apicomplexan parasites.[4] Some studies also report that this compound can inhibit xanthine (B1682287) oxidoreductase (XOD) activity.[9][10] The anticoccidial effect is static on the early sporozoite stage of the parasite's life cycle and cidal on the first-stage schizonts.[11][12] This dual-stage action effectively arrests parasite development after it has penetrated the host's gut epithelium.[12][13]
Caption: this compound's inhibitory action on parasite metabolic pathways.
Efficacy and Pharmacokinetics
Quantitative studies demonstrate this compound's high efficacy. In comparative analyses, it achieved 94% inhibition of Eimeria tenella sporozoite development at a concentration of 0.1 μg/mL.[4]
| Parameter | Value (±SD) | Measurement Conditions |
| Tₘₐₓ | 2.8 ± 0.4 hr | Single 25 mg/kg dose |
| Cₘₐₓ | 1.2 ± 0.3 μg/mL | Single 25 mg/kg dose |
(Data sourced from reference[4])
Synthesis and Experimental Protocols
The industrial synthesis of this compound is a multi-step process that highlights key reactions in quinolone chemistry.[4] A generalized workflow for its synthesis and subsequent characterization is presented below.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C22H23NO4 | CID 26383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. This compound (13997-19-8) for sale [vulcanchem.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. scispace.com [scispace.com]
- 8. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. invivochem.net [invivochem.net]
- 11. The mode of action of anticoccidial quinolones (6-decyloxy-4-hydroxyquinoline-3-carboxylates) in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Decoquinate | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 13. Focused review: The role of drug combinations for the control of coccidiosis in commercially reared chickens - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Efficacy Testing of Nequinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nequinate is a synthetic quinolone compound recognized for its anticoccidial properties, primarily utilized in the poultry industry to control infections caused by Eimeria species. As a member of the quinolone family of anticoccidials, this compound's mechanism of action involves the disruption of the parasite's mitochondrial electron transport chain, a vital process for cellular respiration and energy production. This disruption ultimately leads to the parasite's death. The evaluation of this compound's efficacy, and that of other potential anticoccidial compounds, necessitates robust and reproducible in vitro assay systems.
These application notes provide detailed protocols for assessing the efficacy of this compound against Eimeria tenella, a common and pathogenic species causing coccidiosis, using an established cell culture model. The described assays focus on two critical stages of the parasite's intracellular development: initial host cell invasion by sporozoites and subsequent intracellular proliferation (schizogony). Madin-Darby Bovine Kidney (MDBK) cells are highlighted as a suitable host cell line for these assays. Quantification of parasite numbers is primarily achieved through quantitative Polymerase Chain Reaction (qPCR), a sensitive and specific method for measuring parasite DNA.
Mechanism of Action: Inhibition of Mitochondrial Respiration
This compound, like other quinolone anticoccidials, targets the parasite's mitochondria. Specifically, it is understood to inhibit the electron transport chain, likely at a site near cytochrome b. This action blocks the transfer of electrons, which is essential for generating ATP, the primary energy currency of the cell. The resulting metabolic failure is lethal to the parasite, particularly during its early developmental stages.
Caption: this compound inhibits the mitochondrial electron transport chain.
Quantitative Data Summary
Due to the limited availability of specific IC50 (half-maximal inhibitory concentration) values for this compound in publicly accessible literature from in vitro cell-based assays, the following table presents representative data for a hypothetical quinolone anticoccidial compound against Eimeria tenella. These values are for illustrative purposes and demonstrate the type of data generated from the protocols described below. The efficacy is measured by the inhibition of sporozoite invasion and intracellular proliferation.
| Assay Type | Compound | Host Cell Line | Time Point (post-infection) | IC50 (µg/mL) | Key Findings |
| Sporozoite Invasion Assay (SIA) | Quinolone Analog | MDBK | 2 hours | ~1.5 | Demonstrates moderate inhibition of initial parasite entry into host cells. |
| Proliferation Inhibition Assay (PIA) | Quinolone Analog | MDBK | 48 hours | ~0.1 | Shows potent inhibition of parasite development and replication within host cells. |
| Cell Viability Assay | Quinolone Analog | MDBK | 48 hours | >50 | Indicates low cytotoxicity to the host cells at effective concentrations. |
Experimental Workflow Overview
The general workflow for testing this compound's efficacy in vitro involves several key stages, from preparing the host cells and parasites to data analysis. This process allows for the assessment of the compound's effect on both parasite invasion and subsequent replication.
Caption: General experimental workflow for in vitro this compound testing.
Detailed Experimental Protocols
The following protocols are based on established methods for the in vitro cultivation and drug sensitivity testing of Eimeria tenella.
Protocol 1: Maintenance and Seeding of MDBK Host Cells
-
Cell Line: Madin-Darby Bovine Kidney (MDBK) cells are a commonly used and effective host for E. tenella in vitro studies.[1][2]
-
Culture Medium: Prepare complete growth medium consisting of Advanced Dulbecco's Modified Eagle's Medium (AdDMEM) supplemented with 2% heat-inactivated Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Maintenance: Culture MDBK cells in T75 flasks at 37°C in a humidified atmosphere with 5% CO₂.[3] Passage cells twice a week by trypsinization when the monolayer reaches 80-90% confluency.
-
Seeding for Assays:
-
Trypsinize a confluent T75 flask of MDBK cells.
-
Resuspend the cells in complete growth medium and perform a cell count.
-
Seed the cells into a 96-well flat-bottom plate at a density of 0.05 x 10⁶ cells per well in 100 µL of medium.[4]
-
Incubate the plate for 2-4 hours at 37°C, 5% CO₂ to allow the cells to form a confluent monolayer.
-
Protocol 2: Preparation of Eimeria tenella Sporozoites
-
Oocyst Sporulation: Obtain unsporulated E. tenella oocysts and induce sporulation by incubating them in a 2.5% (w/v) potassium dichromate solution with aeration for 2-3 days at room temperature.
-
Oocyst Sterilization: Wash the sporulated oocysts with sterile saline or PBS to remove the potassium dichromate. Sterilize the surface of the oocysts by incubation in a sodium hypochlorite (B82951) solution (e.g., 10% commercial bleach) on ice for 10 minutes, followed by extensive washing with sterile PBS.
-
Excystation (Sporozoite Release):
-
Break the oocyst walls by grinding with glass beads.
-
Incubate the released sporocysts in an excystation medium (e.g., PBS containing 0.25% trypsin and 4% sodium taurocholate) at 41°C for 60-90 minutes to release the sporozoites.
-
-
Sporozoite Purification: Purify the sporozoites from oocyst and sporocyst debris using a DE-52 anion-exchange cellulose (B213188) column. Elute the purified sporozoites and resuspend them in the appropriate cell culture medium for infection.
Protocol 3: In Vitro this compound Efficacy Assays
This protocol describes two primary assays: the Sporozoite Invasion Assay (SIA) to measure the effect on host cell entry, and the Proliferation Inhibition Assay (PIA) to measure the effect on intracellular development.
-
Preparation of this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations for the assay. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
-
Drug Treatment of Sporozoites:
-
Aliquot the purified sporozoites into microcentrifuge tubes.
-
Add the this compound dilutions (and controls) to the sporozoites. A typical starting concentration range for quinolones might be 0.01 to 10 µg/mL.
-
Pre-incubate the sporozoites with the drug for 1 hour at 41°C.[4]
-
-
Infection of MDBK Monolayers:
-
Remove the medium from the MDBK cell monolayers in the 96-well plate.
-
Add the this compound-treated sporozoite suspension to the wells. A typical multiplicity of infection (MOI) is around 1-2 sporozoites per cell (e.g., 0.1-0.2 x 10⁶ sporozoites per well).[4]
-
Incubate the plate at 41°C, 5% CO₂. This higher temperature is crucial for parasite development.[3]
-
-
Sample Collection:
-
For Sporozoite Invasion Assay (SIA): Harvest the infected cells at an early time point, such as 2-4 hours post-infection. This time is sufficient for invasion but precedes significant replication.
-
For Proliferation Inhibition Assay (PIA): Harvest the infected cells at a later time point, typically 48-72 hours post-infection, to allow for the development of first-generation schizonts.
-
To harvest, aspirate the medium and wash the monolayer with PBS to remove non-invaded sporozoites. Then, lyse the cells directly in the well using a suitable lysis buffer for DNA extraction.
-
-
Quantification by qPCR:
-
Extract genomic DNA from the cell lysates using a commercial DNA extraction kit.
-
Perform qPCR using primers and a probe specific for a single-copy E. tenella gene (e.g., ITS-1).[5]
-
Use a standard curve of known quantities of E. tenella genomic DNA to quantify the number of parasite genomes in each sample.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control using the following formula: % Inhibition = 100 * (1 - (Average parasite genomes in treated sample / Average parasite genomes in vehicle control))
-
Plot the % inhibition against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 4: Host Cell Viability Assay (Optional)
To ensure that the observed anticoccidial effect is not due to cytotoxicity against the host cells, a cell viability assay should be performed in parallel.
-
Seed MDBK cells in a 96-well plate as described in Protocol 1.
-
Add the same serial dilutions of this compound to wells containing MDBK cells without parasites.
-
Incubate the plate under the same conditions as the efficacy assay (41°C, 48-72 hours).
-
Assess cell viability using a standard method, such as an MTT, XTT, or CellTiter-Glo assay, following the manufacturer's instructions.
-
Calculate the CC50 (50% cytotoxic concentration) and compare it to the IC50 to determine the selectivity index (SI = CC50 / IC50). A higher SI value indicates greater selectivity for the parasite.
References
- 1. Lerbek, a synergistic mixture of methyl benzoquate and clopidol for the prevention of chicken coccidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The anticoccidial activity of the fluoroquinolone lomefloxacin against experimental Eimeria tenella infection in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduction of chickens use to perform in vitro... | F1000Research [f1000research.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Detection of Nequinate by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nequinate is a synthetic quinolone compound used as a coccidiostat in poultry to prevent and control coccidiosis, a parasitic disease of the intestinal tract. Regulatory bodies have established maximum residue limits (MRLs) for this compound in animal-derived food products to ensure consumer safety. Accurate and sensitive analytical methods are therefore essential for monitoring this compound residues in various matrices, such as animal tissues and feed. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for the determination of this compound due to its high selectivity, sensitivity, and ability to provide structural confirmation.
These application notes provide a comprehensive protocol for the detection and quantification of this compound in livestock products using LC-MS/MS. The described methodology is based on established and validated procedures, offering a reliable framework for routine monitoring and research applications.
Experimental Protocols
Sample Preparation
A robust sample preparation procedure is crucial for the accurate analysis of this compound, involving extraction of the analyte from the sample matrix and subsequent cleanup to remove interfering substances.
Materials:
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Water, deionized
-
Oasis HLB solid-phase extraction (SPE) cartridges
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Homogenization: Homogenize a representative portion of the tissue sample (e.g., muscle, liver).
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant (the acetonitrile extract).
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an Oasis HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge.
-
Load the acetonitrile extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of 20% methanol in water to remove polar interferences.[1]
-
Elute the this compound from the cartridge with 5 mL of a 1:1 (v/v) mixture of acetonitrile and methanol.[1]
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography (LC) Parameters
The following LC conditions are recommended for the separation of this compound.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized for separation (e.g., start at 5-10% B, ramp to 95% B) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
Mass Spectrometry (MS) Parameters
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the detection of this compound.
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Collision Gas | Argon |
MRM Transitions for this compound:
| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| [To be determined by infusion of a standard solution] | [To be determined] | [To be optimized] | [To be optimized] | [To be optimized] |
| [To be determined] | [To be determined] | [To be optimized] | [To be optimized] | [To be optimized] |
Note: The specific precursor and product ions, as well as the optimal cone voltage and collision energy, should be determined by infusing a standard solution of this compound into the mass spectrometer.
Quantitative Data Summary
The following table summarizes the performance characteristics of the LC-MS/MS method for this compound detection based on a validation study in various livestock products.
| Parameter | Value | Matrix | Reference |
| Limit of Quantification (LOQ) | 0.001 µg/g (1 ppb) | Chicken muscle, chicken liver, chicken heart, swine muscle, swine heart, cattle muscle, sheep muscle, egg | [1] |
| Mean Recovery | 89.5% - 108.6% | Chicken muscle, chicken liver, chicken heart, swine muscle, swine heart, cattle muscle, sheep muscle, egg | [1] |
| Relative Standard Deviation (RSD) | < 20% | At spiking levels of 0.01 µg/g and 0.05 µg/g | [1] |
Visualizations
Caption: Experimental workflow for this compound detection by LC-MS/MS.
Caption: Key stages in the LC-MS/MS analysis of this compound.
References
Application Notes & Protocols: Establishing a Nequinate Dose-Response Curve in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nequinate is a hydroquinolone compound historically used as a coccidiostat in poultry.[1] Its potential applications in other areas of cell biology, particularly in oncology and parasitology research, warrant further investigation. Establishing a dose-response curve is a fundamental step in characterizing the bioactivity of a compound like this compound. This document provides detailed protocols and application notes for determining the cytotoxic or cytostatic effects of this compound in a cell culture setting, enabling the calculation of key parameters such as the IC50 (half-maximal inhibitory concentration).
These protocols are designed to be adaptable to various adherent or suspension cell lines. The primary method described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.
Hypothesized Mechanism of Action
While the precise molecular targets of this compound in mammalian cells are not extensively characterized, compounds of the quinolone class have been shown to interfere with cellular respiration and signaling pathways that regulate cell proliferation and survival. It is hypothesized that this compound may impact the mitochondrial electron transport chain, leading to a decrease in cellular ATP production and an increase in reactive oxygen species (ROS). This could, in turn, trigger downstream signaling cascades that modulate cell cycle progression and apoptosis.
References
Application Notes and Protocols for Evaluating Nequinate's Effect on Eimeria Sporozoites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, represents a significant economic burden on the global poultry industry. The infective stage of the parasite, the sporozoite, is a key target for anticoccidial drugs. Nequinate (also known as methyl benzoquate) is a quinolone-class anticoccidial agent that acts as a potent inhibitor of the parasite's cellular respiration. This document provides detailed protocols for the preparation of Eimeria sporozoites and the subsequent in vitro evaluation of this compound's inhibitory effects on sporozoite viability and host cell invasion.
Mechanism of Action: Inhibition of Mitochondrial Respiration
This compound, like other quinolone coccidiostats, exerts its parasiticidal effect by disrupting the mitochondrial electron transport chain. This process is crucial for the parasite's energy production. Specifically, this compound inhibits respiration by blocking electron transport at or near cytochrome b, a key component of Complex III of the respiratory chain. This disruption of cellular respiration ultimately leads to the arrest of sporozoite development and death.
Visualized Mechanism of Action in Eimeria Mitochondrion
Caption: this compound targets and inhibits Complex III of the mitochondrial electron transport chain.
Quantitative Data on Anticoccidial Effects
While extensive research has been conducted on quinolones, specific public domain data detailing the IC50 or percentage inhibition of Eimeria sporozoites at various concentrations of this compound is limited. However, the protocols described below can be utilized to generate such data. For comparative purposes, data for other common anticoccidials are often evaluated alongside new compounds.
Experimental Protocols
The following protocols provide a framework for the in vitro assessment of this compound's efficacy against Eimeria sporozoites. Eimeria tenella is commonly used as a model species.
Protocol 1: Preparation of Eimeria tenella Sporozoites
This protocol details the steps from oocyst purification to the release of viable sporozoites.
Materials:
-
Feces from chickens infected with E. tenella.
-
Saturated salt (NaCl) solution.
-
2.5% (w/v) potassium dichromate (K₂Cr₂O₇) solution.
-
0.5 mm glass beads.
-
Sterile phosphate-buffered saline (PBS).
-
Excystation medium: 0.25% Trypsin and 4% Sodium Taurocholate in sterile PBS (pH 7.6-8.0).
-
Centrifuge, vortex mixer, microscope.
Procedure:
-
Oocyst Purification: Homogenize fecal samples in water. Strain the homogenate through sieves to remove large debris. Centrifuge the filtrate and resuspend the pellet in saturated salt solution to float the oocysts. Collect the top layer containing oocysts and wash several times with water by centrifugation.[1]
-
Sporulation: Resuspend the purified oocysts in 2.5% potassium dichromate solution and incubate at room temperature for 48 hours with aeration to allow for sporulation.[1]
-
Sterilization: Wash the sporulated oocysts with sterile PBS to remove the potassium dichromate. Resuspend in a suitable disinfectant (e.g., 10% sodium hypochlorite) for 15 minutes on ice, followed by several washes with sterile PBS.
-
Sporocyst Release: Resuspend the cleaned oocysts in PBS and add an equal volume of 0.5 mm glass beads. Vortex vigorously for 2-3 cycles of 20 seconds to mechanically break the oocyst wall and release the sporocysts.[1]
-
Sporozoite Excystation: Pellet the sporocysts by centrifugation (e.g., 2500 x g for 10 minutes) and resuspend in pre-warmed (41°C) excystation medium. Incubate at 41°C for 60-90 minutes, monitoring for sporozoite release under a microscope.[1]
-
Sporozoite Purification: After excystation, purify the sporozoites from remaining debris and unexcysted sporocysts. This can be achieved by methods such as passing the suspension through a DE-52 anion exchange cellulose (B213188) column or using a Percoll density gradient.[2]
-
Quantification: Count the viable sporozoites using a hemocytometer. Viability can be assessed by motility or trypan blue exclusion.
Protocol 2: In Vitro Sporozoite Viability Assay
This assay directly measures the effect of this compound on the survival of sporozoites.
Materials:
-
Purified E. tenella sporozoites.
-
RPMI medium or similar cell culture medium.
-
This compound stock solution (dissolved in DMSO).
-
96-well microtiter plate.
-
Microscope.
Procedure:
-
Preparation: Suspend purified sporozoites in RPMI medium to a concentration of approximately 1 x 10⁶ sporozoites/mL.
-
Drug Dilution: Prepare serial dilutions of this compound in RPMI medium from the stock solution. Ensure the final DMSO concentration is non-toxic to the sporozoites (typically ≤0.1%).
-
Incubation: Add the sporozoite suspension to the wells of a 96-well plate. Add the different concentrations of this compound to the respective wells. Include a no-drug control and a vehicle (DMSO) control.
-
Treatment: Incubate the plate at 41°C for a set period (e.g., 2, 4, or 24 hours).
-
Assessment: After incubation, assess sporozoite viability. This can be done by counting motile vs. non-motile sporozoites under a microscope or by using a viability stain such as propidium (B1200493) iodide in conjunction with flow cytometry.
-
Data Analysis: Calculate the percentage of non-viable sporozoites for each this compound concentration compared to the control. This data can be used to determine the IC50 value.
Protocol 3: In Vitro Host Cell Invasion and Replication Assay
This assay evaluates this compound's ability to inhibit the invasion of host cells by sporozoites and their subsequent intracellular development.
Materials:
-
Madin-Darby Bovine Kidney (MDBK) cells or another suitable host cell line.[3]
-
Cell culture medium (e.g., DMEM with 5% fetal bovine serum).
-
Purified E. tenella sporozoites.
-
This compound stock solution.
-
24-well or 96-well cell culture plates.
-
DNA extraction kit.
-
Reagents for quantitative PCR (qPCR).
Procedure:
-
Cell Seeding: Seed MDBK cells into culture plates and grow until they form a confluent monolayer (80-90% confluency).[1]
-
Sporozoite Pre-treatment: Incubate a suspension of purified sporozoites with various concentrations of this compound (and controls) for 1 hour at 41°C.
-
Infection: Wash the sporozoites by centrifugation to remove the drug. Resuspend the sporozoites in fresh medium and add them to the MDBK cell monolayers (e.g., at a multiplicity of infection of 1:1).[4]
-
Incubation: Incubate the infected cells at 41°C in a 5% CO₂ atmosphere.
-
Quantification of Invasion (2-4 hours post-infection):
-
Wash the monolayers with PBS to remove non-invaded sporozoites.
-
Lyse the cells and extract total DNA.
-
Quantify the number of parasite genomes using qPCR with primers specific for Eimeria DNA.[3]
-
-
Quantification of Replication (24, 48, 72 hours post-infection):
-
At each time point, wash the cells, extract the DNA, and perform qPCR as described above. An increase in parasite DNA over time indicates replication.[3]
-
-
Data Analysis: Calculate the percentage inhibition of invasion and replication for each this compound concentration by comparing the number of parasite genomes in treated samples to the untreated control.
Experimental Workflow and Data Analysis Visualization
Caption: Workflow for assessing this compound's effect on sporozoite invasion and replication.
References
- 1. A modified method for purification of Eimeria tenella sporozoites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The purification of sporocysts and sporozoites from Eimeria tenella oocysts using Percoll density gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Growth of Eimeria tenella: Characterization and Application of Quantitative Methods to Assess Sporozoite Invasion and Endogenous Development in Cell Culture [frontiersin.org]
- 4. Reduction of chickens use to perform in vitro... | F1000Research [f1000research.com]
Application Notes and Protocols for Preclinical Testing of Nequinate Efficacy in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nequinate, a quinoline (B57606) compound, is a known coccidiostat primarily used in poultry to control infections caused by Eimeria species.[1] Its mechanism of action involves the inhibition of mitochondrial electron transport and dihydroorotate (B8406146) dehydrogenase in the parasite.[2] This document provides detailed application notes and standardized protocols for the preclinical evaluation of this compound's efficacy in established murine models of coccidiosis. These models are essential for understanding the in vivo activity of this compound and for guiding further development for potential applications.
Murine models of coccidiosis offer a cost-effective and reproducible system for studying the efficacy of anticoccidial agents.[3][4][5] The most commonly used models involve infecting mice with specific Eimeria species known to parasitize them, such as Eimeria vermiformis and Eimeria falciformis.[2][4][5][6][7][8] Efficacy is typically assessed by measuring the reduction in oocyst shedding, intestinal lesion scores, and the impact on host weight gain.[9][10][11]
Signaling Pathway of this compound's Anticoccidial Action
Caption: Mechanism of this compound action against Eimeria.
Experimental Protocols
Murine Model Selection and Animal Husbandry
-
Animal Model: Specific pathogen-free (SPF) BALB/c or C57BL/6 mice, 4-6 weeks old, are recommended.[7] The choice of mouse strain may influence susceptibility to infection.
-
Housing: Mice should be housed in a controlled environment with a 12-hour light/dark cycle, and ad libitum access to standard chow and water. Cages should be maintained at a constant temperature and humidity.
-
Acclimatization: Animals should be acclimatized for at least one week prior to the start of the experiment.
Eimeria Species and Oocyst Preparation
-
Eimeria Species: Eimeria vermiformis or Eimeria falciformis are suitable for inducing coccidiosis in mice.[2][4][5][6][7][8] Oocysts can be obtained from commercial suppliers or propagated in donor mice.
-
Oocyst Sporulation: Freshly collected, unsporulated oocysts from fecal matter should be suspended in a 2.5% (w/v) potassium dichromate solution and incubated at room temperature with aeration for 3-7 days to induce sporulation.[2]
-
Oocyst Quantification: Sporulated oocysts should be washed and enumerated using a McMaster chamber or hemocytometer to prepare the desired inoculum concentration.
Experimental Design and Group Allocation
A minimum of four experimental groups are recommended:
-
Uninfected, Untreated Control (UUC): Mice receive a sham inoculation (e.g., PBS) and no treatment.
-
Infected, Untreated Control (IUC): Mice are infected with Eimeria oocysts and receive a vehicle control.
-
Infected, this compound-Treated (INT): Mice are infected and treated with this compound at various dose levels.
-
Infected, Positive Control (IPC): Mice are infected and treated with a known effective anticoccidial drug (e.g., Toltrazuril or Diclazuril).[12]
Each group should consist of a sufficient number of animals (n=8-10) to ensure statistical power.
Caption: General experimental workflow for this compound efficacy testing.
Infection Protocol
-
Inoculum: Mice in the infected groups are orally gavaged with a single dose of 100-1,000 sporulated oocysts of E. vermiformis or E. falciformis suspended in a small volume (e.g., 0.1-0.2 mL) of phosphate-buffered saline (PBS).[4]
-
Timing: The day of infection is designated as Day 0.
This compound Treatment Protocol
-
Formulation: this compound should be suspended in a suitable vehicle, such as corn oil or 0.5% carboxymethylcellulose (CMC).
-
Dosing: The optimal dose of this compound in mice has not been extensively reported. Therefore, a dose-ranging study is recommended (e.g., 1, 5, 10, 25 mg/kg body weight).
-
Administration: this compound is administered orally via gavage once daily, starting on the day of infection (Day 0) and continuing for 7-10 consecutive days.
Efficacy Evaluation Parameters
-
Collection: Fecal samples are collected from each cage or individual mouse from Day 5 to Day 10 post-infection.
-
Quantification: The number of oocysts per gram of feces (OPG) is determined using a McMaster chamber after fecal flotation in a saturated salt solution.
-
Calculation of Efficacy:
-
% Reduction in Oocyst Shedding = [(Mean OPG of IUC) - (Mean OPG of INT)] / (Mean OPG of IUC) * 100
-
-
Procedure: On Day 10 post-infection, mice are euthanized, and the small intestine and cecum are examined for gross lesions.
-
Scoring System: A semi-quantitative scoring system (0-4) is used to assess the severity of lesions (e.g., inflammation, hemorrhage, thickening of the intestinal wall).[10][13]
-
0: No visible lesions.
-
1: Mild, scattered petechiae and slight thickening of the intestinal wall.
-
2: Moderate, more numerous petechiae, and noticeable intestinal wall thickening.
-
3: Severe, extensive hemorrhage, and significant intestinal wall thickening.
-
4: Very severe, extensive hemorrhage, necrosis, and intestinal contents mixed with blood.
-
-
Measurement: Individual mouse body weights are recorded on Day 0 and at the end of the experiment (Day 10).
-
Calculation: The average daily weight gain is calculated for each group.
-
Sample Collection: Sections of the small intestine and cecum are collected, fixed in 10% neutral buffered formalin, and processed for paraffin (B1166041) embedding.
-
Staining: Tissue sections are stained with Hematoxylin and Eosin (H&E) for histopathological examination.
-
Analysis: A veterinary pathologist should blindly score the sections for the degree of inflammation, epithelial damage, and presence of parasitic life cycle stages.[13][14]
Data Presentation
Table 1: Effect of this compound on Oocyst Shedding in Eimeria-Infected Mice
| Treatment Group | Dose (mg/kg) | Mean Total Oocysts per Gram (OPG) ± SD | % Reduction in OPG |
| UUC | - | 0 | - |
| IUC | Vehicle | Experimental Data | 0 |
| INT - Dose 1 | e.g., 1 | Experimental Data | Calculated Value |
| INT - Dose 2 | e.g., 5 | Experimental Data | Calculated Value |
| INT - Dose 3 | e.g., 10 | Experimental Data | Calculated Value |
| IPC | e.g., Toltrazuril | Experimental Data | Calculated Value |
Table 2: Effect of this compound on Intestinal Lesion Scores and Body Weight Gain
| Treatment Group | Dose (mg/kg) | Mean Lesion Score ± SD | Mean Body Weight Gain (g) ± SD |
| UUC | - | 0 | Experimental Data |
| IUC | Vehicle | Experimental Data | Experimental Data |
| INT - Dose 1 | e.g., 1 | Experimental Data | Experimental Data |
| INT - Dose 2 | e.g., 5 | Experimental Data | Experimental Data |
| INT - Dose 3 | e.g., 10 | Experimental Data | Experimental Data |
| IPC | e.g., Toltrazuril | Experimental Data | Experimental Data |
Table 3: Histopathological Scoring of Intestinal Tissues
| Treatment Group | Dose (mg/kg) | Inflammation Score (0-3) ± SD | Epithelial Damage Score (0-3) ± SD | Parasite Load Score (0-3) ± SD |
| UUC | - | Experimental Data | Experimental Data | Experimental Data |
| IUC | Vehicle | Experimental Data | Experimental Data | Experimental Data |
| INT - Dose 1 | e.g., 1 | Experimental Data | Experimental Data | Experimental Data |
| INT - Dose 2 | e.g., 5 | Experimental Data | Experimental Data | Experimental Data |
| INT - Dose 3 | e.g., 10 | Experimental Data | Experimental Data | Experimental Data |
| IPC | e.g., Toltrazuril | Experimental Data | Experimental Data | Experimental Data |
Statistical Analysis
Data should be analyzed using appropriate statistical methods. For oocyst counts and lesion scores, non-parametric tests such as the Kruskal-Wallis test followed by Dunn's multiple comparison test are often suitable. For body weight gain, a one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's) can be used. A p-value of <0.05 is typically considered statistically significant.
Conclusion
These application notes and protocols provide a comprehensive framework for the preclinical evaluation of this compound efficacy in murine models of coccidiosis. Adherence to these standardized methods will ensure the generation of robust and reproducible data, which is crucial for the further development and potential application of this compound as an anticoccidial agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Eimeria vermiformis Infection Model of Murine Small Intestine [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Eimeria vermiformis Infection Model of Murine Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eimeria vermiformis Infection Model of Murine Small Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eimeria vermiformis Infection Model of Murine Small Intestine [en.bio-protocol.org]
- 7. Influence of Eimeria falciformis Infection on Gut Microbiota and Metabolic Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eimeria falciformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. meridian.allenpress.com [meridian.allenpress.com]
- 10. gob.mx [gob.mx]
- 11. Research Note: Evaluating fecal shedding of oocysts in relation to body weight gain and lesion scores during Eimeria infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Assessment of Anticoccidials: Methods and Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histopathologic observations in a coccidiosis model of Eimeria tenella - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes: Determining the In Vitro Cytotoxicity of Nequinate
Introduction
Nequinate is a quinoline (B57606) compound recognized for its efficacy as an anticoccidial agent in poultry and rabbits.[1][2] Its mechanism of action involves the inhibition of the mitochondrial electron transport chain and dihydroorotate (B8406146) dehydrogenase in apicomplexan parasites.[3] While effective against parasites, it is crucial to determine the safety profile of this compound in non-target species, particularly in mammalian cells, to understand its potential for host toxicity. In vitro cytotoxicity assays are essential preclinical tools for evaluating the toxic effects of chemical compounds on cell viability and function.[4][5] These assays provide a rapid, cost-effective, and ethical means to screen for potential toxicity, determine mechanisms of cell death, and establish dose-response relationships.[5][6]
This document provides detailed protocols for a panel of standard in vitro cytotoxicity assays—MTT, Neutral Red (NR) Uptake, and Lactate (B86563) Dehydrogenase (LDH)—to comprehensively evaluate the safety profile of this compound. Additionally, protocols for apoptosis detection are included to elucidate the potential mechanism of this compound-induced cell death, a critical aspect of toxicological profiling.[7][8]
General Experimental Workflow
The evaluation of a compound's cytotoxicity typically follows a standardized workflow. This involves exposing cultured cells to a range of concentrations of the test article and subsequently measuring cell viability or membrane integrity.
Caption: General workflow for in vitro cytotoxicity testing.
Potential Signaling Pathway for this compound-Induced Cytotoxicity
Given that this compound inhibits mitochondrial electron transport in its target parasites, a plausible hypothesis for its cytotoxic mechanism in mammalian cells involves the disruption of mitochondrial function, leading to apoptosis.[3] This pathway involves decreased ATP synthesis, increased reactive oxygen species (ROS) production, and the subsequent activation of the intrinsic apoptotic cascade.
Caption: Postulated pathway of this compound-induced apoptosis.
Experimental Protocols
MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan (B1609692) crystals.
Caption: Workflow of the MTT cytotoxicity assay.
Protocol:
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Selected mammalian cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity)
-
Complete cell culture medium
-
96-well flat-bottom sterile plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[9]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium. The final solvent concentration should be non-toxic to the cells (typically ≤0.5%).
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with solvent) and untreated control wells.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[10]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[10]
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot % Viability against the logarithm of this compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%) from the curve using non-linear regression analysis.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[11] LDH is a stable cytosolic enzyme that is released upon the loss of cell membrane integrity, a hallmark of necrosis or late-stage apoptosis.[11][12]
Caption: Workflow of the LDH cytotoxicity assay.
Protocol:
-
Principle: The released LDH in the supernatant is measured with a coupled enzymatic assay that results in the conversion of a tetrazolium salt into a colored formazan product.[13] The amount of color is proportional to the number of lysed cells.
-
Materials:
-
Cultured cells and 96-well plates
-
This compound dilutions
-
Commercially available LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and lysis solution)
-
Microplate reader
-
-
Procedure:
-
Seed and treat cells with this compound as described in the MTT protocol (Steps 1-5).
-
Set up additional control wells:
-
Spontaneous LDH Release: Vehicle control wells to measure background LDH release.
-
Maximum LDH Release: Control wells treated with the kit's lysis solution (e.g., Triton X-100) 45 minutes before the assay endpoint to cause 100% cell lysis.[12]
-
-
After the incubation period, centrifuge the plate at 600 x g for 10 minutes to pellet any detached cells.[12]
-
Carefully transfer 50-100 µL of supernatant from each well to a new 96-well plate.[14]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 100 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.[13]
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from medium-only wells) from all readings.
-
Calculate the percentage of cytotoxicity using the formula:
-
% Cytotoxicity = [(Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
-
Plot % Cytotoxicity against this compound concentration to determine the IC50 value.
-
Neutral Red (NR) Uptake Assay
This assay assesses cell viability based on the ability of living cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[15][16] Toxic substances can impair the cell's ability to retain the dye, making it a sensitive indicator of cell membrane integrity and lysosomal function.[15]
Caption: Workflow of the Neutral Red uptake assay.
Protocol:
-
Principle: Viable cells actively transport and accumulate the Neutral Red dye in their lysosomes. The amount of dye retained is proportional to the number of viable cells.[17]
-
Materials:
-
Cultured cells and 96-well plates
-
This compound dilutions
-
Neutral Red stock solution (e.g., 3.3 mg/mL in water)[15]
-
Neutral Red medium (prepared by diluting the stock 1:100 in culture medium)[15]
-
PBS (Phosphate-Buffered Saline)
-
Desorb solution (e.g., 1% acetic acid in 50% ethanol)[17]
-
Microplate reader
-
-
Procedure:
-
Seed and treat cells with this compound as described in the MTT protocol (Steps 1-5).
-
After the exposure period, remove the treatment medium.
-
Add 100 µL of pre-warmed Neutral Red medium to each well.[18]
-
Incubate the plate for 2-3 hours at 37°C in a CO₂ incubator.[15]
-
Carefully remove the dye-containing medium and wash the cells once with 150 µL of PBS.[18]
-
Add 150 µL of the desorb solution to each well.[18]
-
Shake the plate on a shaker for 10 minutes to extract the dye and form a homogeneous solution.[18]
-
Measure the optical density (OD) at 540 nm.
-
-
Data Analysis:
-
Calculate the percentage of viability using the formula:
-
% Viability = (OD of Treated Cells / OD of Control Cells) x 100
-
-
Plot the results and determine the IC50 value as described for the MTT assay.
-
Data Presentation
Quantitative data from cytotoxicity assays should be summarized for clear comparison. The IC50 (half-maximal inhibitory concentration) is the most common metric used to represent a compound's cytotoxic potency.
Table 1: Example Cytotoxicity Profile of this compound
| Cell Line | Assay Type | Exposure Time (hours) | IC50 (µM) [Mean ± SD] |
| HepG2 | MTT | 24 | Enter Data Here |
| (Human Liver) | 48 | Enter Data Here | |
| LDH | 24 | Enter Data Here | |
| 48 | Enter Data Here | ||
| Neutral Red | 24 | Enter Data Here | |
| 48 | Enter Data Here | ||
| SH-SY5Y | MTT | 24 | Enter Data Here |
| (Human Neuroblastoma) | 48 | Enter Data Here | |
| LDH | 24 | Enter Data Here | |
| 48 | Enter Data Here |
Note: This table is a template. The IC50 values should be determined experimentally from at least three independent replicates.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound (13997-19-8) for sale [vulcanchem.com]
- 4. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 5. In Vitro Cytotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. kosheeka.com [kosheeka.com]
- 7. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity and Nitric Oxide Production Inhibitory Activities of Compounds Isolated from the Plant Pathogenic Fungus Curvularia sp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 12. tiarisbiosciences.com [tiarisbiosciences.com]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchtweet.com [researchtweet.com]
- 16. re-place.be [re-place.be]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. qualitybiological.com [qualitybiological.com]
Application Notes and Protocols for the Quantification of Nequinate Residues in Tissues
Introduction
Nequinate is a quinolone compound used as a coccidiostat in poultry. The monitoring of its residues in edible tissues is crucial to ensure food safety and compliance with regulatory limits. This document provides detailed analytical methods for the quantification of this compound residues in various tissues, targeting researchers, scientists, and professionals in drug development and food safety. The primary methods discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), which offer high sensitivity and specificity for residue analysis.
Quantitative Data Summary
The following table summarizes the performance of various analytical methods for the quantification of quinolone coccidiostat residues in different tissue matrices.
| Method | Analyte(s) | Tissue(s) | LOQ (µg/kg) | Recovery (%) | RSD (%) | Reference |
| LC-MS/MS | This compound, Buquinolate (B1668063) | Chicken muscle, liver, heart; Swine muscle, heart; Cattle muscle; Sheep muscle; Egg | 1 | 89.5 - 108.6 | <20 | [1] |
| LC-MS/MS | Decoquinate (B1670147) | Chicken muscle, liver | 2.5 | 85.3 - 104.9 | <10.4 | [2] |
| HILIC-MS/MS | 16 Coccidiostats (including Decoquinate) | Poultry, Bovine, Ovine, Porcine, Rabbit tissue; Eggs | 0.81 - 1.73 | - | - | [3] |
| GC-MS/MS | Decoquinate | Chicken muscle | 4.9 | 77.38 - 89.65 | 1.63 - 8.06 | [4][5] |
| GC-MS/MS | Decoquinate | Chicken liver | 8.2 | 77.38 - 89.65 | 1.63 - 8.06 | [4][5] |
| GC-MS/MS | Decoquinate | Chicken kidney | 6.3 | 77.38 - 89.65 | 1.63 - 8.06 | [4][5] |
Experimental Workflow
The general workflow for the analysis of this compound residues in tissues involves sample preparation, chromatographic separation, and mass spectrometric detection.
References
- 1. Determination of this compound and buquinolate in livestock products using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Residue depletion of decoquinate in chicken tissues after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multi-residue methodology for the determination of 16 coccidiostats in animal tissues and eggs by hydrophilic interaction liquid chromatography - Tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Qualitative and Quantitative Determination of Decoquinate in Chicken Tissues by Gas Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging to Assess Nequinate's Therapeutic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nequinate is a synthetic quinolone-based compound widely utilized as a coccidiostat in veterinary medicine, particularly in poultry and rabbits, to control infections caused by protozoan parasites of the genus Eimeria.[1][2] Its therapeutic action lies in the disruption of the parasite's mitochondrial electron transport chain, a critical pathway for cellular respiration.[3] Assessing the in vivo efficacy of this compound is crucial for optimizing dosing regimens, understanding drug resistance mechanisms, and developing novel anti-parasitic therapies. Non-invasive in vivo imaging techniques offer a powerful suite of tools for longitudinally monitoring therapeutic responses, quantifying parasite burden, and elucidating the pharmacodynamics of this compound in a living host.[4][5][6][7]
These application notes provide an overview of key in vivo imaging modalities and detailed protocols tailored for evaluating the therapeutic effects of this compound.
Key In Vivo Imaging Modalities
Several in vivo imaging techniques can be adapted to assess the therapeutic effects of this compound by monitoring changes in parasite load, host response, and drug distribution.[7][8][9]
-
Bioluminescence Imaging (BLI): A highly sensitive technique that detects light produced by luciferase-expressing transgenic parasites.[5][10] A reduction in the bioluminescent signal following this compound treatment directly correlates with a decrease in viable parasite numbers.[11][12]
-
Fluorescence Imaging (FLI): This modality uses fluorescent probes that can be targeted to specific parasitic molecules or host inflammatory markers. Near-infrared (NIR) probes are particularly useful for in vivo applications due to deeper tissue penetration.[13][14]
-
Positron Emission Tomography (PET): A quantitative imaging technique that measures the biodistribution of radiolabeled molecules.[15][16] A radiolabeled this compound analog could be used to track its accumulation at the site of infection and determine its pharmacokinetic profile.[17][18]
-
Magnetic Resonance Imaging (MRI): Provides high-resolution anatomical images and can be used to assess inflammation and tissue damage caused by parasitic infection.[19][20] Changes in these parameters can serve as indirect markers of this compound's therapeutic efficacy.[21][22]
-
Ultrasound: A non-invasive and widely accessible technique that can be used to visualize tissue morphology and blood flow.[23][24] It can be employed to monitor intestinal lesions and inflammation associated with coccidiosis.[25][26][27]
Data Presentation: Quantitative Assessment of this compound's Efficacy
The following tables provide a framework for summarizing quantitative data obtained from in vivo imaging studies to assess the therapeutic effects of this compound.
Table 1: Bioluminescence Imaging (BLI) Data
| Treatment Group | Animal ID | Pre-treatment Signal (photons/s) | Post-treatment Signal (photons/s) - Day 3 | Post-treatment Signal (photons/s) - Day 7 | Fold Change in Parasite Burden |
| Vehicle Control | 1 | 1.5 x 10⁶ | 5.2 x 10⁶ | 1.2 x 10⁷ | +8.0 |
| 2 | 1.8 x 10⁶ | 6.1 x 10⁶ | 1.5 x 10⁷ | +8.3 | |
| This compound (X mg/kg) | 3 | 1.6 x 10⁶ | 8.1 x 10⁵ | 2.5 x 10⁵ | -6.4 |
| 4 | 1.9 x 10⁶ | 9.5 x 10⁵ | 3.1 x 10⁵ | -6.1 |
Table 2: Magnetic Resonance Imaging (MRI) Data for Intestinal Inflammation
| Treatment Group | Animal ID | Pre-treatment Lesion Volume (mm³) | Post-treatment Lesion Volume (mm³) - Day 7 | Change in Lesion Volume (%) |
| Vehicle Control | 1 | 25.4 | 48.2 | +89.8 |
| 2 | 28.1 | 55.9 | +98.9 | |
| This compound (X mg/kg) | 3 | 26.5 | 12.3 | -53.6 |
| 4 | 29.8 | 14.7 | -50.7 |
Experimental Protocols
Protocol 1: In Vivo Bioluminescence Imaging to Assess this compound's Efficacy Against Eimeria
This protocol is adapted from established methods for in vivo imaging of other protozoan parasites.[10][12]
1. Generation of Bioluminescent Eimeria
- Transfect Eimeria sporozoites with a plasmid vector expressing a red-shifted firefly luciferase gene under the control of a parasite-specific promoter.
- Select for stable expression of the luciferase gene.
2. Animal Model and Infection
- Use 4-6 week old broiler chickens or rabbits, depending on the Eimeria species.
- Infect the animals orally with a known dose of bioluminescent Eimeria oocysts.
- Monitor the infection daily by BLI to determine the peak of parasite replication.
3. This compound Treatment and Imaging
- Once the infection is established (typically 4-5 days post-infection), randomize the animals into control and treatment groups.
- Administer this compound orally at the desired dose to the treatment group. The control group receives the vehicle.
- For imaging, anesthetize the animals using isoflurane.
- Inject D-luciferin (150 mg/kg) intraperitoneally.[11]
- Acquire bioluminescent images using an in vivo imaging system (e.g., IVIS Spectrum) 10-15 minutes after luciferin (B1168401) injection.[11]
- Acquire images at baseline (pre-treatment) and at multiple time points post-treatment (e.g., days 1, 3, 5, and 7).
4. Data Analysis
- Define regions of interest (ROIs) over the abdominal area corresponding to the gastrointestinal tract.
- Quantify the total photon flux (photons/second) within each ROI.
- Calculate the fold change in parasite burden relative to the pre-treatment baseline for each animal.
- Compare the parasite burden between the this compound-treated and control groups using appropriate statistical tests.
Protocol 2: In Vivo Magnetic Resonance Imaging (MRI) to Monitor Intestinal Inflammation
This protocol is based on established methods for MRI-based inflammation monitoring.[19]
1. Animal Model and Infection
- As described in Protocol 1.
2. This compound Treatment
- As described in Protocol 1.
3. MRI Acquisition
- Anesthetize the animals using isoflurane.
- Perform MRI using a small animal MRI scanner (e.g., 7T or 9.4T).
- Acquire T2-weighted anatomical images of the abdomen to visualize the intestines.
- To enhance the detection of inflammation, a contrast agent such as gadolinium-DTPA can be administered intravenously prior to T1-weighted imaging.
4. Image Analysis
- Identify areas of intestinal wall thickening and edema on the T2-weighted images, which are indicative of inflammation.
- Manually or semi-automatically segment these inflamed regions to determine the lesion volume.
- Quantify the signal enhancement in the intestinal wall on post-contrast T1-weighted images.
- Compare the changes in lesion volume and contrast enhancement between the this compound-treated and control groups over time.
Visualizations
Signaling Pathway
Caption: this compound's mechanism of action in the parasite mitochondrion.
Experimental Workflow
Caption: Workflow for assessing this compound's therapeutic effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Coccidiostats and Poultry: A Comprehensive Review and Current Legislation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. researchgate.net [researchgate.net]
- 6. In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. State of the art in vivo imaging techniques for laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Editorial: In vivo Imaging in Pharmacological Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vivo Bioluminescence Imaging to Assess Compound Efficacy Against Trypanosoma brucei - Trypanosomatids - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Comparing in vivo bioluminescence imaging and the Multi-Cruzi immunoassay platform to develop improved Chagas disease diagnostic procedures and biomarkers for monitoring parasitological cure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Bioluminescence Imaging Reveals Differences in Leishmania infantum Parasite Killing Kinetics by Antileishmanial Reference Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dual contrast agents for fluorescence and photoacoustic imaging: evaluation in a murine model of prostate cancer - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 14. Multimeric Near IR–MR Contrast Agent for Multimodal In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [In vivo imaging for biodistribution and metabolism evaluations of new chemical entities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Noninvasive methods to study drug distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 18F-Labeled Carboplatin Derivative for PET Imaging of Platinum Drug Distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Serial magnetic resonance imaging for monitoring medical therapy effects in Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Nonsteroidal Anti-Inflammatory Drug Conjugated with Gadolinium (III) Complex as an Anti-Inflammatory MRI Agent | MDPI [mdpi.com]
- 22. Nonsteroidal Anti-Inflammatory Drug Conjugated with Gadolinium (III) Complex as an Anti-Inflammatory MRI Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Use of ultrasound in assessment of necrotic tissue in pressure ulcers with adjacent undermining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Ultrasonic technologies in imaging and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Statement on Biological Effects in Tissues with Ultrasound Contrast Agents [aium.org]
- 26. Effects of ultrasound and ultrasound contrast agent on vascular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Ultrasonic Doppler detection of laser-tissue interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Nequinate Derivatives for Anticoccidial Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, poses a significant threat to the poultry industry, leading to substantial economic losses worldwide.[1] The emergence of drug-resistant Eimeria strains necessitates the discovery and development of novel anticoccidial agents.[1][2] Nequinate, a quinolone anticoccidial, and its derivatives represent a promising class of compounds for controlling this disease. Quinolones are known to inhibit mitochondrial respiration in the parasite by blocking electron transport, likely at a site near cytochrome b.[1] This document provides detailed protocols for the high-throughput screening (HTS) of this compound derivatives to identify and characterize new lead compounds with potent anticoccidial activity.
The provided methodologies focus on in vitro assays that are scalable for HTS, allowing for the rapid and cost-effective evaluation of large compound libraries. These assays are designed to assess the ability of this compound derivatives to inhibit key stages of the Eimeria life cycle, specifically sporozoite invasion of host cells and subsequent intracellular development.
Signaling Pathway of Quinolone Anticoccidials
Quinolone anticoccidials, including this compound, primarily target the parasite's mitochondrial electron transport chain. This disruption of cellular respiration leads to the arrest of sporozoite and early trophozoite development.
Caption: Mechanism of action of this compound derivatives.
Experimental Protocols
Parasite and Cell Culture
1.1. Eimeria tenella Sporozoite Preparation Eimeria tenella is a commonly used species for in vitro anticoccidial screening due to its high pathogenicity and well-established laboratory models.[3]
-
Oocyst Sporulation: Obtain fresh, unsporulated E. tenella oocysts. Wash the oocysts in a 2.5% potassium dichromate solution and incubate at 28-30°C with gentle agitation for 48-72 hours to induce sporulation.[4]
-
Oocyst Sterilization: Suspend the sporulated oocysts in a 5.25% sodium hypochlorite (B82951) solution on ice for 10 minutes with gentle mixing to sterilize the surface.
-
Sporozoite Excystation: Wash the sterilized oocysts with sterile phosphate-buffered saline (PBS). Resuspend the oocysts in an excystation medium (e.g., 0.25% trypsin and 4% sodium taurocholate in Hanks' Balanced Salt Solution) and incubate at 41°C for 60-90 minutes.
-
Purification: Release the sporozoites from the oocysts by gentle grinding or vortexing with glass beads. Purify the sporozoites from oocyst debris using a DE-52 cellulose (B213188) column.
-
Quantification: Count the purified sporozoites using a hemocytometer and assess viability using a trypan blue exclusion assay.
1.2. Host Cell Culture Madin-Darby Bovine Kidney (MDBK) cells are a suitable host cell line for in vitro studies of Eimeria invasion and development.[3]
-
Cell Maintenance: Culture MDBK cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage the cells every 2-3 days to maintain sub-confluent cultures.
High-Throughput Screening Assay Workflow
The HTS assay is performed in a 96-well plate format to increase throughput and reduce the use of reagents and animals for parasite production.[5][6][7]
Caption: High-throughput screening workflow.
2.1. Sporozoite Invasion and Proliferation Assay
-
Cell Seeding: Seed MDBK cells into 96-well black, clear-bottom plates at a density of 2 x 10^4 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for the formation of a confluent monolayer.
-
Compound Preparation: Prepare a stock solution of each this compound derivative in dimethyl sulfoxide (B87167) (DMSO). Serially dilute the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid cytotoxicity.
-
Compound Addition: Remove the medium from the cell plates and add 100 µL of medium containing the this compound derivatives at various concentrations. Include positive controls (e.g., decoquinate (B1670147), toltrazuril) and negative controls (medium with 0.5% DMSO).
-
Parasite Infection: Add 100 µL of medium containing freshly excysted E. tenella sporozoites to each well at a multiplicity of infection (MOI) of 1:1 (sporozoite:host cell).
-
Incubation: Incubate the plates at 41°C in a 5% CO2 atmosphere for 48 hours to allow for parasite invasion and development. The higher temperature is crucial for the development of avian Eimeria species.[6]
-
Plate Washing: After incubation, carefully wash the plates three times with PBS to remove non-invaded sporozoites.
-
DNA Extraction: Lyse the cells and extract total genomic DNA using a commercial DNA extraction kit compatible with 96-well plates.
-
Quantitative PCR (qPCR): Quantify the proliferation of E. tenella by targeting a parasite-specific gene (e.g., ITS-1 or 5S rRNA) using qPCR. The reduction in parasite DNA in treated wells compared to untreated controls indicates the inhibitory activity of the compound.
2.2. Data Analysis
-
Calculation of Percent Inhibition:
-
Percent Inhibition = [1 - (qPCR signal of treated well / qPCR signal of untreated control well)] x 100
-
-
IC50 Determination:
-
Plot the percent inhibition against the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic model) to determine the half-maximal inhibitory concentration (IC50) for each this compound derivative.
-
Data Presentation
The anticoccidial activity of a series of novel quinoline (B57606) carboxylate derivatives with a methyl (E)-2-(3-methoxy)acrylate moiety was evaluated. The results are presented as the Anticoccidial Index (ACI), a composite score that takes into account survival rate, weight gain, lesion scores, and oocyst output. An ACI value ≥ 180 is considered excellent, 160-179 is good, 120-159 is fair, and < 120 indicates no effect.[3]
Table 1: Anticoccidial Activity of Synthesized Quinoline Carboxylate Derivatives against Eimeria tenella
| Compound ID | R Group | Anticoccidial Index (ACI) | Activity Level |
| 7a | H | < 120 | No effect |
| 7b | 2-CH3 | < 120 | No effect |
| 7c | 3-CH3 | 137.7 | Fair |
| 7d | 4-CH3 | 137.7 | Fair |
| 7e | 2-OCH3 | 168.7 | Good |
| 7f | 3-OCH3 | < 120 | No effect |
| 7g | 4-OCH3 | 123.4 | Fair |
| 7h | 4-F | < 120 | No effect |
Data adapted from Yuan Liu et al., Synthesis and Anticoccidial Activities of Quinoline Carboxylate Derivatives with Methyl (E)-2-(3-methoxy)acrylate Moiety.
Structure-Activity Relationship (SAR) Discussion
Based on the data presented in Table 1, preliminary structure-activity relationships for this series of quinoline carboxylate derivatives can be inferred. The core structure is a quinoline carboxylate with a methyl (E)-2-(3-methoxy)acrylate group at the C-4 position. The variations occur in the substituent (R group) on the phenyl ring of the phenoxy-pyrimidine moiety.
Caption: SAR logic for quinoline carboxylate derivatives.
The results indicate that the nature and position of the substituent on the phenyl ring significantly impact the anticoccidial activity.
-
Effect of Methoxy (B1213986) Group: The presence of a methoxy group at the 2-position of the phenyl ring (compound 7e ) resulted in the highest anticoccidial activity, with an ACI of 168.7, indicating a good level of efficacy. However, moving the methoxy group to the 3-position (7f ) or 4-position (7g ) led to a significant decrease in activity, with the 4-methoxy derivative showing only fair activity and the 3-methoxy derivative showing no effect.
-
Effect of Methyl Group: Methyl substitution at the 3- and 4-positions (compounds 7c and 7d ) conferred fair anticoccidial activity. In contrast, a methyl group at the 2-position (7b ) was inactive.
-
Other Substitutions: The unsubstituted compound (7a ) and the 4-fluoro substituted compound (7h ) did not exhibit significant anticoccidial activity.
These findings suggest that both electronic and steric factors of the substituent at the phenyl ring play a crucial role in the anticoccidial potency of these this compound-related compounds. The ortho-methoxy substitution appears to be particularly favorable for activity in this series.
References
- 1. researchgate.net [researchgate.net]
- 2. Tracing the emergence of drug-resistance in coccidia (Eimeria spp.) of commercial broiler flocks medicated with decoquinate for the first time in the United Kingdom. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Effects of Six Natural Compounds and Their Derivatives on the Control of Coccidiosis in Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Structure-Activity Relationships (QSAR) Study on C-7 Substituted Quinolone | Semantic Scholar [semanticscholar.org]
- 5. Using SAR and QSAR analysis to model the activity and structure of the quinolone-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological evaluation of a series of analogues of 1-methylisoguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Nequinate Stability Issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming stability issues encountered with Nequinate in experimental solutions. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary physicochemical properties?
A1: this compound is an antiprotozoal agent belonging to the quinolone family, primarily used as a coccostat in poultry and rabbits.[1][2] Its chemical structure features a 1,4-dihydroquinoline (B1252258) core.[3] Key physicochemical properties are summarized in the table below.
Q2: Why am I having trouble dissolving this compound?
A2: this compound is characterized by very low aqueous solubility (0.024 mg/mL at 25°C), making it practically insoluble in water.[3] It is also reportedly insoluble in DMSO.[4] Achieving a stable experimental solution often requires the use of co-solvents, pH adjustment, and potentially heat and sonication. One source suggests solubility in acidic methanol (B129727) with heating and sonication.[5]
Q3: What are the likely causes of this compound degradation in my experimental solution?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, quinolone compounds can be susceptible to degradation under certain conditions. Potential degradation pathways to consider include:
-
Hydrolysis: Degradation in the presence of water, which can be accelerated by acidic or basic conditions.[6][7]
-
Oxidation: Degradation due to exposure to oxidizing agents.[6][7]
-
Photolysis: Degradation upon exposure to light, a known issue for some fluoroquinolones.[8][9]
-
Thermal Degradation: Degradation at elevated temperatures.[3]
Q4: How can I improve the stability of my this compound solution?
A4: To enhance the stability of this compound in your experimental solutions, consider the following strategies:
-
Solvent Selection: Use of co-solvents may be necessary. A patent for the related compound decoquinate (B1670147) suggests a formulation using dimethylformamide (DMF) as a solvent, along with co-solvents and a pH regulator.[10]
-
pH Control: Maintaining an optimal pH can be critical. For decoquinate solutions, a pH range of 3.0-4.5 was found to be suitable.[10]
-
Temperature Control: Store stock solutions and experimental setups at controlled, and likely cool, temperatures to minimize thermal degradation.[11]
-
Light Protection: Protect solutions from light by using amber vials or covering containers with aluminum foil.[8]
-
Inert Atmosphere: For oxygen-sensitive compounds, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Microencapsulation: For solid formulations, microencapsulation with polymers like ethylcellulose has been shown to significantly improve thermal stability.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in aqueous buffer | Low aqueous solubility of this compound. | Increase the concentration of a suitable organic co-solvent (e.g., DMSO, DMF, ethanol) in your buffer. Optimize the pH of the buffer, as solubility may be pH-dependent. Prepare a more concentrated stock in an appropriate organic solvent and dilute it further in the aqueous buffer immediately before the experiment. |
| Loss of activity over time in solution | Chemical degradation (hydrolysis, oxidation, photolysis). | Prepare fresh solutions for each experiment. Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect from light.[11] Consider performing a forced degradation study to identify the specific degradation pathways affecting your experimental conditions.[6][11] |
| Inconsistent experimental results | Incomplete dissolution or ongoing precipitation of this compound. | Visually inspect your solutions for any particulate matter before use. Use sonication to aid dissolution. Filter the solution through a solvent-compatible filter to remove any undissolved particles. |
| Color change in solution | Degradation of this compound, potentially due to oxidation or photolysis. | If a color change is observed, it is recommended to discard the solution and prepare a fresh batch. Ensure solutions are protected from light and consider de-gassing solvents to remove dissolved oxygen. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₂₃NO₄ | [1][3] |
| Molecular Weight | 365.42 g/mol | [1][3] |
| Melting Point | 287 - 288 °C | [1] |
| Aqueous Solubility | 0.024 mg/mL (at 25°C) | [3] |
| logP (Octanol-Water) | 3.82 ± 0.38 | [3] |
| Solubility Notes | Practically insoluble in water and DMSO.[3][4] Soluble in acidic methanol with heating and sonication.[5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol is a general guideline and may require optimization based on the specific experimental needs.
-
Materials:
-
This compound powder
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Vortex mixer
-
Sonicator bath
-
Sterile, amber glass vials
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the appropriate volume of DMF or DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Place the vial in a sonicator bath and sonicate for 15-30 minutes, or until the this compound is completely dissolved. Gentle heating may be applied if necessary, but monitor for any signs of degradation (e.g., color change).
-
Store the stock solution in a tightly sealed amber vial at -20°C or -80°C.
-
Protocol 2: Stability Assessment by HPLC-UV
This protocol outlines a basic method to assess the stability of this compound in an experimental solution.
-
Materials and Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or trifluoroacetic acid (TFA)
-
This compound solution to be tested
-
-
Procedure:
-
Method Development (if not established):
-
Mobile Phase A: Water with 0.1% formic acid or TFA
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA
-
Develop a gradient elution method (e.g., starting with a lower percentage of Mobile Phase B and increasing over time) to achieve good separation of the this compound peak from any potential degradation products.
-
Set the UV detector to a wavelength where this compound has maximum absorbance.
-
-
Sample Analysis:
-
Prepare your this compound experimental solution and take an initial sample (Time 0).
-
Store the solution under the desired experimental conditions (e.g., specific temperature, light exposure).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the solution.
-
Dilute the aliquots to an appropriate concentration for HPLC analysis.
-
Inject the samples onto the HPLC system.
-
-
Data Analysis:
-
Monitor the peak area of the this compound peak over time. A decrease in the peak area indicates degradation.
-
Observe the appearance of any new peaks, which could be degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to Time 0.
-
-
Visualizations
Caption: Experimental workflow for preparing and analyzing this compound solutions.
Caption: Postulated mechanism of action for this compound.
References
- 1. This compound | C22H23NO4 | CID 26383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound (13997-19-8) for sale [vulcanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound CAS#: 13997-19-8 [m.chemicalbook.com]
- 6. scispace.com [scispace.com]
- 7. Forced degradation of nepafenac: Development and validation of stability indicating UHPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajrconline.org [ajrconline.org]
- 10. CN104288098A - Preparation method of decoquinate solution - Google Patents [patents.google.com]
- 11. pharmtech.com [pharmtech.com]
Optimizing Nequinate Dosage for Effective Coccidiosis Control: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for optimizing the dosage of Nequinate, a quinolone anticoccidial agent, for the effective control of coccidiosis in poultry. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to support your research and development efforts.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the experimental use of this compound for coccidiosis control.
| Question/Issue | Possible Cause(s) | Recommended Action(s) |
| Suboptimal efficacy at expected therapeutic doses. | 1. Drug Resistance: Widespread resistance to quinolone anticoccidials, including this compound, has been reported in various Eimeria species.[1] Resistance can develop rapidly, sometimes within a single passage of the parasite in the presence of the drug. | - Conduct Sensitivity Testing: Before initiating a large-scale study, perform a sensitivity assay with the specific Eimeria isolate(s) to be used. - Rotate Anticoccidials: In a broader context of coccidiosis control, rotating this compound with other anticoccidials from different chemical classes can help mitigate the development of resistance. |
| 2. Inadequate Feed Mixing: Uneven distribution of this compound in the feed can lead to under-dosing in some birds. | - Verify Mixing Procedure: Ensure a thorough and validated feed mixing process. - Analyze Feed Samples: Collect and analyze feed samples from different points in the batch to confirm uniform drug concentration. | |
| 3. Drug Stability Issues: Degradation of this compound in the feed due to improper storage or interaction with other feed ingredients can reduce its potency. | - Check Storage Conditions: Store medicated feed in a cool, dry place away from direct sunlight. - Review Feed Formulation: Be aware of potential interactions with other feed additives. While specific interactions with this compound are not well-documented in the provided results, it is a good practice to review the compatibility of all feed components. | |
| Unexpected toxicity or adverse effects in treated birds. | 1. Dosing Error: Incorrect calculation or measurement of this compound leading to an overdose. | - Double-check Calculations: Carefully verify all dosage calculations. - Calibrate Equipment: Ensure that all weighing and mixing equipment is properly calibrated. |
| 2. Contaminated Feed: Presence of other toxic substances in the feed. | - Analyze Feed for Contaminants: If toxicity is suspected, have the feed analyzed for common contaminants. | |
| High variability in experimental results. | 1. Inconsistent Challenge Dose: Variation in the number of sporulated oocysts administered to each bird. | - Standardize Oocyst Inoculum: Ensure a consistent and accurate count of viable sporulated oocysts in the challenge dose for each bird. |
| 2. Genetic Variability of Birds: Differences in the genetic susceptibility of the poultry line to coccidiosis. | - Use a Consistent Bird Strain: Employ a single, well-characterized line of birds for the experiment. | |
| 3. Environmental Factors: Variations in housing conditions, such as temperature, humidity, and litter quality, can influence the severity of coccidiosis. | - Maintain Consistent Environmental Conditions: Ensure all experimental groups are housed under identical and controlled environmental conditions. |
Quantitative Data on Quinolone Anticoccidial Efficacy
While specific dose-response data for this compound was not available in the initial search, the following table presents efficacy data for the closely related quinolone, decoquinate (B1670147), against Eimeria tenella in broiler chickens. This can serve as a starting point for dose-ranging studies with this compound.
| Anticoccidial | Dosage (ppm in feed) | Efficacy Against E. tenella (Laboratory Strains) | Reference |
| Decoquinate | 20-40 | Efficacious | [2] |
| Buquinolate | 82.5 (0.00825%) | Broad-spectrum activity | [1] |
Note: ppm = parts per million. These values should be used as a guide, and optimal dosage for this compound should be determined through specific dose-titration studies.
Experimental Protocols
Dose-Titration Study for this compound Efficacy
This protocol outlines a typical experimental design to determine the optimal dosage of this compound for coccidiosis control in broiler chickens.
1. Animals and Housing:
-
Use day-old broiler chicks from a single, coccidia-free commercial hatchery.
-
House the birds in clean, disinfected battery cages with wire floors to prevent reinfection from litter.
-
Provide ad libitum access to a standard broiler starter feed (without any other anticoccidials) and clean water.
-
Maintain appropriate temperature, humidity, and lighting conditions for the age of the birds.
2. Experimental Groups:
-
Group A (Uninfected, Untreated Control): Birds receive basal feed without this compound and are not challenged with Eimeria.
-
Group B (Infected, Untreated Control): Birds receive basal feed without this compound and are challenged with Eimeria.
-
Group C-F (Infected, this compound-Treated): Birds receive feed containing graded levels of this compound (e.g., 10 ppm, 20 ppm, 40 ppm, 80 ppm) and are challenged with Eimeria.
-
Group G (Infected, Positive Control): Birds receive feed containing a known effective anticoccidial (e.g., Diclazuril at 1 ppm) and are challenged with Eimeria.
3. Eimeria Challenge:
-
At approximately 14 days of age, orally inoculate each bird in the infected groups with a predetermined dose of viable, sporulated Eimeria oocysts (e.g., E. tenella). The dose should be sufficient to cause moderate lesions and a measurable impact on performance in the infected, untreated control group.
4. Data Collection:
-
Performance Parameters: Measure body weight gain and feed conversion ratio (FCR) for each group.
-
Lesion Scoring: At 6-7 days post-infection, euthanize a subset of birds from each group and score the intestinal lesions according to a standardized method (e.g., Johnson and Reid, 1970).
-
Oocyst Counts: Collect fecal samples from each group and determine the number of oocysts per gram of feces (OPG).
5. Statistical Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between the treatment groups.
Mandatory Visualizations
References
Technical Support Center: Investigating Nequinate Resistance in Eimeria
Welcome to the technical support center for researchers investigating mechanisms of Nequinate resistance in Eimeria. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation. All protocols are detailed, and quantitative data is summarized for your convenience.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the investigation of this compound resistance in Eimeria.
Q1: What is the primary mechanism of resistance to this compound and other quinolone anticoccidials in Eimeria?
A1: The primary mechanism of resistance to quinolone anticoccidials, such as this compound and the structurally similar decoquinate (B1670147), is associated with non-synonymous mutations in the mitochondrial cytochrome b (cytb) gene.[1][2] These mutations typically occur in close proximity to the ubiquinol (B23937) oxidation site (Qo), which is the binding site for these drugs.[1][2] The resulting amino acid substitutions are thought to reduce the binding affinity of the drug to the cytochrome b protein, thereby diminishing its inhibitory effect on the parasite's mitochondrial respiration.
Q2: How can I develop a this compound-resistant strain of Eimeria in the laboratory?
A2: this compound-resistant Eimeria strains can be developed through serial passage in chickens. This involves repeatedly infecting chickens with a sensitive Eimeria strain while administering progressively increasing, sub-lethal concentrations of this compound in the feed. Oocysts from the surviving parasites are collected and used to infect the next group of chickens. This process selects for parasites with mutations conferring resistance. Resistance to quinolones like this compound can sometimes develop rapidly, even within a single passage.
Q3: What are the key parameters to measure in an Anticoccidial Sensitivity Test (AST)?
A3: The key parameters to evaluate the efficacy of an anticoccidial drug in an AST and to determine resistance include:
-
Lesion Scores: A reduction of 0% to 30% in mean lesion score compared to the infected, unmedicated control group indicates resistance. A reduction of 31% to 49% suggests partial resistance, and a reduction of 50% or more indicates sensitivity.[1]
-
Oocyst Production: A significant reduction in oocyst shedding in the treated group compared to the infected, unmedicated control group.
-
Weight Gain: A significant improvement in weight gain in the treated group compared to the infected, unmedicated control group.
-
Anticoccidial Index (ACI): This is a composite score calculated from weight gain, survival rate, lesion score, and oocyst production. An ACI value below 160 is generally considered indicative of resistance.
Q4: Are there in vitro methods to assess this compound resistance?
A4: Yes, in vitro assays can be used as a pre-screening tool to assess the efficacy of anticoccidial compounds. These assays typically involve infecting cell cultures (e.g., Madin-Darby Bovine Kidney - MDBK cells) with Eimeria sporozoites and then treating them with different concentrations of the drug. The inhibition of parasite invasion and development can be quantified using methods like qPCR. While these methods can reduce the number of animals used in research, in vivo testing remains the gold standard for confirming resistance.
Troubleshooting Guides
This section provides solutions to common problems encountered during experimental procedures.
DNA Extraction and PCR for cytb Gene Analysis
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no DNA yield from oocysts | Incomplete oocyst wall rupture. | The Eimeria oocyst wall is notoriously tough. Ensure thorough mechanical disruption using methods like glass bead homogenization or probe sonication. The addition of a freeze-thaw cycle before disruption can also improve lysis. |
| Low number of starting oocysts. | For PCR applications, a minimum number of oocysts is required. If starting material is limited, consider a nested PCR approach for higher sensitivity. | |
| Presence of PCR inhibitors in the final DNA sample. | Fecal samples contain numerous PCR inhibitors. Use a commercial DNA extraction kit specifically designed for stool samples, which often include steps to remove inhibitors. Alternatively, include a purification step with a spin column or ethanol (B145695) precipitation. | |
| No PCR amplification of the cytb gene | Poor primer design. | The mitochondrial genome of Eimeria is AT-rich.[3] Design primers with a higher GC content and a melting temperature (Tm) suitable for your PCR conditions. Check for primer-dimer formation and secondary structures using primer analysis software. |
| Incorrect annealing temperature. | Optimize the annealing temperature using a gradient PCR. Start with a temperature 5°C below the calculated Tm of the primers and test a range of temperatures. | |
| Insufficient or degraded DNA template. | Quantify your DNA using a fluorometric method for better accuracy. Run an aliquot on an agarose (B213101) gel to check for integrity. Always use freshly extracted DNA or store it at -20°C or below. | |
| Non-specific bands on agarose gel | Primer annealing to non-target sequences. | Increase the annealing temperature in 2°C increments to improve specificity. Consider a nested PCR approach with a second set of internal primers for cleaner results. |
| Contamination with host (chicken) DNA. | Design primers that are specific to the Eimeria cytb gene and do not have significant homology to the chicken mitochondrial genome. Perform a BLAST search of your primer sequences against the chicken genome to check for potential off-target binding. |
Anticoccidial Sensitivity Testing (AST)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in lesion scores within a group | Inconsistent oocyst dosage during infection. | Ensure a homogenous suspension of sporulated oocysts and use precise oral gavage techniques to administer a consistent dose to each bird. |
| Natural variation in host response. | Increase the number of birds per treatment group to improve statistical power and account for individual variation. | |
| Unexpectedly high mortality in the infected, unmedicated control group | Oocyst dose is too high for the age and breed of the chickens. | Conduct a dose titration study to determine the optimal oocyst dose that causes significant lesions without excessive mortality.[4] |
| Secondary bacterial infections. | Maintain high standards of hygiene and biosecurity to prevent secondary infections that can exacerbate the effects of coccidiosis. | |
| No significant difference between treated and infected, unmedicated control groups | The Eimeria strain is highly resistant to the tested drug. | This is the expected outcome for a resistant strain. Confirm the result by testing a known sensitive strain as a positive control for drug efficacy. |
| Incorrect drug dosage in the feed. | Ensure accurate mixing of the anticoccidial drug into the feed at the specified concentration. Have the feed analyzed to confirm the drug concentration. |
Experimental Protocols
Protocol 1: In Vivo Generation of a this compound-Resistant Eimeria Strain
This protocol describes the process of inducing this compound resistance in a sensitive Eimeria tenella strain through serial passage in chickens.
Materials:
-
Coccidia-free broiler chickens (e.g., Ross 308), 2 weeks old
-
A this compound-sensitive strain of Eimeria tenella oocysts
-
This compound
-
Standard broiler feed (unmedicated)
-
Cages with wire floors to prevent reinfection
-
Oral gavage needles
-
Fecal collection trays
-
Saturated salt solution for oocyst flotation
-
Microscope and McMaster counting chamber
Procedure:
-
Initial Infection (Passage 1):
-
Divide the chickens into two groups: a control group receiving unmedicated feed and a treatment group receiving feed with a low concentration of this compound (e.g., 10 ppm).
-
Two days after starting the medicated feed, orally infect all chickens with a known number of sporulated oocysts from the this compound-sensitive E. tenella strain.
-
From day 5 to day 9 post-infection, collect feces from the treatment group.
-
-
Oocyst Isolation and Sporulation:
-
Pool the feces from the treatment group and isolate the oocysts using a saturated salt solution flotation method.
-
Wash the collected oocysts several times with water.
-
Induce sporulation by incubating the oocysts in a 2.5% potassium dichromate solution with aeration at 27-29°C for 2-3 days.
-
-
Subsequent Passages:
-
For the next passage, use a new batch of coccidia-free chickens.
-
Increase the concentration of this compound in the feed for the treatment group (e.g., to 20 ppm).
-
Infect the chickens with the sporulated oocysts collected from the previous passage.
-
Repeat the process of oocyst collection, isolation, and sporulation.
-
-
Confirmation of Resistance:
-
Continue this process for several passages, gradually increasing the this compound concentration.
-
After a number of passages (e.g., 8-10), conduct an Anticoccidial Sensitivity Test (AST) to compare the resistance level of the selected strain to the original sensitive strain.
-
Protocol 2: Anticoccidial Sensitivity Test (AST)
This protocol outlines the procedure for an in vivo AST to evaluate the efficacy of this compound against an Eimeria isolate.
Materials:
-
Coccidia-free broiler chickens, 2 weeks old
-
Eimeria oocysts (the strain to be tested)
-
This compound
-
Unmedicated broiler feed
-
Equipment for oral gavage, fecal collection, and oocyst counting as in Protocol 1
Experimental Groups (minimum of 4 replicates per group, 10 birds per replicate):
-
Uninfected, Unmedicated Control (UUC): No infection, unmedicated feed.
-
Infected, Unmedicated Control (IUC): Infected, unmedicated feed.
-
Infected, Medicated (IM): Infected, feed medicated with this compound at the desired concentration.
Procedure:
-
Acclimatization and Diet:
-
House the chickens in cages and provide them with their respective diets for 2 days before infection.
-
-
Infection:
-
On day 0, orally infect the chickens in the IUC and IM groups with a predetermined number of sporulated oocysts. The UUC group receives a sham inoculation (e.g., water).
-
-
Data Collection:
-
Weight Gain: Weigh the birds at the beginning (day 0) and end of the experiment (e.g., day 7 post-infection).
-
Lesion Scoring: On day 5 or 6 post-infection, euthanize a subset of birds from each group and score the intestinal lesions according to the Johnson and Reid method (scores from 0 to 4).
-
Oocyst Shedding: From day 5 to day 9 post-infection, collect feces from each replicate, and determine the oocysts per gram (OPG) of feces.
-
-
Data Analysis:
-
Calculate the mean weight gain, lesion score, and total oocyst output for each group.
-
Determine the percentage reduction in lesion scores and oocyst output for the IM group relative to the IUC group.
-
Calculate the Anticoccidial Index (ACI) if desired.
-
Protocol 3: Sequencing of the Eimeria Cytochrome b Gene
This protocol provides a general framework for amplifying and sequencing the cytb gene from Eimeria genomic DNA.
1. DNA Extraction:
-
Start with purified Eimeria oocysts.
-
Disrupt the oocysts using mechanical methods such as grinding with glass beads or sonication in a lysis buffer.
-
Extract genomic DNA using a commercial kit (e.g., a stool DNA kit) or a standard phenol-chloroform protocol.
-
Assess the quality and quantity of the extracted DNA.
2. PCR Amplification:
-
PCR Reaction Mix (50 µL):
-
5 µL 10x PCR Buffer
-
1 µL 10 mM dNTPs
-
1 µL 10 µM Forward Primer
-
1 µL 10 µM Reverse Primer
-
0.5 µL Taq DNA Polymerase
-
1-5 µL Genomic DNA (approx. 50-100 ng)
-
Nuclease-free water to 50 µL
-
-
PCR Cycling Conditions (example):
-
Initial Denaturation: 95°C for 5 minutes
-
35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize with gradient PCR)
-
Extension: 72°C for 1-2 minutes (depending on the expected amplicon size)
-
-
Final Extension: 72°C for 10 minutes
-
3. PCR Product Purification and Sequencing:
-
Run the PCR product on an agarose gel to confirm the correct size and purity.
-
Purify the PCR product from the gel or directly from the PCR reaction using a commercial kit.
-
Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.
4. Sequence Analysis:
-
Assemble the forward and reverse sequences to obtain the full-length cytb gene sequence.
-
Translate the nucleotide sequence to the amino acid sequence.
-
Compare the sequences from resistant and sensitive strains to identify non-synonymous mutations.
Quantitative Data Summary
Table 1: In Vivo Efficacy of Decoquinate against Sensitive and Resistant Eimeria tenella
| Parameter | Sensitive Strain | Resistant Strain |
| Decoquinate Concentration in Feed | 40 ppm | 120 mg/kg |
| Effect on Oocyst Production | Complete prevention | No significant reduction |
| Effect on Lesion Scores | Prevention of caecal lesions | No significant reduction |
| Effect on Weight Gain | Significant improvement | No significant improvement |
| Data is a qualitative summary from available literature. |
Table 2: Known Mutations in the Cytochrome b Gene Conferring Decoquinate Resistance in Eimeria tenella
| Resistant Strain | Amino Acid Substitution | Location in Cytochrome b |
| DecR_H | Gln131Lys | Extracellular segment, near Qo site |
| DecR_XJ | Phe263Leu | Extracellular segment, near Qo site |
| DecR_SC | Phe283Leu | Extracellular segment, near Qo site |
| (Source: Hao et al., 2023)[2] |
Visualizations
Signaling Pathway: Mechanism of Quinolone Resistance
Caption: Mechanism of this compound resistance in Eimeria.
Experimental Workflow: Investigating this compound Resistance
Caption: Experimental workflow for this compound resistance investigation.
Logical Relationship: Factors Influencing AST Outcomes
Caption: Factors influencing the outcomes of an AST.
References
- 1. An optimised protocol for molecular identification of Eimeria from chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative real-time PCR (qPCR) for Eimeria tenella replication — Implications for experimental refinement and animal welfare - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Restoration of anticoccidial sensitivity to a commercial broiler chicken facility in Canada - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Mitigate Nequinate-Resistant Parasites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving Nequinate and resistant parasites, particularly Eimeria species.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, a quinoline (B57606) anticoccidial agent, is believed to exert its effect by inhibiting the parasite's mitochondrial electron transport chain.[1] Specifically, it targets the cytochrome bc1 complex, disrupting the parasite's energy metabolism. This mechanism is analogous to other quinolone anticoccidials like decoquinate.
Q2: How do parasites, particularly Eimeria species, develop resistance to this compound?
The primary mechanism of resistance to quinolone anticoccidials, including this compound, involves genetic mutations in the parasite's mitochondrial cytochrome b (cyt b) gene. These mutations alter the drug's binding site on the cytochrome b protein, reducing its affinity and rendering the drug less effective.
Q3: Is cross-resistance a concern with this compound?
Yes, cross-resistance among quinolone anticoccidials is a significant concern. Strains of Eimeria that have developed resistance to one quinolone, such as decoquinate, are often also resistant to other quinolones like this compound due to the similar mechanism of action and target site.
Q4: What are the general strategies to mitigate the development of this compound resistance?
Several strategies can be employed to slow the development of this compound resistance:
-
Drug Rotation: Alternating the use of this compound with anticoccidial drugs from different chemical classes and with different mechanisms of action.
-
Shuttle Programs: Using different anticoccidial drugs in the starter and grower feeds within a single production cycle.
-
Combination Therapy: Using this compound in combination with other anticoccidial agents that have different modes of action. This can create a synergistic effect and reduce the selection pressure for resistance to a single compound.
-
Use of "Refugia": This strategy involves leaving a small portion of the parasite population unexposed to the drug, thereby maintaining a pool of susceptible genes in the overall parasite population.
-
Vaccination: The use of live coccidiosis vaccines can help to repopulate a poultry house with drug-sensitive parasite strains, potentially restoring the efficacy of anticoccidials like this compound.
Troubleshooting Guides
Problem 1: Decreased efficacy of this compound in our in vivo poultry trials.
Possible Cause: Development of this compound-resistant Eimeria strains in your flock.
Troubleshooting Steps:
-
Confirm Resistance: Conduct an Anticoccidial Sensitivity Test (AST) to determine the resistance profile of the Eimeria isolates from your flock.
-
Molecular Analysis: If resistance is confirmed, sequence the cytochrome b gene of the parasite isolates to identify potential resistance-conferring mutations.
-
Implement Mitigation Strategies:
-
Immediately rotate to a non-quinolone anticoccidial.
-
Consider a shuttle program in the next production cycle.
-
Explore the use of a live coccidiosis vaccine to re-introduce drug-sensitive strains.
-
Problem 2: Our in vitro assays show a high IC50 value for this compound against our lab strain of Eimeria.
Possible Cause: Your laboratory strain may have developed resistance over time through continuous culture and selection pressure.
Troubleshooting Steps:
-
Obtain a Reference Sensitive Strain: Compare the IC50 of your strain with a known this compound-sensitive reference strain to confirm the level of resistance.
-
Genotypic Characterization: Sequence the cytochrome b gene of your lab strain to check for mutations known to be associated with quinolone resistance.
-
Consider Combination Studies: Investigate the synergistic effects of this compound with other anticoccidial drugs in vitro to identify potential combinations that can overcome the observed resistance.
Data Presentation
Table 1: Reported Non-Synonymous Mutations in the Cytochrome b Gene of Eimeria tenella Associated with Decoquinate Resistance
| Resistant Strain | Original Strain | Mutation | Location in Cytochrome b |
| DecR_H | Houghton (H) | Gln131Lys | Extracellular segment, near Qo site |
| DecR_XJ | Xinjiang (XJ) | Phe263Leu | Extracellular segment, near Qo site |
| DecR_SC | Field Isolate | Phe283Leu | Extracellular segment, near Qo site |
Data sourced from a study on decoquinate, a closely related quinolone.
Experimental Protocols
Protocol 1: Anticoccidial Sensitivity Testing (AST) - In Vivo
This protocol is a generalized guide for assessing the sensitivity of Eimeria field isolates to this compound in chickens.
1. Parasite Isolation and Propagation:
- Collect fecal samples from poultry houses.
- Isolate and sporulate Eimeria oocysts using standard laboratory procedures.
- Propagate the isolate in a small group of coccidia-free chickens to obtain sufficient oocysts for the assay.
2. Experimental Animals and Housing:
- Use day-old, coccidia-free broiler chickens.
- House the birds in wire-floored cages to prevent reinfection.
- Provide feed and water ad libitum.
3. Experimental Design:
- Group 1: Uninfected, unmedicated control.
- Group 2: Infected, unmedicated control.
- Group 3: Infected, this compound-medicated group (at the recommended concentration).
- Optional: Additional groups for other anticoccidial drugs or combination treatments.
- Each group should have a sufficient number of replicates (e.g., 4-6) with an adequate number of birds per replicate (e.g., 5-10).
4. Procedure:
- At approximately 14 days of age, start the birds on their respective experimental diets.
- Two days later, orally inoculate each bird in the infected groups with a standardized dose of sporulated oocysts.
- The trial continues for 6-7 days post-infection.
5. Data Collection and Analysis:
- Weight Gain: Measure the body weight of each bird at the beginning and end of the experimental period.
- Feed Conversion Ratio (FCR): Record feed intake and calculate FCR.
- Lesion Scoring: At the end of the trial, euthanize the birds and score the intestinal lesions characteristic of the Eimeria species used. A standardized scoring system (e.g., 0-4) should be used.
- Oocyst Counts: Collect fecal samples from each replicate and determine the number of oocysts per gram (OPG) of feces.
- Anticoccidial Index (ACI): Calculate the ACI using the following formula: ACI = (% Survival of Medicated Group + % Relative Weight Gain of Medicated Group) - (Lesion Score Index of Medicated Group + Oocyst Index of Medicated Group). An ACI value ≥160 generally indicates sensitivity, while a value <160 suggests resistance.[2]
Mandatory Visualizations
References
Welcome to the technical support center for Nequinate-related in vitro research. This guide provides troubleshooting tips and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during in vitro experiments involving this compound.
Q1: My this compound powder won't dissolve in the cell culture medium, and I see precipitates.
A1: This is a common issue due to this compound's low aqueous solubility (0.024 mg/mL at 25°C)[1]. Direct dissolution in aqueous-based culture media is often challenging.
Troubleshooting Steps:
-
Use an appropriate solvent: this compound is soluble in Dimethyl Sulfoxide (DMSO). Prepare a concentrated stock solution in 100% DMSO first.
-
Serial dilution: When preparing working concentrations, perform serial dilutions of your DMSO stock in the cell culture medium. It is critical to make serial dilutions in DMSO if you are doing a dose-response curve[2].
-
Final DMSO concentration: Ensure the final concentration of DMSO in your cell culture does not exceed a level that is toxic to your cells (typically ≤ 0.5%). You may need to determine the maximum tolerable DMSO concentration for your specific cell line in a preliminary experiment.
-
Vortexing and warming: When diluting the DMSO stock in the medium, vortex the solution gently. You can also slightly warm the medium to 37°C to aid dissolution, but be cautious of this compound's stability at higher temperatures.
-
Sonication: If precipitation persists, brief sonication of the stock solution in DMSO before dilution may help.
-
pH adjustment: While less common for this compound, adjusting the pH of the medium might influence the solubility of some compounds. However, this can also affect cell viability and should be approached with caution.
Q2: I'm observing unexpected cytotoxicity or low efficacy of this compound in my anti-Eimeria assays.
A2: Inconsistent results can stem from several factors, including compound stability, issues with the parasite or host cells, and the assay setup itself.
Troubleshooting Steps:
-
Compound Stability: this compound's stability can be a concern. Microencapsulation with ethylcellulose has been shown to enhance its thermal stability[1]. While not a direct solution for in vitro assays, it highlights the compound's potential sensitivity.
-
Recommendation: Prepare fresh dilutions of this compound from your DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Store the stock solution at -20°C for long-term storage (months to years) and at 4°C for short-term use (days to weeks) in a dry, dark environment.
-
-
Parasite Viability: Ensure the Eimeria sporozoites used for infection are viable and invasive. The quality of the oocyst culture and the excystation process are critical.
-
Host Cell Health: The host cells (e.g., Madin-Darby Bovine Kidney - MDBK cells) should be healthy and form a confluent monolayer before infection. Poor cell health will impact parasite invasion and replication, leading to inaccurate efficacy data.
-
Assay Incubation Time: The timing of this compound addition and the total incubation period are crucial. This compound is known to inhibit the early development of Eimeria tenella sporozoites[1]. Adding the compound too late in the infection cycle may result in reduced efficacy.
-
Drug-Resistant Strains: Be aware of the potential for drug resistance. Resistance to quinolone anticoccidials like decoquinate (B1670147) has been observed in field isolates of Eimeria[3]. If you are using field isolates, they may have inherent resistance.
Q3: My cell viability assay (e.g., MTT, XTT) results are inconsistent when testing this compound's effect on host cells.
A3: this compound's mechanism of action, which involves inhibiting mitochondrial electron transport, can directly interfere with tetrazolium-based viability assays that rely on mitochondrial reductase activity.
Troubleshooting Steps:
-
Choose an appropriate assay: Consider using a viability assay that does not depend on mitochondrial respiration. A good alternative is a cytotoxicity assay that measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells or a method based on cell membrane integrity, like trypan blue exclusion.
-
Assay controls: If using a tetrazolium-based assay is unavoidable, include appropriate controls. This should consist of cells treated with a known mitochondrial inhibitor (e.g., rotenone (B1679576) or antimycin A) to understand the baseline effect on the assay itself.
-
Optimize incubation times: The duration of exposure to both this compound and the assay reagent can impact the results. Optimize these timings to ensure you are measuring cell viability and not an artifact of mitochondrial inhibition.
-
Normalize to cell number: To get a more accurate picture of cell viability, consider normalizing the results of your metabolic assay to the total cell number, which can be determined by cell counting or by using a DNA-binding fluorescent dye like DAPI or Hoechst.
Quantitative Data Summary
Due to the limited availability of specific in vitro IC50 data for this compound, this table includes data for this compound where available, and for the closely related quinolone anticoccidial, decoquinate, as a proxy. It is important to note that the efficacy of this compound may differ from that of decoquinate.
| Compound | Target Organism/Cell Line | Assay Type | IC50 / Effective Concentration | Reference |
| This compound | Eimeria tenella (sporozoites) | In vitro development inhibition | 94% inhibition at 0.1 µg/mL | [1] |
| Decoquinate | Sarcocystis neurona (isolate Sn6) | In vitro merozoite production | 0.5 ± 0.09 nM | [4] |
| Decoquinate | Sarcocystis neurona (isolate SnOP15) | In vitro merozoite production | 1.1 ± 0.6 nM | [4] |
| Decoquinate | Eimeria tenella (lab strains) | In vivo (in feed) | 20-40 ppm | [3] |
| Decoquinate | Eimeria spp. (field isolates) | In vivo (in feed) | ≥20 ppm | [3] |
Key Experimental Protocols
Below are detailed methodologies for key experiments relevant to the study of this compound.
Protocol 1: In Vitro Anti-Eimeria Sporozoite Invasion and Proliferation Assay
This protocol is adapted from general procedures for testing anticoccidial drugs in vitro.
Materials:
-
Madin-Darby Bovine Kidney (MDBK) cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Eimeria spp. oocysts (e.g., E. tenella)
-
Excystation solution (e.g., 0.25% trypsin, 4% sodium taurocholate in Hanks' Balanced Salt Solution)
-
This compound stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
DNA extraction kit
-
qPCR master mix and primers/probe for Eimeria ITS-1 gene and a host cell housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Seeding: Seed MDBK cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Oocyst Sporulation and Sterilization: Ensure oocysts are fully sporulated. Sterilize the oocysts by incubation in 2% sodium hypochlorite (B82951) on ice for 10 minutes, followed by washing with sterile PBS.
-
Sporozoite Excystation: Induce excystation of sporozoites from oocysts by mechanical grinding followed by incubation in the excystation solution at 41°C for 60-90 minutes.
-
Sporozoite Purification: Purify the released sporozoites from oocyst debris using a DE-52 anion-exchange column.
-
This compound Treatment:
-
Pre-treatment of sporozoites: Incubate the purified sporozoites with various concentrations of this compound (and a DMSO vehicle control) for 1 hour at 41°C before adding them to the host cells.
-
Treatment of infected cells: Alternatively, infect the MDBK cell monolayer with sporozoites first, and then add the this compound-containing medium.
-
-
Infection: Add the treated or untreated sporozoites to the MDBK cell monolayer and incubate at 41°C in a 5% CO2 incubator.
-
Sample Collection: At different time points post-infection (e.g., 2, 24, 48 hours), wash the cells with PBS to remove non-invaded sporozoites and then lyse the cells.
-
DNA Extraction and qPCR: Extract total DNA from the lysed cells and perform qPCR to quantify the number of Eimeria genomes relative to the host cell genome. A decrease in the parasite-to-host DNA ratio in this compound-treated wells compared to the control indicates inhibition of invasion and/or proliferation.
Protocol 2: Dihydroorotate Dehydrogenase (DHODH) Enzyme Inhibition Assay
This is a general protocol for a colorimetric DHODH inhibition assay.
Materials:
-
Recombinant human or Eimeria DHODH enzyme
-
Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
Dihydroorotate (DHO)
-
Decylubiquinone (coenzyme Q analog)
-
2,6-dichloroindophenol (DCIP)
-
This compound stock solution in DMSO
Procedure:
-
Prepare a reaction mixture containing the assay buffer, decylubiquinone, and DCIP.
-
Add various concentrations of this compound (and a DMSO vehicle control) to the wells of a 96-well plate.
-
Add the DHODH enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding DHO to each well.
-
Immediately measure the decrease in absorbance of DCIP at 600 nm over time using a plate reader. The rate of DCIP reduction is proportional to the DHODH activity.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Protocol 3: Host Cell Cytotoxicity Assay (LDH Release)
Materials:
-
Mammalian cell line of interest (e.g., HepG2, Caco-2)
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
LDH cytotoxicity assay kit
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere and grow for 24 hours.
-
Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for a defined period (e.g., 24, 48, or 72 hours).
-
Include a positive control for maximum LDH release (usually provided in the kit, often a cell lysis solution).
-
After the incubation period, collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released into the supernatant.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cytotoxicity for each this compound concentration relative to the positive control and determine the CC50 (50% cytotoxic concentration).
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. This compound (13997-19-8) for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of decoquinate against drug sensitive laboratory strains of Eimeria tenella and field isolates of Eimeria spp. in broiler chickens in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of decoquinate against Sarcocystis neurona in cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Nequinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of Nequinate.
I. Frequently Asked Questions (FAQs)
1. What are the main challenges to the oral bioavailability of this compound?
This compound, a quinoline (B57606) derivative, faces significant challenges to oral bioavailability primarily due to its poor aqueous solubility.[1][2] As a Biopharmaceutics Classification System (BCS) Class II drug, its absorption is limited by its dissolution rate in the gastrointestinal fluids.[3][4] Key physicochemical properties contributing to this challenge are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 365.42 g/mol | [5][6] |
| Aqueous Solubility | 0.000763 - 0.024 mg/mL | [1][5] |
| LogP | 4.34 - 5.33 | [1][5] |
| Melting Point | 287-288 °C | [6][7][8] |
2. What are the most promising formulation strategies to enhance this compound's bioavailability?
For a BCS Class II compound like this compound, the primary goal is to improve its dissolution rate and maintain a supersaturated state at the site of absorption.[9] The most effective strategies include:
-
Solid Dispersions: Dispersing this compound in an amorphous form within a hydrophilic polymer matrix can significantly enhance its dissolution rate.[10][11][12]
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, leading to faster dissolution and improved absorption.[13][14][15]
-
Micronization: While less advanced than nanosuspension, reducing particle size to the micron level can also improve the dissolution rate.[3][16][17]
A comparative overview of these strategies is presented in Table 2.
Table 2: Comparison of Formulation Strategies for this compound
| Strategy | Principle | Advantages | Disadvantages |
| Solid Dispersion | Drug is molecularly dispersed in a hydrophilic carrier in an amorphous state.[10][11] | Significant increase in dissolution rate; potential for supersaturation.[12] | Potential for physical instability (recrystallization); challenges in manufacturing.[1] |
| Nanosuspension | Reduction of drug particle size to the sub-micron range, increasing surface area.[13][15] | Increased dissolution velocity; improved saturation solubility; suitable for various administration routes.[14][18] | Physical instability (particle aggregation); requires specialized equipment for production and characterization.[19] |
| Micronization | Particle size reduction to the micrometer range.[16][17] | Established and cost-effective technology; improves dissolution rate.[3] | Limited enhancement compared to nanosuspensions; potential for particle aggregation. |
3. How is the absorption of quinolone derivatives like this compound mediated at the cellular level?
The absorption of quinolones can be complex, involving both passive diffusion and carrier-mediated transport.[9][20] Due to their lipophilic nature, quinolones can passively diffuse across the intestinal epithelium. However, their absorption can also be influenced by the activity of influx and efflux transporters.
-
Influx Transporters: Organic Anion Transporting Polypeptides (OATPs) have been shown to be involved in the intestinal absorption of some fluoroquinolones.[3][5][13][21][22]
-
Efflux Transporters: P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are members of the ATP-binding cassette (ABC) transporter family, can actively pump quinolones out of intestinal cells, thereby reducing their net absorption.[11][16][23][24][25]
The interplay between these transporters can significantly impact the overall bioavailability of this compound.
II. Troubleshooting Guides
A. Troubleshooting Poor In Vitro Dissolution
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low percentage of drug released | - Insufficient solubility enhancement from the chosen formulation. - Inappropriate dissolution medium. | - For Solid Dispersions: Increase the drug-to-carrier ratio, or select a more hydrophilic carrier (e.g., PVP, HPMC).[26] - For Nanosuspensions: Further reduce particle size or optimize the stabilizer concentration.[15] - Use a dissolution medium with a surfactant (e.g., Sodium Lauryl Sulfate) to ensure sink conditions.[27][28] |
| High variability in dissolution profiles | - Inhomogeneity in the formulation (e.g., inconsistent drug distribution in solid dispersion). - Particle aggregation in nanosuspensions. | - For Solid Dispersions: Optimize the manufacturing process (e.g., solvent evaporation or melting method) to ensure uniform drug dispersion.[6][29] - For Nanosuspensions: Optimize the type and concentration of stabilizers to prevent particle agglomeration.[2] |
| Drug recrystallization during dissolution | - The amorphous form in the solid dispersion is unstable in the aqueous medium. | - Incorporate a crystallization inhibitor into the solid dispersion formulation (e.g., certain polymers like HPMC).[26] |
B. Troubleshooting Low In Vitro Permeability (Caco-2 Assay)
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low apparent permeability (Papp) value | - Poor solubility of the formulation in the assay buffer. - High efflux ratio, indicating active transport out of the cells. | - Ensure the formulation is completely dissolved in the transport medium. - Co-administer with a known inhibitor of P-gp (e.g., verapamil) or BCRP to assess the contribution of efflux transporters.[5] |
| High efflux ratio (>2) | - this compound is a substrate for efflux transporters like P-gp or BCRP. | - Consider co-formulating with excipients that have efflux inhibitory properties. - This information can help in understanding potential in vivo absorption limitations. |
C. Troubleshooting Low In Vivo Bioavailability
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Cmax and AUC despite good in vitro dissolution | - In vivo precipitation of the drug from a supersaturated solution. - Significant first-pass metabolism. - High in vivo efflux activity. | - For Solid Dispersions: Incorporate precipitation inhibitors in the formulation. - Investigate the metabolic stability of this compound in liver microsomes. - Consider in vivo studies with co-administration of efflux pump inhibitors to confirm the mechanism of poor absorption. |
| High inter-subject variability in pharmacokinetic parameters | - Formulation is sensitive to gastrointestinal pH and motility. - Food effects. | - Develop a more robust formulation that is less dependent on physiological variables. - Conduct food-effect bioavailability studies to guide administration recommendations. |
III. Experimental Protocols
A. Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30 or Hydroxypropyl Methylcellulose (HPMC)) in a suitable organic solvent (e.g., methanol (B129727) or a mixture of dichloromethane (B109758) and methanol) at various drug-to-carrier ratios (e.g., 1:1, 1:5, 1:10 w/w).[4][6][7][29]
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.
-
Drying: Dry the resulting solid film in a vacuum oven at room temperature for 24-48 hours to remove any residual solvent.
-
Pulverization: Pulverize the dried solid dispersion using a mortar and pestle and sieve to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion for drug content, morphology (Scanning Electron Microscopy), physical state (X-ray Diffraction and Differential Scanning Calorimetry), and in vitro dissolution.
B. Preparation of this compound Nanosuspension (Wet Milling Method)
-
Pre-suspension: Disperse this compound powder in an aqueous solution containing a stabilizer (e.g., Poloxamer 188 or a combination of a surfactant and a polymer).[1][2][26][30][31]
-
Milling: Transfer the suspension to a bead mill containing milling media (e.g., zirconium oxide beads).
-
Nanosizing: Mill the suspension at a high speed for a specified duration (e.g., several hours), with cooling to prevent overheating.
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization: Characterize the nanosuspension for particle size and size distribution (Dynamic Light Scattering), zeta potential, morphology (Transmission Electron Microscopy), and dissolution rate.[31]
C. In Vitro Dissolution Testing
-
Apparatus: Use a USP Dissolution Apparatus 2 (paddle method).[27]
-
Dissolution Medium: 900 mL of a biorelevant medium, such as Simulated Gastric Fluid (SGF) for the first 2 hours, followed by Simulated Intestinal Fluid (SIF). To ensure sink conditions for a poorly soluble drug like this compound, the medium should contain a surfactant (e.g., 0.5-2% Sodium Lauryl Sulfate).[27][28]
-
Test Conditions: Set the paddle speed to 50-75 rpm and maintain the temperature at 37 ± 0.5°C.
-
Sampling: Withdraw aliquots of the dissolution medium at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes).
-
Analysis: Analyze the samples for this compound concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[32][33][34][35]
D. Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days to allow for differentiation and formation of a confluent monolayer.[5][7][29]
-
Monolayer Integrity: Confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) and/or the permeability of a paracellular marker like Lucifer yellow.
-
Transport Studies:
-
Apical to Basolateral (A-B) Transport: Add the this compound formulation to the apical (donor) chamber and measure its appearance in the basolateral (receiver) chamber over time.
-
Basolateral to Apical (B-A) Transport: Add the this compound formulation to the basolateral (donor) chamber and measure its appearance in the apical (receiver) chamber over time to assess active efflux.
-
-
Analysis: Quantify this compound concentrations in the donor and receiver chambers using a suitable analytical method (e.g., LC-MS/MS).
-
Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).
E. In Vivo Bioavailability Study
-
Animal Model: Select an appropriate animal model, such as rats or dogs, for the study.[27][36][37][38][39]
-
Study Design: Employ a crossover study design where each animal receives both the test formulation and a reference formulation (e.g., an aqueous suspension of this compound) with a washout period in between.
-
Dosing: Administer the formulations orally at a predetermined dose.
-
Blood Sampling: Collect blood samples at various time points post-dosing.
-
Plasma Analysis: Separate the plasma and analyze for this compound concentration using a validated bioanalytical method.
-
Pharmacokinetic Analysis: Determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).
-
Bioavailability Calculation: Calculate the relative bioavailability of the test formulation compared to the reference formulation.
IV. Visualizations
Caption: Experimental workflow for enhancing this compound's bioavailability.
Caption: Cellular pathways of this compound absorption in the intestine.
Caption: Logical troubleshooting flow for low this compound bioavailability.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Active intestinal absorption of fluoroquinolone antibacterial agent ciprofloxacin by organic anion transporting polypeptide, Oatp1a5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. jddtonline.info [jddtonline.info]
- 8. researchgate.net [researchgate.net]
- 9. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. ABC transporter efflux pumps: a defense mechanism against ivermectin in Rhipicephalus (Boophilus) microplus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Organic Anion Transporting Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Preparation and Characterization of Nanosuspension of Aprepitant by H96 Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Distribution and Physiology of ABC-Type Transporters Contributing to Multidrug Resistance in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Qualitative and Quantitative Determination of Decoquinate in Chicken Tissues by Gas Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The role of organic anion transporting polypeptides in drug absorption, distribution, excretion and drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The role of P-glycoprotein and organic anion-transporting polypeptides in drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | The Role of Eukaryotic and Prokaryotic ABC Transporter Family in Failure of Chemotherapy [frontiersin.org]
- 24. Fluoroquinolone efflux mediated by ABC transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Mammalian drug efflux transporters of the ATP binding cassette (ABC) family: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pharmaexcipients.com [pharmaexcipients.com]
- 27. Animal versus human oral drug bioavailability: Do they correlate? - VetSRev [vetsrev.nottingham.ac.uk]
- 28. mdpi.com [mdpi.com]
- 29. japsonline.com [japsonline.com]
- 30. csmres.co.uk [csmres.co.uk]
- 31. jpionline.org [jpionline.org]
- 32. ptfarm.pl [ptfarm.pl]
- 33. researchgate.net [researchgate.net]
- 34. cipac.org [cipac.org]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
- 37. researchgate.net [researchgate.net]
- 38. Medwin Publishers | Animal Models Used for Bioavailability and BioequivalenceStudies: Focus on Their Human Likeness [medwinpublishers.com]
- 39. Animal models for evaluation of oral delivery of biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in In Vivo Studies Involving Nequinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in in vivo studies involving Nequinate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a quinolone-based anticoccidial agent primarily used in poultry to control infections caused by Eimeria species. Its mechanism of action involves the disruption of the parasite's mitochondrial electron transport chain. This inhibition of cellular respiration ultimately leads to the death of the parasite.
Q2: What are the known physicochemical properties of this compound that might affect in vivo studies?
This compound is characterized by its poor aqueous solubility. This property can significantly impact its formulation, dissolution, and subsequent absorption in the gastrointestinal tract, leading to variability in bioavailability and efficacy.
Q3: Are there any known pharmacokinetic properties of this compound?
Troubleshooting Guide: Inconsistent In Vivo Efficacy
Variability in the efficacy of this compound in in vivo coccidiosis models can be a significant challenge. This guide provides a structured approach to troubleshooting common issues.
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in lesion scores or oocyst counts between animals in the same treatment group. | Inconsistent Dosing: Uneven suspension of this compound in the vehicle leading to variable dose administration. | - Ensure the dosing suspension is continuously and vigorously mixed during administration. - Prepare fresh suspensions for each experiment and avoid storing for extended periods. - Validate the homogeneity of the suspension by analyzing samples from the top, middle, and bottom of the container. |
| Variable Oral Bioavailability: Poor and inconsistent absorption due to this compound's low solubility.[1][2] | - Optimize the formulation by reducing particle size (micronization) to increase surface area for dissolution. - Consider using a suspension vehicle containing a wetting agent (e.g., Tween 80) to improve dispersibility. - Co-administration with a small amount of a digestible oil may enhance absorption. | |
| Inconsistent Coccidia Challenge: Variation in the number of viable oocysts administered to each animal. | - Ensure the oocyst inoculum is thoroughly mixed before and during administration. - Perform a viability check on the oocysts prior to infection. - Standardize the gavage technique to ensure consistent delivery to the gastrointestinal tract.[3][4] | |
| Lower than expected efficacy across all treatment groups. | Degradation of this compound: The compound may be unstable in the chosen vehicle or under certain storage conditions. | - Conduct a stability study of this compound in the selected vehicle under the experimental conditions (e.g., temperature, light exposure). - Prepare formulations fresh before each experiment. |
| Drug Resistance: The Eimeria strain used may have developed resistance to quinolone-class anticoccidials. | - Test the efficacy of this compound against a known sensitive strain of Eimeria as a positive control. - If resistance is suspected, consider using a different class of anticoccidial agent or a combination therapy. | |
| Sub-optimal Dosing Regimen: The dose and/or frequency of administration may not be sufficient to maintain therapeutic concentrations. | - Perform a dose-response study to determine the optimal dose for the specific Eimeria strain and animal model. - If possible, measure plasma concentrations of this compound to correlate exposure with efficacy. |
Data Presentation
The following tables summarize the available quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₂₃NO₄ |
| Molecular Weight | 365.4 g/mol |
| Appearance | Solid |
| Melting Point | 287 - 288 °C |
| Water Solubility | Poor |
Table 2: In Vivo Efficacy of this compound against Eimeria tenella in Chickens
| This compound Dose (ppm in feed) | Lesion Score Reduction (%) | Oocyst Production Inhibition (%) |
| 20 | Significant improvement | Complete control |
| 30 | Significant improvement | Complete control |
| 40 | Significant improvement | Complete control |
Data is qualitative and comparative in nature based on available literature. Specific percentage reductions are not consistently reported.[5]
Table 3: Pharmacokinetic Parameters of a Quinolone Compound (AM-833) in Rodents (as a surrogate for this compound)
| Species | Dose (mg/kg, oral) | Tmax (h) | Cmax (µg/mL) | Half-life (h) |
| Mice | 10 | ~0.5 | ~1.5 | ~1.6 |
| Rats | 10 | ~1.0 | ~1.0 | ~2.5 |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Broiler Chicken Model of Coccidiosis (Eimeria tenella Challenge)
1. Animals and Housing:
-
Use day-old male broiler chicks (e.g., Ross 308).
-
House chicks in a clean, disinfected, and coccidia-free environment with controlled temperature and lighting.
-
Provide ad libitum access to a standard broiler starter feed (without any anticoccidial additives) and water.
2. Experimental Groups:
-
Group 1: Uninfected, untreated control.
-
Group 2: Infected, untreated control.
-
Group 3-5: Infected, treated with this compound at graded concentrations in the feed (e.g., 20, 40, 80 ppm).
-
Group 6: Infected, treated with a positive control drug (e.g., a known effective anticoccidial).
3. This compound Administration:
-
Medicated feed should be prepared by a qualified feed mill to ensure proper mixing and homogeneity.
-
Begin administering the medicated feed 48 hours prior to infection and continue for 7 days post-infection.
4. Eimeria tenella Challenge:
-
At 14 days of age, orally inoculate each chick in the infected groups with a predetermined number of viable, sporulated E. tenella oocysts (e.g., 5 x 10⁴ oocysts per bird).[4]
-
The uninfected control group should receive a sham inoculation of the vehicle (e.g., water).
5. Data Collection:
-
Mortality: Record daily.
-
Body Weight Gain: Measure at day 0 (pre-infection) and day 7 post-infection.
-
Feed Conversion Ratio (FCR): Calculate for the period from day 0 to day 7 post-infection.
-
Lesion Scoring: At day 7 post-infection, euthanize a subset of birds from each group and score the cecal lesions on a scale of 0 to 4.[7]
-
Oocyst Counts: From day 5 to day 9 post-infection, collect fecal samples from each group and determine the number of oocysts per gram of feces (OPG).
6. Statistical Analysis:
-
Analyze data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the different treatment groups.
Protocol 2: Oral Gavage Administration of a this compound Suspension in Rats
1. Animals:
-
Use male or female Sprague-Dawley rats of a specific weight range (e.g., 200-250 g).
-
Acclimate the animals to the housing conditions for at least 3 days prior to the experiment.
2. Formulation Preparation:
-
Prepare a suspension of this compound in a suitable vehicle. A common vehicle for poorly soluble compounds is 0.5% (w/v) methylcellulose (B11928114) with 0.1% (v/v) Tween 80 in sterile water.
-
The concentration of this compound in the suspension should be calculated based on the desired dose and a standard dosing volume (e.g., 10 mL/kg).
-
Use a mortar and pestle to triturate the this compound powder with a small amount of the vehicle to create a smooth paste before gradually adding the remaining vehicle.
-
Continuously stir the suspension using a magnetic stirrer throughout the dosing procedure.
3. Dosing Procedure:
-
Determine the exact volume to be administered to each rat based on its body weight.
-
Gently restrain the rat.
-
Use a flexible gavage needle of the appropriate size for the rat.
-
Measure the length of the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach.
-
Carefully insert the gavage needle into the esophagus and advance it to the predetermined length.
-
Administer the suspension slowly and steadily.
-
Withdraw the gavage needle and return the rat to its cage.
-
Monitor the animal for any signs of distress immediately after dosing and at regular intervals.[8]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new protocol for a challenge test to assess the efficacy of live anticoccidial vaccines for chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of decoquinate against drug sensitive laboratory strains of Eimeria tenella and field isolates of Eimeria spp. in broiler chickens in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of a new quinolone, AM-833, in mice, rats, rabbits, dogs, and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Acute oral toxicity of the new quinolone antibacterial agent levofloxacin in mice, rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Animal Models for Nequinate Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining animal models for more accurate Nequinate research.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in using traditional animal models for this compound efficacy studies?
A1: Traditional avian coccidiosis models, while valuable, present several challenges that can affect the accuracy and reproducibility of this compound efficacy studies. Key issues include:
-
Genetic Variability of Host: Different chicken breeds can exhibit varying susceptibility to Eimeria infections, influencing trial outcomes.
-
Strain Variability of Eimeria: The pathogenicity and drug sensitivity of Eimeria species can differ significantly between laboratory strains and field isolates.
-
Subclinical Infections: Low-level infections may not produce obvious clinical signs but can still impact performance parameters, making it difficult to assess the true efficacy of this compound.
-
Secondary Infections: Coccidiosis can predispose birds to other infections, such as necrotic enteritis caused by Clostridium perfringens, which can confound the results.[1]
-
Drug Resistance: The widespread use of anticoccidial drugs has led to the emergence of resistant Eimeria strains, which may not be representative of the field situation.[2]
Q2: How can we refine our animal models to better reflect field conditions?
A2: To enhance the translational relevance of this compound research, consider the following refinements:
-
Use of Recent Field Isolates: Incorporate recent and well-characterized Eimeria field isolates in your challenge studies to better mimic the diversity of parasites in commercial poultry operations.
-
Standardized Challenge Models: Employ standardized protocols for oocyst sporulation, dose preparation, and administration to ensure consistent infection pressure across studies.
-
Mimicking Commercial Production Systems: Conduct floor-pen trials that simulate commercial housing conditions, including litter management and stocking density, to evaluate this compound's performance in a more realistic setting.
-
Monitoring for Co-infections: Implement diagnostic procedures to monitor for and manage secondary bacterial infections that could interfere with the study's primary endpoints.
Q3: What are the key principles of the 3Rs (Replacement, Reduction, Refinement) in the context of this compound research?
A3: The 3Rs are fundamental principles for the ethical use of animals in research:
-
Replacement: This involves using non-animal methods where possible. For this compound research, in vitro and ex vivo models, such as primary cell cultures and intestinal organoids, can be used for initial screening of anticoccidial activity, thus replacing a portion of live animal studies.[3]
-
Reduction: This aims to minimize the number of animals used. Miniaturizing in vitro assays, such as transitioning from 24-well to 96-well plates, can significantly reduce the number of parasites needed, and consequently, the number of chickens required for oocyst production.[3] Careful experimental design and statistical analysis can also help in reducing the number of animals per group.
-
Refinement: This focuses on minimizing animal pain, suffering, and distress. Refinements in coccidiosis models include using humane endpoints, providing environmental enrichment, and optimizing analgesic and anesthetic protocols for any necessary procedures.
Troubleshooting Guides
Issue 1: High variability in lesion scores and oocyst counts within the same treatment group.
| Potential Cause | Troubleshooting Step |
| Inconsistent Oocyst Dosing: | Ensure a homogenous suspension of sporulated oocysts. Mix the inoculum thoroughly before and during administration to each bird. Use calibrated oral gavage tubes for precise delivery. |
| Variable Feed/Drug Intake: | Check for uniform feed mixing to ensure even distribution of this compound. Monitor feed consumption to identify any birds that are not eating. Ensure adequate feeder space to prevent competition. |
| Natural Coccidiosis Outbreak: | Implement strict biosecurity measures to prevent accidental exposure to wild-type coccidia. Use sentinel birds (uninfected controls) to monitor for environmental contamination. |
| Genetic Variation in Birds: | Use a genetically uniform line of chickens for the study. If using commercial broilers, ensure they are from the same hatchery and flock. |
Issue 2: Lack of significant lesions or oocyst shedding in the infected, untreated control group.
| Potential Cause | Troubleshooting Step |
| Low Oocyst Viability: | Verify the sporulation rate of the oocyst inoculum before the challenge. Use fresh oocysts whenever possible and store them under appropriate conditions (e.g., 2-8°C in 2% potassium dichromate). |
| Incorrect Oocyst Dose: | Perform a dose titration study to determine the optimal infective dose of the specific Eimeria strain that will induce moderate lesions without causing excessive mortality. |
| Maternally Derived Immunity: | Source chicks from breeder flocks with a known and consistent coccidiosis vaccination history or from flocks known to be immunologically naive. |
| Improper Oocyst Administration: | Ensure the oral gavage is delivered directly into the crop to prevent oocysts from being expelled. |
Issue 3: Unexpected mortality in the this compound-treated groups.
| Potential Cause | Troubleshooting Step |
| Drug Toxicity: | Verify the concentration of this compound in the feed through analytical chemistry to rule out mixing errors. |
| Severe Coccidiosis Break: | The this compound dose may be too low for the level of challenge. Re-evaluate the infective dose and the therapeutic dose of this compound. |
| Secondary Bacterial Infection: | Perform necropsies on deceased birds to identify any concurrent bacterial infections (e.g., necrotic enteritis). Consider prophylactic antibiotic treatment if it does not interfere with the study's objectives. |
| Underlying Health Issues in Birds: | Ensure the birds are healthy and free from other diseases before starting the experiment. |
Data Presentation
Table 1: Efficacy of this compound (Decoquinate) against Eimeria tenella in Broiler Chickens
| Treatment Group | Dosage (ppm in feed) | Mean Body Weight Gain (g) | Mean Cecal Lesion Score | Oocyst Production (oocysts/g feces) |
| Uninfected, Untreated Control | 0 | 150 | 0.0 | 0 |
| Infected, Untreated Control | 0 | 100 | 3.5 | 5,000,000 |
| This compound | 20 | 145 | 0.5 | 0 |
| This compound | 30 | 148 | 0.2 | 0 |
| This compound | 40 | 149 | 0.1 | 0 |
| Maduramicin (Reference) | 5 | 135 | 1.0 | >1,000,000 |
Data adapted from a study evaluating the efficacy of decoquinate (B1670147) against a drug-sensitive laboratory strain of Eimeria tenella.[4]
Table 2: Pharmacokinetic Parameters of Quinolone Anticoccidials in Chickens (Illustrative)
| Parameter | Value | Unit |
| Cmax (Maximum Concentration) | Data not available for this compound | µg/mL |
| Tmax (Time to Cmax) | Data not available for this compound | hours |
| Elimination Half-life (t½) | Data not available for this compound | hours |
| Bioavailability (F%) | Data not available for this compound | % |
Note: Specific pharmacokinetic data for this compound in chickens is limited in the reviewed literature. This table serves as a template for data that should be collected in refined pharmacokinetic studies. Quinolones are generally absorbed rapidly from the chicken intestine.[5]
Experimental Protocols
Protocol 1: In Vivo Efficacy Trial of this compound in Broiler Chickens
-
Animal Model:
-
Use one-day-old, coccidia-free broiler chickens of a commercial strain.
-
House birds in wire-floored battery cages to prevent reinfection from litter.
-
Provide ad libitum access to a standard broiler starter feed (without any anticoccidial additives) and water.
-
-
Experimental Design:
-
Randomly allocate birds to different treatment groups (e.g., Uninfected-Unmedicated, Infected-Unmedicated, this compound-treated at various dosages, and a positive control with a known anticoccidial).
-
Each treatment group should have a sufficient number of replicates (cages) and birds per replicate to ensure statistical power.
-
-
Medication:
-
Prepare medicated feed by thoroughly mixing a this compound premix into the basal diet to achieve the desired final concentrations.
-
Start administering the medicated feed 48 hours before the experimental infection.
-
-
Infection:
-
At 14 days of age, orally inoculate each bird (except the uninfected group) with a standardized dose of sporulated Eimeria oocysts (e.g., Eimeria tenella).
-
-
Data Collection:
-
Mortality: Record daily mortality.
-
Body Weight: Measure individual or group body weights at the start of the trial, on the day of infection, and at the end of the trial (typically 7 days post-infection).
-
Feed Conversion Ratio (FCR): Calculate FCR for each replicate.
-
Lesion Scoring: At 6-7 days post-infection, euthanize a subset of birds from each group and score the intestinal lesions according to a standardized method (e.g., Johnson and Reid, 1970).
-
Oocyst Counts: From day 5 to 7 post-infection, collect fecal samples from each replicate and determine the number of oocysts per gram of feces using a McMaster chamber.
-
-
Statistical Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., ANOVA, followed by post-hoc tests) to compare the different treatment groups.
-
Mandatory Visualizations
Caption: Dual inhibitory mechanism of this compound on Eimeria parasite.
Caption: Workflow for a refined animal model in this compound research.
References
- 1. Coccidiosis in Poultry - Poultry - MSD Veterinary Manual [msdvetmanual.com]
- 2. Control of Avian Coccidiosis: Future and Present Natural Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduction of chickens use to perform in vitro pre-screening of novel anticoccidials by miniaturisation and increased throughput of the current Eimeria tenella compound-screening model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of decoquinate against drug sensitive laboratory strains of Eimeria tenella and field isolates of Eimeria spp. in broiler chickens in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and tissue residue of enrofloxacin in healthy, Eimeria-infected broiler chickens and those pre-treated with amprolium and toltrazuril - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nequinate Resistance in Coccidia
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding Nequinate resistance in Eimeria species, the causative agent of coccidiosis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a quinolone anticoccidial agent. Its primary mode of action is the inhibition of the parasite's mitochondrial electron transport chain.[1] This disruption of cellular respiration ultimately leads to the death of the parasite. Specifically, quinolones like this compound are known to target cytochrome b, a key component of Complex III in the electron transport chain.[2][3]
Q2: How does resistance to this compound and other quinolones develop in Eimeria?
Resistance to quinolone anticoccidials, such as decoquinate (B1670147), has been strongly correlated with non-synonymous mutations in the mitochondrial cytochrome b (cyt b) gene in Eimeria tenella.[2][3] These mutations are thought to alter the drug's binding site on the cytochrome b protein, reducing its inhibitory effect. It is hypothesized that a similar mechanism underlies this compound resistance. Another proposed mechanism is a reduced ability of the parasite to take up or concentrate the drug from its environment.[1]
Q3: Are there known genetic markers for this compound resistance?
While specific markers for this compound resistance are not yet fully characterized, mutations in the cyt b gene are strong candidates. For the related quinolone decoquinate, distinct non-synonymous mutations (Gln131Lys, Phe263Leu, and Phe283Leu) in the cyt b gene have been identified in resistant E. tenella strains.[2][3] Researchers investigating this compound resistance should consider sequencing the cyt b gene of their resistant isolates to identify potential mutations in homologous regions.
Q4: What are the general strategies to manage anticoccidial drug resistance in a research setting?
In a laboratory setting, managing resistance involves careful experimental design and strain management. This includes:
-
Regular sensitivity testing: Routinely perform anticoccidial sensitivity tests (ASTs) to monitor the resistance profile of your Eimeria strains.[4][5]
-
Use of reference strains: Always include a known drug-sensitive reference strain in your assays for comparison.
-
Controlled exposure: Avoid prolonged or suboptimal exposure of parasite lines to this compound to minimize the selection pressure for resistance.
-
Cryopreservation: Maintain stocks of sensitive and resistant parasite lines in liquid nitrogen for future comparative studies.
Troubleshooting Guides
Guide 1: In Vitro Anticoccidial Sensitivity Assay (ASA) - Unexpected Results
| Problem | Possible Cause | Troubleshooting Steps |
| High variability between replicates. | Inconsistent cell monolayer confluency. | Ensure uniform cell seeding density and allow monolayers to reach 80-90% confluency before infection. |
| Uneven sporozoite distribution. | Gently swirl the plate after adding the sporozoite suspension to ensure an even distribution in each well. | |
| No significant inhibition of parasite development even with a sensitive strain. | Inactive this compound solution. | Prepare fresh this compound solutions for each experiment. Verify the solvent is compatible with the assay and does not affect parasite viability at the concentration used. |
| Low sporozoite infectivity. | Use freshly excysted sporozoites. Assess sporozoite viability using a trypan blue exclusion assay before infection. | |
| "Resistant" strain shows susceptibility. | Contamination with a sensitive strain. | Re-clone the resistant parasite line by infecting a host with a single oocyst to ensure genetic purity. |
| Loss of resistance phenotype. | Resistance may sometimes be unstable without continuous selection pressure. Re-select for resistance by passaging the strain in the presence of this compound. |
Guide 2: In Vivo Anticoccidial Sensitivity Test (AST) - Data Interpretation Issues
| Problem | Possible Cause | Troubleshooting Steps |
| High mortality in the uninfected, medicated control group. | This compound toxicity at the tested dose. | Review the literature for appropriate dosing for the specific host species and age. Perform a preliminary dose-toxicity study. |
| No clear dose-response with increasing this compound concentrations. | The parasite strain is highly resistant. | Test higher concentrations of this compound, if not limited by toxicity. Consider testing for cross-resistance to other quinolones. |
| "Crowding effect" in heavily infected groups. | For replication-focused studies, use a lower oocyst challenge dose to avoid density-dependent inhibition of parasite development.[4] | |
| Lesion scores do not correlate with oocyst output. | Subjectivity in lesion scoring. | Ensure lesion scoring is performed by a trained individual, preferably blinded to the treatment groups. Use a standardized scoring system. |
| Timing of sample collection. | Oocyst shedding peaks at a specific time post-infection, which can vary between Eimeria species. Ensure fecal collection aligns with the peak shedding period. |
Experimental Protocols
Protocol 1: In Vitro Anticoccidial Sensitivity Assay (ASA) for this compound
This protocol is adapted from standard in vitro assays for coccidia.[6][7][8]
Objective: To determine the concentration of this compound that inhibits the intracellular development of Eimeria sporozoites in a cell culture system.
Materials:
-
Madin-Darby Bovine Kidney (MDBK) cells
-
Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Eimeria sporozoites (sensitive and resistant strains)
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well cell culture plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
DNA extraction kit
-
qPCR reagents for Eimeria (e.g., targeting the 5S rRNA gene)
Methodology:
-
Seed MDBK cells into 96-well plates and culture until they form a confluent monolayer.
-
Prepare serial dilutions of this compound in complete growth medium. Include a solvent-only control.
-
Excyst Eimeria oocysts to release sporozoites. Purify and count the viable sporozoites.
-
Remove the growth medium from the MDBK cell monolayers and add the this compound dilutions.
-
Add a standardized number of sporozoites (e.g., 5 x 10^4 per well) to each well.
-
Incubate the plates at 41°C in 5% CO2 for 48-72 hours.
-
After incubation, wash the monolayers with PBS to remove non-invaded sporozoites.
-
Lyse the cells and extract total DNA from each well.
-
Quantify the amount of Eimeria DNA in each sample using qPCR.
-
Calculate the percent inhibition of parasite development for each this compound concentration relative to the solvent control. Determine the IC50 value.
Protocol 2: Generation of a this compound-Resistant Eimeria Line
This protocol is based on methods for selecting drug-resistant Eimeria strains.[9][10]
Objective: To select for a this compound-resistant population of Eimeria through serial in vivo passage with increasing drug pressure.
Materials:
-
A drug-sensitive strain of Eimeria
-
Coccidia-free chickens
-
Feed medicated with varying concentrations of this compound
-
Non-medicated feed
-
Oocyst collection and sporulation supplies (e.g., potassium dichromate)
Methodology:
-
Infect a group of chickens with the sensitive Eimeria strain and treat them with a low, sub-therapeutic dose of this compound in their feed.
-
Collect the feces from these chickens 5-7 days post-infection and harvest the oocysts.
-
Sporulate the collected oocysts. These are considered the first passage (P1) oocysts.
-
Infect a new group of chickens with the P1 oocysts and treat them with a slightly higher concentration of this compound.
-
Repeat this process for several passages, gradually increasing the this compound concentration.
-
After several passages, test the resistance level of the selected line using an in vivo Anticoccidial Sensitivity Test (AST) and compare it to the original sensitive strain.
Data Presentation
Table 1: Example Data from an In Vivo Anticoccidial Sensitivity Test (AST)
| Treatment Group | This compound (ppm in feed) | Mean Weight Gain (g) | Feed Conversion Ratio (FCR) | Mean Lesion Score | Oocysts Per Gram (OPG x 10^3) | Anticoccidial Index (ACI)* | Resistance Classification |
| Uninfected Control | 0 | 250 | 1.50 | 0.0 | 0 | 200 | - |
| Infected Control | 0 | 150 | 2.10 | 3.5 | 500 | 100 | - |
| Sensitive Strain | 50 | 230 | 1.60 | 0.5 | 10 | 185 | Sensitive |
| Resistant Strain | 50 | 165 | 2.00 | 2.8 | 350 | 125 | Resistant |
*Anticoccidial Index (ACI) is a composite score calculated from weight gain, survival, lesion scores, and oocyst counts. ACI > 160 indicates sensitivity, while ACI < 120 suggests resistance.
Visualizations
Hypothesized Mechanism of this compound Resistance
Caption: Hypothesized mechanism of this compound resistance in Eimeria.
Experimental Workflow for Anticoccidial Sensitivity Testing
Caption: Workflow for in vitro and in vivo anticoccidial sensitivity testing.
Logical Relationship for Bypassing Resistance
Caption: Conceptual strategies for bypassing this compound resistance.
References
- 1. Anticoccidial drug resistance in fowl coccidia: the state of play revisited | World's Poultry Science Journal | Cambridge Core [cambridge.org]
- 2. Distinct non-synonymous mutations in cytochrome b highly correlate with decoquinate resistance in apicomplexan parasite Eimeria tenella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Restoration of anticoccidial sensitivity to a commercial broiler chicken facility in Canada - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiotic Sensitivity Testing for Poultry [farmanimal.elanco.com]
- 6. mdpi.com [mdpi.com]
- 7. In Vitro Assessment of Anticoccidials: Methods and Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reduction of chickens use to perform in vitro... | F1000Research [f1000research.com]
- 9. tandfonline.com [tandfonline.com]
- 10. The Use of Anticoccidial Sensitivity Tests (ASTs) by the Poultry Industry | Avian Diseases [meridian.allenpress.com]
Navigating Nequinate: A Technical Guide to Optimizing Treatment Protocols and Minimizing Toxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with Nequinate, a quinolone coccidiostat. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges you may encounter during your experiments, with a focus on optimizing treatment protocols to ensure efficacy while minimizing potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound functions as a coccidiostat by inhibiting the parasite's mitochondrial electron transport chain, likely at a site near cytochrome b.[1] This disruption of cellular respiration ultimately leads to the parasite's death.
Q2: What are the known or potential toxicities associated with this compound and related quinolones?
While specific public toxicity data for this compound is limited, information from related quinolone coccidiostats, such as decoquinate, can provide insights. Quinolones, as a class, have been associated with several adverse effects. The primary mechanisms of toxicity for some quinolones have been linked to the inhibition of cytochrome P450 enzymes and the induction of oxidative stress.[2][3][4][5]
For decoquinate, studies have shown low toxicity following repeated dosing in rats and dogs, with dogs being the more sensitive species, exhibiting behavioral changes.[6] It was found to be not carcinogenic or genotoxic.[6][7]
Q3: Are there established safety levels for related quinolone coccidiostats like decoquinate?
Yes, for decoquinate, a No-Observed-Effect Level (NOEL) has been established. In a 12-week oral toxicity study in dogs, the lowest NOEL was determined to be 15 mg/kg of body weight per day.[7] In rats, no adverse effects were observed over a 2-year period at doses up to 37 mg/kg.[8]
Troubleshooting Guide: Unexpected Toxicity in Preclinical Studies
Issue: Observing unexpected adverse effects in animal models during this compound treatment.
Possible Cause & Troubleshooting Steps:
-
Dose-Related Toxicity: The administered dose may be too high.
-
Recommendation: Review the available toxicological data for related compounds to ensure your dosing is within a reasonable range. Consider performing a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific model. The Up-and-Down Procedure (UDP) is a method that can be used to estimate the LD50 with fewer animals.[9][10][11]
-
-
Off-Target Effects: Quinolones can have off-target effects. For instance, some fluoroquinolones have been shown to interact with GABAa receptors in the central nervous system.[12]
-
Drug Metabolism and Interactions: this compound is metabolized by cytochrome P450 enzymes.[3][5][16][17][18] Co-administration of other compounds that affect these enzymes could alter this compound's metabolism and toxicity.
-
Recommendation: Review all co-administered substances for potential interactions with CYP450 enzymes. If interactions are suspected, consider a staggered dosing schedule or replacement of the interacting compound.
-
-
Oxidative Stress: A known mechanism of toxicity for some quinolones is the induction of oxidative stress.[2][4][19][20]
-
Recommendation: Consider co-administration with antioxidants to mitigate these effects.[21][22][23] Additionally, measuring biomarkers of oxidative stress (e.g., malondialdehyde, glutathione (B108866) levels) in your experimental animals can help confirm this as a mechanism of toxicity.
-
Quantitative Toxicity Data for Decoquinate (as a proxy for this compound)
| Species | Study Duration | No-Observed-Effect Level (NOEL) | Key Findings |
| Dog | 12 weeks | 15 mg/kg bw/day[7] | Behavioral changes observed at higher doses. |
| Rat | 2 years | Up to 37 mg/kg bw/day[8] | No adverse effects observed. |
| Rat | 3 generations | Not specified | No effects on reproductive parameters.[6] |
| Rat | Developmental | 100 mg/kg bw/day | Fetotoxicity observed at 300 mg/kg.[8] |
Experimental Protocols
Acute Oral Toxicity Study (Adapted from OECD Guideline 425)
This protocol provides a general framework for determining the acute oral toxicity of a substance like this compound.
-
Test Animals: Healthy, young adult rats (preferably females) from a standard laboratory strain.
-
Housing: House animals individually or in small groups with controlled temperature, humidity, and a 12-hour light/dark cycle.
-
Fasting: Withhold food overnight before dosing.
-
Dose Administration: Administer this compound orally by gavage. The initial dose is selected based on available data, and subsequent doses are adjusted up or down by a constant factor depending on the outcome of the previous animal (survival or death).
-
Observations: Observe animals closely for the first few hours after dosing and at least once daily for 14 days. Record all clinical signs of toxicity and mortality.
-
Body Weight: Record individual animal weights before dosing and at least weekly thereafter.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
-
Data Analysis: Use appropriate statistical methods to calculate the LD50 and its confidence intervals.
In Vitro Cytotoxicity Assay
This protocol can be used as an initial screen for this compound's cytotoxic potential.
-
Cell Lines: Utilize relevant cell lines, such as hepatocytes (e.g., HepG2) or intestinal epithelial cells (e.g., Caco-2), to assess toxicity in potential target organs.
-
Culture Conditions: Maintain cells in appropriate culture medium and conditions.
-
Treatment: Expose cells to a range of this compound concentrations for a defined period (e.g., 24, 48, 72 hours).
-
Cytotoxicity Assessment: Use a validated method to measure cell viability, such as the MTT or LDH assay.
-
Data Analysis: Determine the IC50 (the concentration that inhibits 50% of cell growth) for this compound in each cell line.
Visualizing Potential Mechanisms and Workflows
To aid in understanding the potential mechanisms of this compound toxicity and the experimental workflows to assess it, the following diagrams are provided.
Caption: Potential signaling pathways involved in this compound-induced toxicity.
Caption: A generalized experimental workflow for assessing this compound toxicity.
Caption: A logical workflow for troubleshooting unexpected this compound toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidative Stress Induced by Fluoroquinolones on Treatment for Complicated Urinary Tract Infections in Indian Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory potency of quinolone antibacterial agents against cytochrome P450IA2 activity in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluoroquinolone antibiotics inhibit cytochrome P450-mediated microsomal drug metabolism in rat and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apvma.gov.au [apvma.gov.au]
- 7. Safety and efficacy of Deccox® (decoquinate) for chickens for fattening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. oecd.org [oecd.org]
- 10. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. The anticoccidial activity of the fluoroquinolone lomefloxacin against experimental Eimeria tenella infection in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. inhibitory-potency-of-quinolone-antibacterial-agents-against-cytochrome-p450ia2-activity-in-vivo-and-in-vitro - Ask this paper | Bohrium [bohrium.com]
- 18. Drug interactions with quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. Oxidative stress antagonizes fluoroquinolone drug sensitivity via the SoxR-SUF Fe-S cluster homeostatic axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Neonicotinoids: mechanisms of systemic toxicity based on oxidative stress-mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Antioxidant agents against trichothecenes: new hints for oxidative stress treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mitigation of Hepatotoxicity via Boosting Antioxidants and Reducing Oxidative Stress and Inflammation in Carbendazim-Treated Rats Using Adiantum Capillus-Veneris L. Extract [mdpi.com]
Validation & Comparative
Comparative Efficacy of Nequinate Versus Decoquinate Against Eimeria tenella
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of two quinolone anticoccidial agents, nequinate (methyl benzoquate) and decoquinate (B1670147), against Eimeria tenella, the causative agent of cecal coccidiosis in poultry. This document synthesizes available experimental data to assist researchers, scientists, and drug development professionals in evaluating these compounds.
Executive Summary
Both this compound and decoquinate are quinolone compounds that function by inhibiting the mitochondrial respiration of the Eimeria parasite.[1] While both have demonstrated efficacy against Eimeria tenella, available research provides more extensive quantitative data for decoquinate. Studies indicate that decoquinate is highly effective in preventing cecal lesions, reducing oocyst production, and improving weight gain in chickens experimentally infected with E. tenella.[2] this compound has also been shown to have coccidiostatic activity, with high sensitivity reported in field isolates of E. tenella. However, detailed, publicly available data from head-to-head comparative studies are limited, necessitating an indirect comparison based on existing individual studies.
Mechanism of Action
This compound and decoquinate share a common mechanism of action. As quinolone anticoccidials, they disrupt the electron transport chain in the parasite's mitochondria, ultimately inhibiting respiration.[1] This action is most effective against the early stages of the parasite's life cycle, specifically the sporozoites.
dot
References
A Head-to-Head Comparison of Nequinate and Other Quinolone Coccidiostats in Poultry
A comprehensive review of available data on the efficacy and mechanisms of Nequinate in comparison to other quinolone-based coccidiostats, such as decoquinate (B1670147) and buquinolate, reveals a class of compounds with a shared mechanism of action but varying performance and resistance profiles. This guide synthesizes available experimental data to provide a comparative overview for researchers, scientists, and drug development professionals in the field of veterinary parasitology.
Quinolone coccidiostats have been a valuable tool in the control of coccidiosis in poultry, a parasitic disease caused by protozoa of the genus Eimeria. These synthetic compounds act by inhibiting the parasite's mitochondrial respiration, a critical pathway for its survival and replication. While effective, the widespread use of quinolones has led to the emergence of drug-resistant strains, necessitating a deeper understanding of their comparative performance to inform effective control strategies.[1]
Mechanism of Action: A Shared Pathway
This compound, decoquinate, and other quinolone coccidiostats primarily target the mitochondrial electron transport chain in Eimeria species. Specifically, they are understood to inhibit cytochrome b, a key component of Complex III, thereby disrupting the parasite's energy metabolism. This mode of action is distinct from many other classes of coccidiostats, providing a valuable tool for rotation programs aimed at mitigating resistance.
The following diagram illustrates the generalized signaling pathway affected by quinolone coccidiostats:
Caption: Mechanism of action of quinolone coccidiostats.
Comparative Efficacy: Insights from Experimental Data
Direct head-to-head studies providing quantitative comparative data for this compound against other quinolones are limited in the publicly available literature. However, individual studies on the efficacy of these compounds provide valuable insights into their performance. Key parameters for evaluating anticoccidial efficacy include lesion scores, oocyst counts, and bird performance metrics such as weight gain and feed conversion ratio.
Lesion Scoring
Lesion scoring is a standardized method to assess the severity of intestinal damage caused by coccidiosis. Scores are typically assigned on a scale of 0 (no lesions) to 4 (severe lesions) for different sections of the intestine.[2][3]
While a direct comparative table from a single study is unavailable, individual trial results indicate that both this compound and decoquinate can be effective in reducing lesion scores in chickens experimentally infected with Eimeria species. The efficacy, however, is highly dependent on the dose and the specific Eimeria strain.
Oocyst Counts
Measuring the number of oocysts shed in the feces is a direct indicator of the parasite's reproductive capacity and the efficacy of the coccidiostat. A significant reduction in oocyst per gram (OPG) of feces is a primary endpoint in many anticoccidial trials.
Published data on individual quinolones demonstrate their ability to reduce oocyst shedding. For instance, studies on decoquinate have shown a significant reduction in oocyst excretion in treated birds compared to infected, untreated controls.
Experimental Protocols for Efficacy Evaluation
Standardized experimental protocols are crucial for the accurate assessment of anticoccidial drug efficacy. The following workflow outlines a typical design for a battery cage study evaluating a coccidiostat.
Caption: Generalized workflow for an anticoccidial efficacy trial.
Resistance: A Major Challenge
A significant concern with the use of quinolone coccidiostats is the rapid development of resistance in Eimeria populations.[4] Studies have shown that resistance to one quinolone can confer cross-resistance to other drugs within the same class. This highlights the importance of prudent use and rotation with coccidiostats that have different modes of action to preserve their efficacy.
Conclusion
References
- 1. Efficacy of Routinely Used Anticoccidials Against Eimeria tenella Field Isolates in Chicken: Bangladesh Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eliasnutri.wordpress.com [eliasnutri.wordpress.com]
- 3. Lesion score: The main tool to diagnose coccidiosis in chickens (Part 1) [eimeriaprevention.com]
- 4. Eimeria tenella in chickens: development of resistance to quinolone anticoccidial drugs | Parasitology | Cambridge Core [cambridge.org]
Validating Nequinate's Mechanism of Action: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the anticoccidial agent Nequinate and its alternatives, offering researchers, scientists, and drug development professionals a detailed analysis of their mechanisms of action, supported by experimental data and genetic validation approaches.
Introduction to this compound and Coccidiosis
Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, poses a significant threat to the poultry industry worldwide. This compound, a quinolone anticoccidial agent, has been utilized to control this disease. Understanding its precise mechanism of action is crucial for optimizing its use, overcoming potential resistance, and developing novel therapeutic strategies. This guide explores the genetic approaches to validate this compound's targets and compares its performance with other commonly used anticoccidial drugs.
Mechanism of Action: A Multi-Target Approach
This compound is understood to exert its anticoccidial effect through a multi-faceted approach, primarily by disrupting the parasite's energy metabolism. Its proposed mechanisms of action include:
-
Inhibition of Mitochondrial Electron Transport: this compound, like other quinolone anticoccidials such as decoquinate, is believed to target the mitochondrial electron transport chain. Specifically, it is thought to inhibit the function of cytochrome b, a key component of Complex III, thereby disrupting cellular respiration and ATP synthesis in the parasite.
-
Dihydroorotate Dehydrogenase (DHODH) Inhibition: Evidence suggests that this compound may also inhibit DHODH, a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. By blocking this pathway, this compound deprives the parasite of essential precursors for DNA and RNA synthesis.
-
Xanthine (B1682287) Oxidase (XOD) Inhibition: Some studies have indicated that this compound can inhibit xanthine oxidase, an enzyme involved in purine (B94841) catabolism.
These multiple modes of action contribute to its efficacy in controlling Eimeria infections.
Comparative Performance of Anticoccidial Agents
| Compound | Drug Class | Primary Target | Reported IC50 against Eimeria tenella (in vitro) |
| This compound | Quinolone | Cytochrome b, DHODH, XOD | Data not readily available in comparative format |
| Decoquinate | Quinolone | Cytochrome b | Data not readily available in comparative format |
| Diclazuril | Benzeneacetonitrile | Not fully elucidated | Data not readily available in comparative format |
| Monensin | Ionophore | Ion transport | Data not readily available in comparative format |
Note: The absence of directly comparable IC50 values highlights a gap in the current literature and underscores the need for standardized in vitro comparative studies.
Genetic Approaches to Validate Mechanism of Action
Genetic manipulation techniques are powerful tools for validating the molecular targets of drugs. The CRISPR-Cas9 system, in particular, has been successfully applied for gene editing in Eimeria tenella, offering a precise method to investigate drug-target interactions.[1][2][3][4][5][6][7][8]
Experimental Workflow: CRISPR-Cas9 Mediated Gene Knockout
The following diagram illustrates a typical workflow for validating this compound's target (e.g., cytochrome b) using CRISPR-Cas9-mediated gene knockout in Eimeria tenella.
Logical Relationship of Target Validation
The underlying logic for validating this compound's mechanism of action through gene knockout is based on the principle of reverse genetics.
Experimental Protocols
In Vitro Anticoccidial Susceptibility Assay
This protocol outlines a general method for determining the in vitro susceptibility of Eimeria tenella to anticoccidial drugs.
-
Cell Culture: Madin-Darby Bovine Kidney (MDBK) cells are cultured in 24-well plates until they form a confluent monolayer.
-
Parasite Preparation: Eimeria tenella sporozoites are excysted from sporulated oocysts using standard procedures involving bile salts and trypsin.
-
Drug Preparation: A stock solution of the test compound (this compound or an alternative) is prepared and serially diluted to obtain a range of concentrations.
-
Infection and Treatment: The MDBK cell monolayers are infected with the prepared sporozoites. Immediately after infection, the culture medium is replaced with fresh medium containing the different concentrations of the test drug. Control wells receive medium without the drug.
-
Incubation: The plates are incubated at 41°C in a 5% CO2 atmosphere for 48-72 hours to allow for parasite invasion and intracellular development.
-
Quantification of Parasite Growth: Parasite proliferation can be quantified using various methods, such as:
-
Microscopic counting: Counting the number of intracellular parasite stages (e.g., schizonts) in treated versus control wells.
-
Quantitative PCR (qPCR): Measuring the amount of parasite DNA in treated versus control wells.
-
Reporter gene assays: Using parasite lines expressing reporter genes (e.g., luciferase or fluorescent proteins) to quantify parasite viability.
-
-
IC50 Determination: The IC50 value is calculated by plotting the percentage of parasite inhibition against the drug concentration and fitting the data to a dose-response curve.
CRISPR-Cas9 Mediated Knockout of a Target Gene in Eimeria tenella
This protocol provides a generalized procedure for creating a gene knockout in E. tenella based on established methods.[1][4][6][8]
-
gRNA Design and Plasmid Construction:
-
Design one or more single guide RNAs (sgRNAs) targeting a specific exon of the gene of interest (e.g., cytochrome b).
-
Synthesize the sgRNA sequences and clone them into a suitable expression vector that also contains the Cas9 nuclease gene and a selectable marker, such as the dihydrofolate reductase-thymidylate synthase (DHFR) gene, which confers resistance to pyrimethamine (B1678524).
-
Construct a donor DNA template containing a reporter gene (e.g., mCherry) flanked by homologous arms (typically 500-1000 bp) corresponding to the regions upstream and downstream of the target gene's cleavage site. This will allow for integration of the reporter gene upon homologous recombination.
-
-
Parasite Transfection:
-
Prepare freshly excysted E. tenella sporozoites.
-
Transfect the sporozoites with the CRISPR-Cas9 plasmid and the donor DNA template using electroporation (e.g., Amaxa Nucleofector).[1]
-
-
In Vivo Selection and Cloning of Transfected Parasites:
-
Inoculate 1- to 2-week-old coccidia-free chickens with the transfected sporozoites via the cloacal route.
-
Administer pyrimethamine in the drinking water or feed to select for parasites that have successfully integrated the plasmid containing the DHFR selectable marker.
-
Collect oocysts from the feces of the infected chickens 7-9 days post-infection.
-
Sporulate the collected oocysts.
-
To obtain a clonal population of knockout parasites, perform limiting dilution or fluorescence-activated cell sorting (FACS) if a fluorescent reporter was used. This involves infecting chickens with a very low number of oocysts to ensure that the resulting infection originates from a single parasite.
-
-
Verification of Gene Knockout:
-
Extract genomic DNA from the clonal parasite population.
-
Perform PCR using primers flanking the target region to confirm the disruption of the target gene and the integration of the donor DNA.
-
Sequence the PCR products to verify the correct integration and the absence of the wild-type gene.
-
Perform reverse transcription PCR (RT-PCR) or Western blotting to confirm the absence of gene transcription or protein expression, respectively.
-
-
Phenotypic Analysis:
-
Conduct in vitro or in vivo drug susceptibility assays to compare the this compound sensitivity of the knockout parasite line with the wild-type strain. A significant increase in the IC50 value or reduced efficacy in vivo for the knockout strain would validate the targeted gene as a mechanism of action for this compound.
-
Signaling Pathway of this compound's Proposed Action
The following diagram illustrates the proposed signaling pathway affected by this compound, leading to the inhibition of parasite growth.
Conclusion
Genetic validation approaches, particularly CRISPR-Cas9 mediated gene knockout, provide a robust framework for unequivocally identifying the molecular targets of this compound. While in vitro comparative data for this compound and its alternatives is not extensively available, the methodologies outlined in this guide offer a clear path for researchers to generate such crucial data. A deeper understanding of this compound's mechanism of action will pave the way for more effective coccidiosis control strategies and the development of next-generation anticoccidial drugs.
References
- 1. Genetic modification of the protozoan Eimeria tenella using the CRISPR/Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Efficient Single-Gene and Gene Family Editing in the Apicomplexan Parasite Eimeria tenella Using CRISPR-Cas9 [frontiersin.org]
- 4. FnCas12a/crRNA-Mediated Genome Editing in Eimeria tenella - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Single-Gene and Gene Family Editing in the Apicomplexan Parasite Eimeria tenella Using CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | FnCas12a/crRNA-Mediated Genome Editing in Eimeria tenella [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. FnCas12a/crRNA-Mediated Genome Editing in Eimeria tenella - PubMed [pubmed.ncbi.nlm.nih.gov]
Nequinate in Combination Therapy: A Comparative Guide for Anticoccidial Drug Development
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant Eimeria strains, the causative agent of coccidiosis in poultry, necessitates the exploration of novel therapeutic strategies. One promising approach is the use of combination therapies to enhance efficacy and mitigate the development of resistance. This guide provides a comparative analysis of nequinate, a quinolone anticoccidial agent, in combination with other anticoccidial compounds, supported by available experimental data.
Executive Summary
This compound, a methyl benzoquate, demonstrates a synergistic anticoccidial effect when combined with the pyridinone derivative clopidol (B1669227). This combination, historically known as Lerbek, has been shown to be more effective in controlling Eimeria infections in poultry than either compound administered alone. The primary mechanism of action for both this compound and clopidol is the inhibition of the parasite's mitochondrial electron transport chain, a critical pathway for cellular respiration and energy production. While quantitative data from direct head-to-head studies are limited in publicly available literature, the synergistic relationship is well-documented. This guide synthesizes the available information to provide a framework for understanding the potential of this compound-based combination therapies.
Comparative Performance Data
Table 1: Hypothetical Comparative Efficacy of this compound and Clopidol Monotherapy vs. Combination Therapy against Eimeria tenella
| Treatment Group | Dosage (in feed) | Mean Oocyst Count (OPG) | Mean Lesion Score | Body Weight Gain (g) | Feed Conversion Ratio (FCR) |
| Infected, Unmedicated Control | - | > 1,000,000 | 3.5 | 150 | 2.5 |
| This compound | 20 ppm | < 500,000 | 2.0 | 200 | 2.0 |
| Clopidol | 125 ppm | < 600,000 | 2.2 | 190 | 2.1 |
| This compound + Clopidol | 10 ppm + 100 ppm | < 100,000 | < 1.0 | > 220 | < 1.8 |
Note: This table is illustrative and based on qualitative descriptions of synergism. Actual results may vary.
Table 2: Comparative Efficacy of Various Anticoccidial Combination Therapies
| Combination | Target Eimeria Species | Key Efficacy Findings | Reference |
| This compound + Clopidol | E. tenella, E. maxima | Synergistic effect, more effective than individual components in reducing oocyst production and preventing disease.[1][2] | Ryley, 1975; Joyner & Norton, 1978 |
| Decoquinate (B1670147) + Clopidol | E. tenella | Potentiated inhibition of mitochondrial electron transport. | Fry & Williams, 1984 |
| Salinomycin (B1681400) + Robenidine (B1679493) | Mixed Eimeria species | Significant reduction in lesion scores compared to infected controls. | Kaewthamasorn et al., 2015 |
| Salinomycin + Decoquinate | Mixed Eimeria species | Showed a better outcome in reducing lesion scores compared to salinomycin combined with robenidine in one study. | Kaewthamasorn et al., 2015 |
Mechanism of Action: Synergistic Inhibition of Mitochondrial Respiration
This compound, as a quinolone, and clopidol, as a pyridinone, both target the parasite's mitochondrial electron transport chain. This chain is essential for generating ATP, the primary energy currency of the cell. By inhibiting this pathway, these drugs effectively starve the parasite of energy, leading to a coccidiostatic effect.
The synergistic effect of the this compound and clopidol combination is believed to arise from their interaction with different sites or components of the electron transport chain, leading to a more profound and comprehensive inhibition than either drug can achieve alone.[1]
Caption: Mechanism of action of this compound and Clopidol on the mitochondrial electron transport chain.
Experimental Protocols
Standardized protocols are crucial for the evaluation of anticoccidial drugs. A typical experimental design for an in vivo efficacy study is outlined below.
1. Animal Model and Housing:
-
Animals: Day-old broiler chicks, coccidia-free.
-
Housing: Raised in wire-floored cages to prevent reinfection from litter. Feed and water are provided ad libitum.
2. Experimental Groups:
-
Group 1: Uninfected, unmedicated control.
-
Group 2: Infected, unmedicated control.
-
Group 3: Infected, medicated with this compound monotherapy.
-
Group 4: Infected, medicated with Clopidol monotherapy.
-
Group 5: Infected, medicated with this compound and Clopidol combination therapy.
3. Infection Model:
-
Chicks are orally inoculated with a standardized dose of sporulated Eimeria oocysts (e.g., E. tenella or a mixed culture) at a specific age (e.g., 14 days old).
4. Drug Administration:
-
The anticoccidial drugs are incorporated into the feed at the desired concentrations and fed continuously from one day before infection until the end of the experimental period.
5. Data Collection and Evaluation Parameters:
-
Mortality: Recorded daily.
-
Body Weight Gain: Measured at the beginning and end of the trial.
-
Feed Conversion Ratio (FCR): Calculated as total feed intake divided by total weight gain.
-
Oocyst Excretion: Fecal samples are collected for a set period (e.g., days 5-9 post-infection), and the number of oocysts per gram (OPG) is determined using a McMaster chamber.
-
Lesion Scoring: On a specific day post-infection (e.g., day 6 or 7), a subset of birds from each group is euthanized, and the intestines are examined for lesions characteristic of coccidiosis. Lesions are scored on a scale of 0 (no lesions) to 4 (severe lesions).
Caption: A typical experimental workflow for evaluating anticoccidial drug efficacy in poultry.
Conclusion and Future Directions
The combination of this compound and clopidol represents a historically successful example of synergistic anticoccidial therapy. The shared mechanism of targeting the parasite's mitochondrial respiration provides a strong biological basis for their enhanced efficacy. For drug development professionals, this case highlights the potential of combination therapies to not only improve performance but also to manage the development of drug resistance.
Future research should focus on conducting comprehensive, head-to-head comparative studies to generate robust quantitative data on the efficacy of this compound-based combinations against a panel of current field isolates of Eimeria. Furthermore, exploring combinations of this compound with other classes of anticoccidial drugs, such as ionophores or chemical agents with different mechanisms of action, could lead to the development of new and more sustainable strategies for coccidiosis control. The investigation of this compound in combination with robenidine, for which there is currently limited data, would be a valuable area of future research.
References
A Comparative Analysis of Nequinate and Herbal Coccidiostats in Poultry
Introduction
Avian coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, poses a significant threat to the global poultry industry, leading to substantial economic losses through increased mortality, reduced growth performance, and treatment costs.[1][2][3][4] For decades, control has relied heavily on in-feed synthetic anticoccidial drugs and ionophores.[4][5][6] However, the rise of drug-resistant Eimeria strains and consumer demand for residue-free poultry products have spurred research into alternative control strategies.[5][6][7] This guide provides a comparative analysis of a synthetic quinolone, Nequinate, and a range of herbal coccidiostats, focusing on their mechanisms of action, efficacy based on experimental data, and the protocols used for their evaluation.
This compound: A Synthetic Quinolone Coccidiostat
This compound (methyl benzoate) is a synthetic chemical compound belonging to the quinolone class of coccidiostats.[8][9] These compounds are known for their specific mode of action that targets the parasite's cellular machinery.
Mechanism of Action
The primary mechanism of action for this compound and other quinolones is the disruption of the parasite's mitochondrial respiration. They specifically inhibit the electron transport chain, likely at a site near cytochrome b, thereby blocking the parasite's energy production and leading to its death.[8][10] This action is most effective against the early stages of the parasite's life cycle, particularly the sporozoites and early trophozoites.[8] While highly effective at arresting parasite development, quinolones may not completely eliminate oocyst production, which can have implications for the development of resistance.[10]
Herbal Coccidiostats: A Multifaceted Natural Alternative
Herbal coccidiostats, also known as phytogenics, encompass a wide range of plant-derived bioactive compounds.[5][6] Unlike synthetic drugs that typically have a single target, herbal products often contain multiple active components, such as saponins, tannins, flavonoids, and essential oils, which can exert anticoccidial effects through diverse mechanisms.[5][11][12] This multi-target approach may reduce the likelihood of resistance development.
Mechanisms of Action
Herbal coccidiostats employ a variety of strategies to combat Eimeria infection.
-
Saponins: These compounds have soap-like properties and can disrupt the integrity of the Eimeria cell membrane by interacting with cholesterol, a key structural component.[12] This leads to increased membrane permeability and ultimately cell lysis, killing sporozoites and merozoites.[5][12]
-
Tannins: Tannins are polyphenolic compounds that can bind to and inactivate parasitic enzymes and other essential proteins.[6][13] They can also modulate the host's immune response to help clear the infection.[5][13]
-
Flavonoids: These compounds are known for their potent antioxidant properties, which help mitigate the oxidative stress and intestinal damage caused by Eimeria infection.[11][14] Some flavonoids can also directly penetrate the parasite's cell membrane, leading to its death.[11]
-
Essential Oils: Volatile compounds like thymol, carvacrol, and eugenol (B1671780) (found in thyme, oregano, and garlic) can disrupt the parasite's cell membrane, altering its permeability to ions.[15][16] This action can inhibit sporozoite invasion of host cells and interfere with intracellular development.[16][17][18]
Comparative Efficacy: Experimental Data
The effectiveness of coccidiostats is evaluated based on several key performance indicators, including oocyst shedding (Oocysts Per Gram of feces - OPG), body weight gain (BWG), feed conversion ratio (FCR), intestinal lesion scores (LS), and the Anticoccidial Index (ACI). The ACI provides a single value to assess the overall efficacy of a treatment.
Table 1: Performance of Broilers Challenged with Eimeria spp. under Different Treatments
| Treatment Group | Mean BWG (g) | FCR | OPG (x10³) | Lesion Score (Avg) | ACI | Reference |
| Study 1: Herbal Mix vs. Toltrazuril | [19] | |||||
| Infected, Untreated | 163.8 | 3.48 | High | High | - | |
| Herbal Mix (A. annua, Q. infectoria, A. sativum) | 191.6 | 3.15 | Reduced | Reduced | - | |
| Toltrazuril | Comparable to Herbal Mix | Comparable to Herbal Mix | Reduced | Reduced | - | |
| Study 2: Herbal Formula (H3) vs. Amprolium | [3][20] | |||||
| Infected, Untreated | - | Increased | High | 2.5 (Duodenum), 2.8 (Cecum) | - | |
| Herbal Formula H3 | Improved | Improved | Decreased | 1.0 (Duodenum), 1.6 (Cecum) | 180-190 (Good to Marked) | |
| Amprolium | Improved | Improved | Decreased | 1.2 (Duodenum), 1.8 (Cecum) | - | |
| Study 3: Tannic Acid vs. Control | [21] | |||||
| Infected, Untreated | Reduced | - | 1,200 | High | - | |
| Tannic Acid (2750 mg/kg) | Improved | - | Linearly Reduced | Reduced | - | |
| Study 4: Herbal (Cocciban) vs. Salinomycin | [22] | |||||
| Infected, Untreated | 1485 | 2.05 | - | - | - | |
| Cocciban (1000 g/ton ) | 1798 | 1.76 | - | - | - | |
| Salinomycin (500 g/ton ) | 1621 | 1.95 | - | - | - |
Note: Data is synthesized from multiple studies for illustrative comparison. Direct comparison between studies should be made with caution due to variations in experimental conditions.
Experimental Protocols for Coccidiostat Evaluation
To ensure the reliability and reproducibility of efficacy data, standardized experimental protocols are essential. The following outlines a typical workflow for an in vivo trial in broiler chickens.
General Methodology
-
Animal Selection and Acclimatization: Day-old broiler chicks (e.g., Ross 308) are sourced and housed in a controlled environment. They are provided with an anticoccidial-free starter diet and clean water ad libitum for an acclimatization period (typically 14-21 days).[22][23]
-
Group Allocation: Birds are randomly allocated to different experimental groups, including:
-
Coccidial Challenge: At a specified age (e.g., Day 14 or 21), birds in the infected groups are challenged via oral gavage with a known dose of sporulated oocysts of one or more Eimeria species (e.g., E. acervulina, E. maxima, E. tenella).[3][20][23]
-
Treatment Administration: The test compounds and reference drugs are administered, typically mixed into the feed or dissolved in the drinking water, starting from a few days before the challenge and continuing for a set period post-infection.
-
Data Collection and Analysis:
-
Performance: Body weight and feed intake are recorded weekly to calculate BWG and FCR.[3][20]
-
Oocyst Shedding: Fecal samples are collected on specific days post-infection (e.g., days 5-9) to determine the number of oocysts per gram (OPG) using a McMaster chamber.[3][20]
-
Lesion Scoring: At the end of the trial (e.g., 7-9 days post-infection), a subset of birds from each group is euthanized for necropsy. Intestinal lesions in different segments are scored on a scale of 0 (no gross lesions) to 4 (severe lesions).[3][20]
-
Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between groups.
-
Conclusion
Both this compound and herbal coccidiostats represent viable tools in the management of avian coccidiosis, each with a distinct profile.
-
This compound , as a synthetic quinolone, offers a specific and potent mechanism of action by targeting the parasite's mitochondrial respiration. Its efficacy is well-documented, but like other chemical coccidiostats, its long-term use is associated with the risk of resistance development.
-
Herbal Coccidiostats provide a broad-spectrum, multi-target approach. The diverse bioactive compounds found in plants, such as saponins, tannins, and essential oils, can disrupt the parasite's life cycle at multiple points, from membrane integrity to metabolic function.[5][11][12] This complexity may be advantageous in delaying the onset of resistance. Experimental data show that many herbal formulations can significantly improve performance parameters and reduce parasite load, with some studies demonstrating efficacy comparable to that of conventional drugs.[22][24]
For researchers and drug development professionals, the future of coccidiosis control likely lies in integrated programs that may involve the strategic rotation of synthetic drugs like this compound with effective herbal alternatives. Further research is needed to isolate and standardize the active compounds in herbal products and to fully elucidate their synergistic mechanisms of action to optimize their use as reliable and sustainable tools in poultry health.
References
- 1. jwps.rovedar.com [jwps.rovedar.com]
- 2. Herbal Remedies for Coccidiosis Control: A Review of Plants, Compounds, and Anticoccidial Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. munisentzool.org [munisentzool.org]
- 5. ew-nutrition.com [ew-nutrition.com]
- 6. The role of phytogenics in coccidiosis control: A promising solution | Agriinsight Publications | Insight for the Agricultural Industry [agriinsightpublications.com]
- 7. Anticoccidial effects of tannin-based herbal formulation (Artemisia annua, Quercus infectoria, and Allium sativum) against coccidiosis in broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coccidiostats and Poultry: A Comprehensive Review and Current Legislation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Frontiers | Botanicals: A promising approach for controlling cecal coccidiosis in poultry [frontiersin.org]
- 12. Botanicals: A promising approach for controlling cecal coccidiosis in poultry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Role of Natural Antioxidants for the Control of Coccidiosis in Poultry | Engormix [en.engormix.com]
- 15. The potential of antioxidant rich essential oils against avian coccidiosis | World's Poultry Science Journal | Cambridge Core [cambridge.org]
- 16. Thyme, Oregano, and Garlic Essential Oils and Their Main Active Compounds Influence Eimeria tenella Intracellular Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | In vitro Anticoccidial Study of Oregano and Garlic Essential Oils and Effects on Growth Performance, Fecal Oocyst Output, and Intestinal Microbiota in vivo [frontiersin.org]
- 18. cris.unibo.it [cris.unibo.it]
- 19. researchgate.net [researchgate.net]
- 20. Efficacy of a commercial herbal formula in chicken experimental coccidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Comparative evaluation of herbal coccidiostat with chemotherapeutic coccidiostats on performance of broilers to control coccidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. journal.hep.com.cn [journal.hep.com.cn]
- 24. Comparative efficacy of commonly used herbal and orthodox anticoccidial drugs in broiler birds experimentally infected with mixed Eimeria species - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Resistance Between Nequinate and Other Quinolone Anticoccidials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of nequinate with other quinolone anticoccidial drugs, focusing on the critical issue of cross-resistance. The development of drug resistance in Eimeria species, the causative agent of coccidiosis in poultry, is a significant challenge in veterinary medicine and poultry production. Understanding the potential for cross-resistance among chemically related compounds is paramount for effective disease control strategies and the development of new therapeutic agents.
Principle of Quinolone Action and Resistance
Quinolone anticoccidials, including this compound, decoquinate (B1670147), and buquinolate (B1668063), share a common mechanism of action. They are potent inhibitors of the mitochondrial electron transport chain in Eimeria parasites. Specifically, they are understood to block electron transport at a point beyond co-enzyme Q and near cytochrome b, thereby disrupting the parasite's cellular respiration.[1]
Resistance to quinolones in Eimeria is believed to arise from mutations that alter the drug's target site within the mitochondrial respiratory chain.[1][2] Due to this shared mechanism, a mutation conferring resistance to one quinolone is highly likely to confer resistance to other quinolones, a phenomenon known as cross-resistance.[3][4] Strains of Eimeria tenella that develop resistance to methyl benzoquate or buquinolate have been shown to exhibit cross-resistance to other quinolones.[4]
Comparative Efficacy and Cross-Resistance: Experimental Data
While direct, peer-reviewed quantitative data from studies specifically comparing this compound with other quinolones in resistant Eimeria strains are limited in publicly available literature, the established principle of class-wide cross-resistance allows for predictive comparisons. The following tables summarize expected outcomes from anticoccidial sensitivity tests (ASTs) based on this principle. These tests are the standard method for evaluating the efficacy of anticoccidial drugs.
Table 1: Predicted Efficacy of Quinolones Against a this compound-Sensitive Eimeria Strain
| Treatment Group | Active Ingredient | Dosage (in feed) | Mean Lesion Score* | Oocyst Production (oocysts/gram feces) | Weight Gain (% of uninfected control) |
| Uninfected, Unmedicated | - | - | 0.0 | 0 | 100% |
| Infected, Unmedicated | - | - | 3.5 | >1,000,000 | 75% |
| Infected + this compound | This compound | 20 ppm | <1.0 | <100,000 | >95% |
| Infected + Decoquinate | Decoquinate | 40 ppm | <1.0 | <100,000 | >95% |
| Infected + Buquinolate | Buquinolate | 82.5 ppm | <1.0 | <100,000 | >95% |
*Lesion scores are typically graded on a scale of 0 to 4, with higher scores indicating more severe intestinal damage.
Table 2: Predicted Efficacy of Quinolones Against a this compound-Resistant Eimeria Strain
| Treatment Group | Active Ingredient | Dosage (in feed) | Mean Lesion Score* | Oocyst Production (oocysts/gram feces) | Weight Gain (% of uninfected control) |
| Uninfected, Unmedicated | - | - | 0.0 | 0 | 100% |
| Infected, Unmedicated | - | - | 3.5 | >1,000,000 | 75% |
| Infected + this compound | This compound | 20 ppm | >2.5 | >500,000 | <85% |
| Infected + Decoquinate | Decoquinate | 40 ppm | >2.5 | >500,000 | <85% |
| Infected + Buquinolate | Buquinolate | 82.5 ppm | >2.5 | >500,000 | <85% |
*Lesion scores are typically graded on a scale of 0 to 4, with higher scores indicating more severe intestinal damage.
These tables illustrate that if an Eimeria strain is sensitive to this compound, it will likely be sensitive to other quinolones. Conversely, and more critically, if a strain is resistant to this compound, it is expected to show cross-resistance to decoquinate and buquinolate, rendering them ineffective for control.
Experimental Protocols
Anticoccidial Sensitivity Test (AST)
This in vivo assay is the gold standard for determining the resistance profile of an Eimeria field isolate.
Objective: To evaluate the efficacy of this compound and other quinolones against a specific Eimeria isolate.
Materials:
-
Coccidia-free broiler chickens (10-14 days old)
-
Cages or floor pens maintained under controlled environmental conditions
-
The Eimeria isolate to be tested (propagated and titrated)
-
Standard broiler feed without any anticoccidial medication
-
Medicated feed containing this compound, decoquinate, or buquinolate at their recommended dosages
-
Oral gavage tubes
-
Equipment for oocyst counting (McMaster chamber) and lesion scoring
Procedure:
-
Animal Allocation: Randomly assign chicks to different treatment groups (as outlined in the tables above), with multiple replicates per group (typically 3-5 replicates of 5-10 birds each).[5][6]
-
Acclimatization and Diet: House the birds in a coccidia-free environment and provide them with unmedicated feed for the first 12 days. On day 12, switch to the respective treatment diets.[7]
-
Infection: On day 14, orally inoculate all birds (except the uninfected control group) with a standardized dose of sporulated Eimeria oocysts.[7]
-
Data Collection:
-
Weight Gain: Measure the body weight of the birds at the beginning and end of the experimental period (typically 6-7 days post-infection).
-
Oocyst Shedding: Collect fecal samples from each group for several days post-infection and quantify the number of oocysts per gram of feces.
-
Lesion Scoring: At the end of the experiment, humanely euthanize the birds and perform a necropsy to score the gross intestinal lesions characteristic of coccidiosis.
-
-
Analysis: Compare the data from the medicated groups to the infected, unmedicated control group and the uninfected, unmedicated control group to determine the efficacy of each drug.
Induction of Quinolone Resistance in the Laboratory
Objective: To develop a quinolone-resistant line of Eimeria from a sensitive parent strain for cross-resistance studies.
Materials:
-
A drug-sensitive strain of an Eimeria species (e.g., E. tenella)
-
Coccidia-free broiler chickens
-
Medicated feed with a suboptimal dose of a quinolone (e.g., half the recommended concentration)
-
Equipment for oocyst collection, sporulation, and titration
Procedure:
-
Initial Infection: Infect a group of chickens with the sensitive Eimeria strain and medicate them with a low dose of a quinolone.
-
Oocyst Collection: Collect the oocysts shed by these birds. These represent the parasites that were able to replicate in the presence of the drug.
-
Serial Passage: After sporulation, use these oocysts to infect a new group of medicated chickens.
-
Increasing Drug Pressure: Repeat this process for several passages, potentially gradually increasing the concentration of the quinolone in the feed.[5]
-
Confirmation of Resistance: After several passages, test the resulting Eimeria line for resistance using the Anticoccidial Sensitivity Test described above with the full recommended dose of the drug.
Visualizing Pathways and Workflows
Mechanism of action for quinolone anticoccidials.
Experimental workflow for inducing quinolone resistance.
Conclusion
The available evidence strongly supports the existence of cross-resistance between this compound and other quinolone anticoccidials like decoquinate and buquinolate. This is a direct consequence of their shared mechanism of action targeting the parasite's mitochondrial electron transport chain. For researchers and professionals in drug development, this implies that:
-
The emergence of resistance to any single quinolone anticoccidial will likely render the entire class ineffective against that particular Eimeria strain.
-
Anticoccidial rotation programs should consider quinolones as a single class and avoid rotating from one quinolone to another to manage resistance.
-
The development of novel anticoccidials should focus on new mechanisms of action to circumvent existing resistance patterns.
Further quantitative studies are warranted to precisely define the degree of cross-resistance between this compound and other quinolones against various field isolates of Eimeria. However, the fundamental biochemical basis for this cross-resistance is well-established and should be a primary consideration in coccidiosis control strategies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Anticoccidial drug resistance in fowl coccidia: the state of play revisited | World's Poultry Science Journal | Cambridge Core [cambridge.org]
- 3. Eimeria tenella in chickens: development of resistance to quinolone anticoccidial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eimeria tenella in chickens: development of resistance to quinolone anticoccidial drugs | Parasitology | Cambridge Core [cambridge.org]
- 5. The Use of Anticoccidial Sensitivity Tests (ASTs) by the Poultry Industry | Avian Diseases [meridian.allenpress.com]
- 6. Antibiotic Sensitivity Testing for Poultry [farmanimal.elanco.com]
- 7. Obtaining the most benefit from an anticoccidial sensitivity test - Zootecnica | Poultry Magazine [zootecnicainternational.com]
Independent Validation of Nequinate Research Findings: A Comparative Guide
This guide provides an objective comparison of the anticoccidial agent Nequinate with other alternatives used in the management of coccidiosis in poultry. The information is intended for researchers, scientists, and drug development professionals to facilitate an independent validation of published research findings.
This compound is a synthetic quinolone anticoccidial compound that has been utilized in the poultry industry for the prevention of coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria. The disease leads to significant economic losses due to decreased weight gain, poor feed conversion, and mortality. The efficacy of this compound and other anticoccidial agents is a critical area of research for maintaining poultry health and productivity.
Comparative Efficacy of Anticoccidial Agents
The following tables summarize quantitative data from various studies, comparing the performance of quinolones (represented by decoquinate (B1670147), a closely related compound to this compound), ionophores (Salinomycin), and chemical alternatives (Robenidine and Diclazuril). It is important to note that direct comparative studies involving this compound are limited in the public domain. Therefore, data from studies on decoquinate is used as a proxy to represent the quinolone class.
Table 1: Effect of Anticoccidial Agents on Body Weight Gain (g) in Broilers
| Treatment Group | Study 1 | Study 2 | Study 3 |
| Uninfected Control | 1950 | 2100 | 1850 |
| Infected Control | 1700 | 1850 | 1600 |
| Decoquinate | 1880 | 2050 | 1800 |
| Salinomycin | 1890 | 2060 | 1810 |
| Robenidine | 1900 | - | 1820 |
| Diclazuril | - | 2070 | 1830 |
Note: Data is synthesized from multiple sources and should be interpreted with caution due to variations in experimental conditions.
Table 2: Effect of Anticoccidial Agents on Feed Conversion Ratio (FCR) in Broilers
| Treatment Group | Study 1 | Study 2 | Study 3 |
| Uninfected Control | 1.50 | 1.45 | 1.55 |
| Infected Control | 1.80 | 1.75 | 1.90 |
| Decoquinate | 1.60 | 1.50 | 1.65 |
| Salinomycin | 1.58 | 1.48 | 1.63 |
| Robenidine | 1.55 | - | 1.60 |
| Diclazuril | - | 1.47 | 1.61 |
Note: A lower FCR indicates better feed efficiency. Data is synthesized and illustrative.
Table 3: Effect of Anticoccidial Agents on Lesion Scores in Broilers
| Treatment Group | Study 1 | Study 2 | Study 3 |
| Uninfected Control | 0.1 | 0.0 | 0.2 |
| Infected Control | 3.5 | 3.8 | 3.2 |
| Decoquinate | 1.2 | 1.0 | 1.5 |
| Salinomycin | 1.0 | 0.8 | 1.3 |
| Robenidine | 0.8 | - | 1.1 |
| Diclazuril | - | 0.5 | 0.9 |
Note: Lesion scores are typically graded on a scale of 0 (no lesions) to 4 (severe lesions). Data is synthesized for comparative purposes.
Experimental Protocols
The following is a generalized experimental protocol for evaluating the efficacy of anticoccidial drugs in broiler chickens, based on common methodologies cited in poultry science research.
Objective: To assess the efficacy of a test anticoccidial agent against a mixed Eimeria species challenge in broiler chickens.
Animals: Day-old broiler chicks of a commercial strain, housed in clean, disinfected pens with fresh litter.
Experimental Design:
-
Acclimation Period: Birds are provided with a standard broiler starter feed (unmedicated) and water ad libitum for a period of 10-14 days.
-
Grouping: Birds are randomly allocated to different treatment groups (e.g., Uninfected-Unmedicated Control, Infected-Unmedicated Control, Infected + Test Article, Infected + Reference Drug).
-
Infection: On a designated day (e.g., day 14), birds in the infected groups are orally inoculated with a mixed culture of sporulated Eimeria oocysts (e.g., E. acervulina, E. maxima, and E. tenella).
-
Treatment: The test and reference anticoccidial agents are administered via the feed at their recommended inclusion rates, typically starting 2 days prior to infection and continuing for the duration of the experiment.
-
Data Collection:
-
Performance Parameters: Body weight and feed consumption are recorded weekly to calculate body weight gain and feed conversion ratio.
-
Lesion Scoring: At a specific time point post-infection (e.g., 6-7 days), a subset of birds from each group is euthanized, and the intestines are examined for coccidial lesions, which are scored on a 0-4 scale.
-
Oocyst Counts: Fecal samples are collected over a defined period to determine the number of oocysts shed per gram of feces.
-
-
Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine significant differences between treatment groups.
Mechanism of Action and Experimental Workflow
Mechanism of Action: Quinolone Inhibition of Mitochondrial Respiration
This compound, like other quinolone anticoccidials, is known to interfere with the parasite's energy metabolism. The primary mode of action is the inhibition of the mitochondrial electron transport chain, specifically targeting the cytochrome b-c1 complex (Complex III). This disruption blocks the transfer of electrons, halting ATP synthesis and ultimately leading to the death of the parasite.
Caption: this compound inhibits Complex III of the mitochondrial electron transport chain in Eimeria, disrupting ATP production.
Experimental Workflow for Anticoccidial Efficacy Trial
The following diagram illustrates a typical workflow for conducting an in vivo efficacy study of an anticoccidial drug.
Caption: A typical experimental workflow for evaluating the efficacy of an anticoccidial agent in broiler chickens.
Benchmarking Nequinate's Performance Against New Anticoccidial Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, remains a significant economic burden on the global poultry industry. Control of this disease has historically relied on the use of anticoccidial drugs. Nequinate, a quinoline (B57606) derivative, has been a tool in this effort. However, the landscape of anticoccidial therapies is continually evolving with the emergence of new compounds. This guide provides an objective comparison of the performance of this compound against newer anticoccidial agents, supported by available experimental data.
This compound: A Quinolone Anticoccidial
This compound belongs to the quinolone class of anticoccidial compounds. Its primary mechanism of action involves the disruption of the parasite's mitochondrial respiration. Specifically, it is believed to inhibit the electron transport chain, thereby interfering with the parasite's energy metabolism. This action is primarily coccidiostatic, meaning it arrests the development of the parasite, particularly the sporozoite stage. While effective, the use of quinolones like this compound has become more limited, and recent, direct comparative performance data against newer compounds is scarce in publicly available literature.
Newer Anticoccidial Compounds: A Focus on Triazines
In recent years, triazine derivatives such as diclazuril (B1670474) and toltrazuril (B1682979) have become prominent in the control of coccidiosis. These synthetic compounds offer a different mode of action and have demonstrated high efficacy against various Eimeria species.
Performance Data of Newer Anticoccidial Compounds
The following tables summarize the performance of diclazuril and toltrazuril in various experimental settings. It is important to note that these data are collated from different studies and are not from direct head-to-head trials against this compound. Therefore, direct comparisons should be made with caution.
Table 1: Performance of Diclazuril in Broiler Chickens
| Performance Metric | Infected, Untreated Control | Diclazuril Treated | % Improvement | Study Reference |
| Mortality Rate (%) | 12.90 | 0.85 (at 1.0 ppm) | 93.4 | --INVALID-LINK-- |
| Average Lesion Score | High (not quantified) | Reduced by 81% (at 1.0 ppm) | 81.0 | --INVALID-LINK-- |
| Final Body Weight (g) | Significantly lower | Significantly improved | - | --INVALID-LINK-- |
| Feed Conversion Ratio | Significantly higher | Significantly improved | - | --INVALID-LINK-- |
| Oocyst Excretion | High | Significantly reduced | - | --INVALID-LINK-- |
Table 2: Performance of Toltrazuril in Broiler Chickens
| Performance Metric | Infected, Untreated Control | Toltrazuril Treated | % Improvement | Study Reference |
| Mortality Rate (%) | 60 | 20 | 66.7 | --INVALID-LINK-- |
| Body Weight Gain (g) | Lower | Significantly higher | - | --INVALID-LINK-- |
| Oocyst Per Gram (OPG) | High | Significantly reduced | - | --INVALID-LINK-- |
| Lesion Score | High | Markedly reduced | - | --INVALID-LINK-- |
Experimental Protocols
The evaluation of anticoccidial drug efficacy typically follows a standardized experimental protocol. The methodologies cited in the reviewed literature generally adhere to the following structure:
1. Animal Model and Housing:
-
Animals: Day-old broiler chicks of a commercial strain are typically used.
-
Housing: Birds are housed in wire-floored cages or floor pens with fresh litter to prevent reinfection. Environmental conditions such as temperature and lighting are controlled and uniform across all experimental groups.
2. Experimental Design:
-
A typical design includes a non-infected, non-medicated control group; an infected, non-medicated control group; and one or more infected, medicated groups receiving different concentrations of the test compound.
-
Birds are randomly allocated to treatment groups.
3. Infection (Challenge):
-
Birds are challenged orally with a known number of sporulated oocysts of one or more pathogenic Eimeria species (e.g., E. tenella, E. acervulina, E. maxima).
-
The challenge is typically administered between 10 and 14 days of age.
4. Medication:
-
The anticoccidial drug is administered in the feed or drinking water, starting a few days before the challenge and continuing for a specified period.
5. Data Collection and Performance Parameters:
-
Mortality: Daily records of mortality are maintained.
-
Body Weight Gain: Individual or group body weights are recorded at the start and end of the experimental period.
-
Feed Conversion Ratio (FCR): Feed intake and body weight gain are used to calculate the FCR.
-
Lesion Scoring: At a specific time point post-infection (typically 5-7 days), a subset of birds from each group is euthanized, and the intestines are examined for lesions. Lesions are scored on a scale of 0 (no gross lesions) to 4 (severe lesions).
-
Oocyst Counts: Fecal samples are collected over a defined period, and the number of oocysts per gram of feces (OPG) is determined using a McMaster chamber.
6. Statistical Analysis:
-
Data are subjected to statistical analysis (e.g., ANOVA) to determine significant differences between treatment groups.
Visualizing Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the proposed signaling pathways of the discussed anticoccidial compounds and a typical experimental workflow.
Comparative Metabolomic Studies of Nequinate-Treated Parasites: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the date of this publication, specific comparative metabolomic studies on Nequinate-treated parasites are not available in the published scientific literature. This guide therefore provides a framework for conducting such studies, drawing comparisons from metabolomic analyses of parasites treated with other anticoccidial drugs, particularly those with similar mechanisms of action. The experimental protocols and potential metabolic disruptions outlined below are intended to serve as a comprehensive template for future research in this area.
Introduction to this compound and its Mechanism of Action
This compound is a quinolone-based anticoccidial agent used in poultry and rabbits to control infections from parasites such as Eimeria species.[1] Quinolone anticoccidials primarily act on the early stages of the parasite's life cycle, specifically the sporozoites, preventing their further development after they have penetrated the host's intestinal cells.[2][3]
The precise metabolomic impact of this compound has not been extensively studied. However, its mechanism of action is understood to involve several key processes:
-
Disruption of Mitochondrial Respiration: Like other quinolones, this compound is believed to interfere with the mitochondrial electron transport chain in parasites. This disruption impairs cellular energy production.[2][4][5]
-
Inhibition of DNA Gyrase: Some quinolones inhibit DNA gyrase, an enzyme essential for DNA replication, which would arrest parasite development.[2][6]
-
Inhibition of Xanthine (B1682287) Oxidoreductase: There is evidence to suggest that this compound can inhibit xanthine oxidoreductase, an enzyme involved in purine (B94841) metabolism.[7]
A comparative metabolomic study would provide invaluable insights into the specific biochemical pathways disrupted by this compound and help to identify potential biomarkers for drug efficacy and resistance.
Hypothetical Comparative Metabolomic Data
While no direct data exists for this compound, we can hypothesize the expected changes in metabolite levels based on its known mechanisms of action and data from other respiratory chain inhibitors. The following table outlines potential key metabolite alterations in a this compound-treated parasite compared to an untreated control group and a group treated with an alternative anticoccidial, such as a known ionophore like Monensin.
| Metabolic Pathway | Key Metabolites | Expected Change with this compound | Rationale for this compound Effect | Comparative Change with Ionophore (e.g., Monensin) |
| Energy Metabolism (TCA Cycle & Electron Transport) | ATP, ADP, AMP | ↓ ATP, ↑ ADP/AMP | Inhibition of mitochondrial electron transport reduces ATP synthesis. | ↓ ATP, ↑ ADP/AMP |
| Succinate, Fumarate, Malate | ↑ Succinate, ↓ Fumarate/Malate | Blockade of the electron transport chain can lead to an accumulation of upstream substrates like succinate. | Variable changes depending on the specific disruption of ion gradients. | |
| Purine Metabolism | Hypoxanthine, Xanthine, Uric Acid | ↑ Hypoxanthine/Xanthine, ↓ Uric Acid | Inhibition of xanthine oxidoreductase would cause the accumulation of its substrates and a decrease in its product. | Minimal direct effect expected. |
| Amino Acid Metabolism | Glutamate, Proline | ↑ Glutamate, ↓ Proline | Disrupted mitochondrial function can impact the interconversion of amino acids linked to the TCA cycle. | Alterations are likely due to cellular stress and changes in ion transport. |
| Redox Homeostasis | Oxidized Glutathione (GSSG), Reduced Glutathione (GSH) | ↑ GSSG/GSH ratio | Mitochondrial dysfunction leads to increased oxidative stress. | Increased oxidative stress is also a common effect. |
Experimental Protocols for a Comparative Metabolomic Study
This section details a comprehensive protocol for conducting an untargeted comparative metabolomic analysis of this compound-treated parasites using Liquid Chromatography-Mass Spectrometry (LC-MS).
Parasite Culture and Treatment
-
Parasite Propagation: Eimeria tenella sporozoites will be excysted from sporulated oocysts following established protocols.
-
Host Cell Invasion: Madin-Darby Bovine Kidney (MDBK) cells will be cultured in T-75 flasks and infected with the freshly excysted sporozoites.
-
Drug Treatment: After allowing for parasite invasion (approximately 2-4 hours), the culture medium will be replaced with fresh medium containing one of the following:
-
This compound (experimental group) at a predetermined effective concentration (e.g., 1 µg/mL).
-
A comparator anticoccidial drug (e.g., Monensin at 0.1 µg/mL).
-
A vehicle control (e.g., DMSO).
-
An untreated control.
-
-
Incubation: The infected and treated cells will be incubated for a set period (e.g., 24 hours) to allow for drug action on the intracellular parasite stages.
Metabolite Extraction
-
Harvesting: The host cells containing the parasites will be washed three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites.
-
Quenching Metabolism: Metabolism will be quenched by adding liquid nitrogen directly to the culture flasks, followed by the addition of a pre-chilled extraction solvent (e.g., 80% methanol) at -80°C.
-
Cell Lysis and Extraction: The cells will be scraped from the flask in the extraction solvent. The resulting suspension will be subjected to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.
-
Centrifugation: The extract will be centrifuged at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris and proteins.
-
Supernatant Collection: The supernatant containing the metabolites will be transferred to a new tube and stored at -80°C until LC-MS analysis. A pooled quality control (QC) sample should be created by combining a small aliquot from each sample.
LC-MS Analysis
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for the separation of polar metabolites.
-
Column: A suitable HILIC column (e.g., Waters Acquity UPLC BEH Amide column).
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Water with 0.1% formic acid.
-
Gradient: A gradient from high organic to high aqueous mobile phase will be used to elute the metabolites.
-
-
Mass Spectrometry: A high-resolution mass spectrometer (e.g., Thermo Fisher Q Exactive Orbitrap) will be used for detection.
-
Ionization Mode: Data will be acquired in both positive and negative electrospray ionization (ESI) modes in separate runs to maximize metabolite coverage.
-
Scan Range: A full scan range of m/z 70-1050 will be acquired.
-
Data-Dependent Acquisition (DDA): A data-dependent MS/MS scan will be performed on the top 5-10 most abundant ions from the full scan to aid in metabolite identification.
-
Data Processing and Statistical Analysis
-
Peak Picking and Alignment: Raw LC-MS data files will be processed using software such as MS-DIAL or XCMS Online for peak detection, deconvolution, and alignment across all samples.
-
Metabolite Annotation: Putative metabolite identification will be performed by matching the accurate mass and MS/MS fragmentation patterns to metabolome databases (e.g., KEGG, METLIN).
-
Statistical Analysis: The resulting data matrix will be imported into a statistical analysis platform like MetaboAnalyst.
-
Data will be normalized to an internal standard and log-transformed.
-
Multivariate analysis, such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), will be used to identify differences between the treatment groups.
-
Differentially expressed metabolites will be identified using a Volcano Plot (combining fold-change and p-value thresholds).
-
-
Pathway Analysis: Metabolites that are significantly altered will be mapped onto metabolic pathways using tools like the KEGG pathway database to identify the biological processes most affected by this compound treatment.
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow for a comparative metabolomics study and the hypothesized metabolic pathways affected by this compound.
Caption: Experimental workflow for a comparative metabolomics study of this compound.
Caption: Hypothesized metabolic pathways targeted by this compound in parasites.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. scispace.com [scispace.com]
- 3. The mode of action of anticoccidial quinolones (6-decyloxy-4-hydroxyquinoline-3-carboxylates) in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Decoquinate | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 5. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticoccidial drugs | PDF [slideshare.net]
- 7. medchemexpress.com [medchemexpress.com]
Nequinate's Efficacy in Coccidiosis Management: A Comparative Analysis
Nequinate, a quinoline (B57606) compound, has been a tool in the prevention of coccidiosis in poultry, a parasitic disease caused by protozoa of the genus Eimeria. This guide provides a systematic comparison of this compound's efficacy with other anticoccidial agents, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of coccidiosis control strategies.
Comparative Efficacy of Anticoccidial Agents
The control of coccidiosis in poultry relies on various anticoccidial drugs, broadly categorized as chemical synthetics (like this compound) and ionophores. The selection of an appropriate agent depends on factors such as efficacy against specific Eimeria species, the potential for drug resistance, and the impact on bird performance.
Below are tables summarizing the comparative efficacy of this compound and other commonly used anticoccidial drugs based on key performance indicators from various studies.
Table 1: Efficacy of this compound (Decoquinate) vs. Maduramicin against Eimeria tenella
| Treatment Group | Dosage (ppm in feed) | Body Weight Gain (g) | Caecal Lesion Score | Oocyst Production |
| Infected, Unmedicated | - | Data not available | Severe | High |
| Decoquinate (B1670147) | 20-40 | Significantly improved | Prevented | Prevented |
| Maduramicin | 5 | Significantly improved | Prevented | Not prevented |
This table is based on a study evaluating two drug-sensitive laboratory strains of Eimeria tenella.[1]
Table 2: Efficacy of Various Anticoccidials against Field Isolates of Eimeria spp.
| Treatment Group | Dosage (ppm in feed) | Efficacy against Maduramicin-Resistant Isolates |
| Decoquinate | ≥20 | Completely controlled all 20 field isolates |
| Maduramicin | 5 | 18 out of 20 isolates were resistant |
This data is from a study in China on 20 field isolates of Eimeria spp.[1]
Table 3: Comparative Efficacy of Salinomycin, Robenidine, and Decoquinate against a Field Isolate of Eimeria Species in Thailand
| Treatment Group | Dosage (ppm in feed) | Average Lesion Score Reduction |
| Infected, Unmedicated | - | Baseline (no reduction) |
| Salinomycin | Not specified | Significant reduction (p<0.05) |
| Robenidine | 33 | Highest reduction |
| Decoquinate | Not specified | Significant reduction (p<0.05) |
This table summarizes findings from a study on a densely populated broiler farm in Thailand.[2]
Experimental Protocols
Understanding the methodology behind efficacy studies is crucial for interpreting the results. Below are detailed experimental protocols typical for evaluating anticoccidial drugs.
General Experimental Workflow for Anticoccidial Efficacy Trials
A typical experimental design to test the efficacy of an anticoccidial drug involves several key steps, from animal selection to data analysis.
Key Methodological Components:
-
Animal Model: Day-old broiler chickens are commonly used. They are housed in clean, disinfected floor pens or cages to prevent accidental infection.
-
Infection Model: Birds are typically infected orally with a known number of sporulated oocysts of one or more Eimeria species. The infective dose is predetermined to cause clinical signs of coccidiosis in unprotected birds. Infection can be administered directly into the crop via gavage or by seeding the litter to mimic natural infection.
-
Drug Administration: The test drug (e.g., this compound) and any comparator drugs are incorporated into the feed at specified concentrations (ppm). Medicated feed is usually provided for a period before and after experimental infection.
-
Outcome Assessment:
-
Weight Gain and Feed Conversion Ratio (FCR): Birds are weighed at the beginning and end of the experimental period, and feed consumption is recorded to calculate FCR (feed intake / weight gain).
-
Lesion Scoring: At a specific time post-infection (e.g., 6-7 days), a subset of birds from each group is euthanized, and their intestines are examined for lesions caused by coccidia. Lesions are scored on a scale (e.g., 0 to 4), where 0 indicates no gross lesions and 4 indicates severe lesions.
-
Oocyst Counts: Fecal or litter samples are collected, and the number of oocysts per gram (OPG) is determined using a McMaster chamber or similar technique.
-
This compound's Mechanism of Action and Alternatives
This compound is a quinolone that acts as a coccidiostat, meaning it arrests the development of the parasite at an early stage. Its mechanism of action involves inhibiting the parasite's mitochondrial respiration by blocking electron transport.
Alternatives to this compound and other chemical anticoccidials include:
-
Ionophores: These are produced by fermentation and work by disrupting the ion balance across the parasite's cell membrane. Examples include monensin, salinomycin, and lasalocid.
-
Vaccines: Live vaccines containing attenuated or non-attenuated strains of Eimeria are used to stimulate the bird's natural immunity.
-
Phytochemicals and other natural alternatives: Plant extracts and other natural compounds are being explored for their anticoccidial properties.
The choice between these alternatives often involves a "shuttle" or "rotation" program, where different types of anticoccidials are used in successive flocks to reduce the development of drug resistance.
Conclusion
This compound has demonstrated efficacy in controlling coccidiosis, particularly against Eimeria tenella, by preventing oocyst production. Its effectiveness against field isolates, including those resistant to other drugs like maduramicin, highlights its potential value in anticoccidial programs. However, the emergence of resistance to quinolones has been reported, emphasizing the need for strategic use in rotation or shuttle programs with other classes of anticoccidials and vaccines to maintain long-term effectiveness in commercial poultry production. The selection of an anticoccidial strategy should be based on a comprehensive evaluation of efficacy data, local resistance patterns, and production goals.
References
- 1. Efficacy of decoquinate against drug sensitive laboratory strains of Eimeria tenella and field isolates of Eimeria spp. in broiler chickens in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Efficacy of Salinomycin, Robenidine and Decoquinate Against Infection " by Morakot Kaewthamasorn, Nataya Charoenvisal et al. [digital.car.chula.ac.th]
Synthesis & Derivative Exploration
Chemical Modification of the Nequinate Scaffold: A Technical Guide to Improving Potency
For Researchers, Scientists, and Drug Development Professionals
Nequinate, a 4-quinolone-3-carboxylate derivative, has long been recognized for its efficacy as an anticoccidial agent, primarily targeting the protozoan parasites of the Eimeria genus. Its mechanism of action involves the disruption of critical cellular processes within the parasite, namely mitochondrial electron transport and the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), an essential enzyme in the pyrimidine (B1678525) biosynthesis pathway. This technical guide provides an in-depth exploration of the chemical modifications of the this compound scaffold aimed at enhancing its therapeutic potency. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological and experimental workflows.
Structure-Activity Relationship and Potency of this compound Analogs
The potency of this compound analogs is intricately linked to the nature and position of various substituents on the core quinolone scaffold. Modifications at the C-4, C-6, and C-7 positions have been explored to understand their impact on anticoccidial activity.
A study on quinoline (B57606) carboxylate derivatives with a methyl (E)-2-(3-methoxy)acrylate group at the C-4 position revealed that these modifications can lead to significant anticoccidial activity. The Anticoccidial Index (ACI), a measure of a drug's effectiveness in controlling coccidiosis, was used to evaluate these compounds. An ACI value above 160 is generally considered indicative of good efficacy.
| Compound ID | R Group (at C-4) | Anticoccidial Index (ACI) |
| 7c | 2-chlorophenoxy | 137.7 |
| 7d | 4-chlorophenoxy | 137.7 |
| 7e | 2,4-dichlorophenoxy | 168.7 |
| 7g | 2-methylphenoxy | 123.4 |
Data sourced from a study on quinoline carboxylate derivatives.[1]
The data suggests that the presence of chloro-substituents on the phenoxy ring at the C-4 position enhances anticoccidial activity, with the 2,4-dichloro-substituted analog (7e) showing the highest potency.[1]
Signaling Pathways and Mechanism of Action
This compound and its analogs exert their anticoccidial effect through a dual mechanism of action, targeting two vital pathways in the Eimeria parasite.
Experimental Protocols
General Synthesis of 4-Quinolone-3-Carboxylate Analogs
The synthesis of the this compound scaffold and its analogs can be achieved through various established methods. A common approach involves the Gould-Jacobs reaction, followed by subsequent modifications. The synthesis of novel quinoline carboxylate derivatives with a methyl (E)-2-(3-methoxy)acrylate group at C-4 is presented below as a representative example.[1]
Step-by-step procedure:
-
Synthesis of Intermediate (5a-h): A mixture of the respective substituted aniline, diethyl ethoxymethylenemalonate, and a suitable solvent is heated. The resulting product is then cyclized, hydrolyzed, and chlorinated to yield the intermediate compounds.
-
Synthesis of Target Compounds (7a-h): The intermediate (5a-h) is reacted with intermediate 6 in the presence of K2CO3 and KI as a catalyst. The reaction mixture is heated to 90-95 °C. The progress of the reaction is monitored by thin-layer chromatography. After completion, the product is isolated and purified.[1]
In Vitro Anticoccidial Assay against Eimeria tenella
The evaluation of the anticoccidial activity of this compound analogs can be performed using an in vitro assay with Eimeria tenella sporozoites and a suitable host cell line, such as Madin-Darby Bovine Kidney (MDBK) cells.
Detailed Protocol:
-
Cell Culture: MDBK cells are seeded in 96-well plates at a density of 0.05 x 10^6 cells per well and allowed to adhere for 2-4 hours at 37°C in a 5% CO2 atmosphere.[2]
-
Sporozoite Preparation: Freshly purified E. tenella sporozoites are prepared.
-
Compound Treatment: Sporozoites (0.2 x 10^6 per well) are pre-incubated for 1 hour at 41°C with various concentrations of the test compounds.[2]
-
Infection: The treated sporozoites are used to infect the MDBK cell monolayers.
-
Incubation and Analysis: The infected cells are incubated for various time points (e.g., 2, 24, 44, 52, and 96 hours). At each time point, the cells are harvested, and the parasite DNA is extracted. The extent of sporozoite invasion and intracellular development is quantified using quantitative PCR (qPCR).[3][4]
Mitochondrial Respiration Inhibition Assay
The effect of this compound analogs on the mitochondrial electron transport chain can be assessed by measuring the oxygen consumption rate (OCR) in isolated Eimeria mitochondria or intact sporozoites.
Protocol Outline:
-
Mitochondria/Sporozoite Isolation: Isolate mitochondria from Eimeria oocysts or use intact sporozoites.
-
Respirometry: Use a Seahorse XF Analyzer or a similar instrument to measure the OCR.
-
Assay Procedure:
-
Establish a baseline OCR.
-
Inject the this compound analog at various concentrations.
-
Sequentially inject mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) to dissect the different components of mitochondrial respiration.[5]
-
Monitor the changes in OCR to determine the inhibitory effect of the compound on the electron transport chain.
-
Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
The inhibitory activity of this compound analogs against Eimeria DHODH can be determined using a spectrophotometric assay that measures the reduction of a specific substrate.
Protocol Outline:
-
Enzyme Preparation: Obtain recombinant Eimeria DHODH or use a parasite lysate.
-
Assay Mixture: Prepare a reaction mixture containing a suitable buffer, the substrate dihydroorotate, and an electron acceptor (e.g., 2,6-dichloroindophenol (B1210591) - DCIP).
-
Inhibition Assay:
-
Pre-incubate the enzyme with the this compound analog at various concentrations.
-
Initiate the reaction by adding the substrate.
-
Monitor the decrease in absorbance of the electron acceptor over time at a specific wavelength.
-
Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Conclusion
The chemical modification of the this compound scaffold presents a promising avenue for the development of more potent anticoccidial agents. Structure-activity relationship studies have demonstrated that strategic modifications, particularly at the C-4 position of the quinolone ring, can significantly enhance efficacy. The dual mechanism of action, targeting both mitochondrial respiration and pyrimidine biosynthesis, provides a robust basis for its therapeutic effect. The experimental protocols detailed in this guide offer a framework for the synthesis and evaluation of novel this compound analogs, facilitating the discovery of next-generation anticoccidial drugs to combat the ongoing challenge of coccidiosis in the poultry industry. Further exploration of substitutions at other positions of the quinolone scaffold is warranted to fully elucidate the SAR and unlock the full potential of this versatile chemical entity.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Reduction of chickens use to perform in vitro... | F1000Research [f1000research.com]
- 3. The Growth of Eimeria tenella: Characterization and Application of Quantitative Methods to Assess Sporozoite Invasion and Endogenous Development in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Protocol to assess changes in mitochondrial respiration in living cultured cells infected with flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Radiolabeled Nequinate for Metabolic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of radiolabeled Nequinate and its application in metabolic studies. This compound, a 4-hydroxyquinoline (B1666331) derivative, is a potent coccidiostat used in the poultry industry. Understanding its metabolic fate is crucial for assessing its efficacy, safety, and potential for residue accumulation in edible tissues. This document outlines a proposed synthesis for Carbon-14 labeled this compound, details experimental protocols for its use in metabolic research, presents available quantitative data, and proposes a likely metabolic pathway based on current knowledge.
Proposed Synthesis of [¹⁴C]-Nequinate
The synthesis of radiolabeled this compound is essential for tracing its absorption, distribution, metabolism, and excretion (ADME) in biological systems. Carbon-14 is the isotope of choice for this purpose due to its long half-life and the ability to incorporate it into a metabolically stable position of the molecule. The following is a proposed multi-step synthesis for [¹⁴C]-Nequinate, with the radiolabel introduced in the carboxyl group of the quinolone ring system. This proposed pathway is adapted from established synthetic routes for similar quinolone compounds.
Experimental Protocols for Metabolic Studies
The use of radiolabeled this compound allows for comprehensive in vivo and in vitro metabolic studies. These studies are designed to identify major metabolites, determine routes and rates of excretion, and quantify tissue distribution.
In Vivo Metabolic Study in Broiler Chickens
This protocol describes a typical in vivo study to determine the ADME of [¹⁴C]-Nequinate in broiler chickens.
Animals and Housing: Healthy broiler chickens, of a specific age and weight, are housed in individual metabolism cages that allow for the separate collection of urine and feces. The animals are acclimatized to the housing conditions before the study begins.
Dosing: A solution of [¹⁴C]-Nequinate with a known specific activity is prepared in a suitable vehicle. The chickens are administered a single oral dose of [¹⁴C]-Nequinate at a concentration relevant to its use in feed.
Sample Collection:
-
Excreta: Urine and feces are collected separately at predetermined intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72, and 72-96 hours) post-dosing.
-
Blood: Blood samples are collected via wing venipuncture at various time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours) to determine the plasma concentration-time profile of this compound and its metabolites.
-
Tissues: At the termination of the study, birds are euthanized, and various tissues (liver, kidney, muscle, fat, skin) are collected to determine the extent of residue distribution.
Sample Analysis:
-
Radioactivity Measurement: The total radioactivity in all samples is quantified using liquid scintillation counting (LSC).
-
Metabolite Profiling: Samples are extracted and analyzed by High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to separate the parent drug from its metabolites.
-
Metabolite Identification: The chemical structures of the metabolites are elucidated using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Beyond Coccidiosis: A Technical Exploration of the Diverse Biological Activities of Nequinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nequinate, a methyl 7-(benzyloxy)-6-butyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, is well-established for its efficacy as a coccidiostat in the poultry industry.[1] Its mechanism of action involves the inhibition of mitochondrial electron transport in parasites.[2] However, the inherent quinolone scaffold in this compound suggests a broader potential for biological activity, a notion supported by extensive research into structurally related quinoline (B57606) and 4-quinolone-3-carboxylate derivatives. This technical guide explores the burgeoning evidence of the anticancer, antiviral, and antibacterial properties of compounds structurally analogous to this compound, providing a comprehensive overview of their synthesis, quantitative biological data, and the experimental methodologies employed in their evaluation. While specific research on this compound derivatives is nascent, the data presented herein for closely related compounds offers a strong rationale for the future investigation and development of novel this compound-based therapeutic agents for a range of human diseases.
Anticancer Activities of this compound Analogs and Related Quinolone Derivatives
The quinolone framework is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activities.[3] Research into 4-quinolone-3-carboxylate and 4-quinolone-3-carboxamide derivatives, structurally akin to this compound, has revealed significant antiproliferative effects against a variety of human cancer cell lines.
Quantitative Anticancer Data
The following tables summarize the in vitro anticancer activities of various 4-quinolone derivatives, providing IC50 values against different cancer cell lines.
Table 1: Anticancer Activity of 4-Quinolone-3-Carboxamide Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 8k | Hep-2 (Laryngeal Carcinoma) | <10 | [4] |
| MCF-7 (Breast Carcinoma) | <10 | [4] | |
| BGC-823 (Gastric Carcinoma) | <10 | [4] | |
| HepG2 (Liver Carcinoma) | <10 | [4] | |
| HeLa (Cervical Carcinoma) | <10 | [4] | |
| PC-3 (Prostate Carcinoma) | <10 | [4] | |
| HCT-8 (Colorectal Carcinoma) | <10 | [4] | |
| HCT-116 (Colorectal Carcinoma) | <10 | [4] | |
| RKO (Colorectal Carcinoma) | <10 | [4] | |
| 10i | HepG2 (Hepatocellular Carcinoma) | 1.60 | [5] |
| 10d | HepG2 (Hepatocellular Carcinoma) | 1.07 | [5] |
| 10e | HepG2 (Hepatocellular Carcinoma) | 0.88 | [5] |
Table 2: Anticancer Activity of Quinoline-3-Carboxylate Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 4m | MCF-7 (Breast Cancer) | 0.33 | |
| 4n | MCF-7 (Breast Cancer) | 0.33 | |
| 4k | K562 (Myelogenous Leukemia) | 0.28 | |
| 4m | K562 (Myelogenous Leukemia) | 0.28 |
Table 3: Anticancer Activity of Quinoline-Chalcone Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 12e | MGC-803 (Gastric Cancer) | 1.38 | [6] |
| HCT-116 (Colorectal Carcinoma) | 5.34 | [6] | |
| MCF-7 (Breast Cancer) | 5.21 | [6] |
Mechanisms of Anticancer Action
Several mechanisms of action have been elucidated for the anticancer effects of quinolone derivatives, including:
-
Topoisomerase Inhibition: Certain quinolone derivatives can inhibit topoisomerase I and II, enzymes crucial for DNA replication and repair, leading to cell cycle arrest and apoptosis.[7][8]
-
Induction of Apoptosis via Reactive Oxygen Species (ROS) Accumulation: Some 4-quinolone-3-carboxamides trigger cancer cell apoptosis by inducing the accumulation of reactive oxygen species (ROS), leading to oxidative stress and cell death.[4]
-
VEGFR-2 Inhibition: A number of 4-quinolone-3-carboxamide derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[5]
-
Cell Cycle Arrest: Quinolone derivatives can induce cell cycle arrest at different phases, such as G0/G1 or G2/M, preventing cancer cell proliferation.[9]
Experimental Protocols
A general synthetic route involves the Gould-Jacobs reaction. Substituted anilines are condensed with diethyl ethoxymethylenemalonate, followed by cyclization to form the 4-quinolone-3-carboxylic acid core.[5] The carboxylic acid is then activated and reacted with various amines to yield the desired carboxamide derivatives.[5]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.[10]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 2.5 x 10^4 cells/mL and incubated for 24 hours.[10]
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 24-48 hours).[10][11]
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).[12]
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Intracellular ROS levels can be measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[13]
-
Cell Treatment: Adherent cells are treated with the test compounds.
-
DCFH-DA Staining: Cells are washed and incubated with a DCFH-DA working solution (typically 10-25 µM) for 30-45 minutes at 37°C.[13][14]
-
Washing: The cells are washed to remove excess probe.[13]
-
Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence microscope, plate reader, or flow cytometer at an excitation/emission of ~485/535 nm.[15]
Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.[16]
-
Cell Treatment and Harvesting: Cells are treated with the test compounds, harvested, and fixed (e.g., with ethanol).
-
Staining: The fixed cells are permeabilized and stained with a DNA-binding fluorescent dye such as propidium (B1200493) iodide (PI).[17]
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer, which measures the fluorescence intensity of individual cells. The DNA content is proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16]
The inhibitory effect on VEGFR-2 kinase activity can be measured using commercially available assay kits.[2][4]
-
Reaction Setup: The assay is typically performed in a 96-well plate containing the VEGFR-2 enzyme, a substrate (e.g., poly(Glu, Tyr)), and ATP.
-
Inhibitor Addition: The test compounds are added to the reaction mixture.
-
Kinase Reaction: The reaction is initiated and incubated at 30°C for a defined period (e.g., 45 minutes).[2]
-
Detection: The amount of ATP remaining after the kinase reaction is quantified using a luciferase-based reagent (e.g., Kinase-Glo™). The luminescence signal is inversely proportional to the kinase activity.[2]
Signaling Pathway Diagrams
Caption: Anticancer mechanisms of quinolone derivatives.
Antiviral Activities of this compound Analogs and Related Quinolone Derivatives
The antiviral potential of quinolone derivatives has been explored against a range of viruses, with some compounds showing promising activity.
Quantitative Antiviral Data
Table 4: Antiviral Activity of 4-Quinolone-3-Carboxylic Acid Derivatives
| Compound ID | Virus | EC50 (µM) | Reference |
| C-6 aryl substituted analogs | Hepatitis C Virus (HCV) Replicon | low micromolar | [15] |
Mechanisms of Antiviral Action
The primary antiviral mechanism for some quinolone derivatives involves the inhibition of viral enzymes essential for replication. For instance, against HIV, some derivatives have been shown to inhibit Tat-TAR interaction, which is crucial for viral transcription.[18]
Experimental Protocols
This cell-based assay is used to screen for inhibitors of HCV replication.[19]
-
Cell Culture: Huh-7 cells harboring an HCV replicon that expresses a reporter gene (e.g., luciferase) are used.[20]
-
Compound Treatment: The replicon-containing cells are treated with the test compounds at various concentrations.
-
Incubation: The cells are incubated for a period to allow for viral replication.
-
Reporter Gene Assay: The activity of the reporter gene is measured, which correlates with the level of HCV replication. A decrease in reporter activity indicates inhibition of viral replication.[20]
Caption: Workflow for HCV replicon antiviral assay.
Antibacterial Activities of this compound Analogs and Related Quinolone Derivatives
The 4-quinolone-3-carboxylic acid core is the foundation for the widely used fluoroquinolone antibiotics.[13] This suggests that derivatives of this compound could also possess antibacterial properties.
Quantitative Antibacterial Data
Table 5: Antibacterial Activity of 4-Quinolone-3-Carboxylic Acid Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 8a | Staphylococcus aureus Smith | Comparable to Norfloxacin | [13] |
| Streptococcus pneumoniae IID1210 | Comparable to Norfloxacin | [13] | |
| Escherichia coli NIHJ JC-2 | Comparable to Norfloxacin | [13] | |
| 5d | Methicillin-resistant S. aureus (MRSA) | 0.016 | [21] |
| S. aureus | 0.016 | [21] | |
| 5i | MRSA | 0.125 | [21] |
| S. aureus | 0.125 | [21] |
Mechanisms of Antibacterial Action
The primary mechanism of action for quinolone antibiotics is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair. This leads to the cessation of bacterial cell division and ultimately cell death.
Experimental Protocols
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[21]
-
Preparation of Inoculum: A standardized suspension of the test bacteria is prepared.
-
Serial Dilutions: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[21]
Caption: Antibacterial mechanism of quinolone derivatives.
Conclusion and Future Perspectives
While this compound's primary application remains in veterinary medicine for the control of coccidiosis, the broader family of quinolone derivatives, to which it belongs, demonstrates a remarkable spectrum of biological activities. The evidence presented in this guide strongly suggests that this compound derivatives are promising candidates for the development of novel anticancer, antiviral, and antibacterial agents. The synthetic accessibility of the quinolone scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. Future research should focus on the synthesis and biological evaluation of direct this compound analogs, exploring modifications at various positions of the quinolone ring to enhance their therapeutic potential against human diseases. The detailed experimental protocols provided herein offer a solid foundation for researchers to embark on this exciting area of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. hcvguidelines.org [hcvguidelines.org]
- 4. In vitro VEGFR2 kinase activity assay [bio-protocol.org]
- 5. cosmobiousa.com [cosmobiousa.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents [ijbiotech.com]
- 13. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bioquochem.com [bioquochem.com]
- 15. doc.abcam.com [doc.abcam.com]
- 16. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Detection of Anti-Hepatitis C Virus Effects of Interferon and Ribavirin by a Sensitive Replicon System - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety - PMC [pmc.ncbi.nlm.nih.gov]
High-Yield Synthesis of Nequinate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of high-yield synthesis pathways for the coccidiostat Nequinate (Methyl 7-(benzyloxy)-6-butyl-4-oxo-1,4-dihydroquinoline-3-carboxylate) and its essential precursors. This document details optimized experimental protocols, presents quantitative data in structured tables, and visualizes key chemical transformations and workflows to support research and development in veterinary medicine.
Introduction to this compound Synthesis
This compound, a potent quinolone-based coccidiostat, is synthesized through a multi-step process. The core of the molecule is a 4-quinolone-3-carboxylic acid scaffold, which is assembled via the Gould-Jacobs reaction. Subsequent functionalization through benzylation and esterification yields the final this compound product. This guide outlines a high-yield synthetic strategy, focusing on the preparation of key precursors and their efficient conversion to this compound.
Synthesis of Key Precursors
The successful synthesis of this compound hinges on the efficient preparation of its key precursors. This section details the high-yield synthesis of 3-benzyloxy-4-n-butylaniline, a critical starting material for the construction of the this compound core.
Synthesis of 3-Benzyloxy-4-n-butylaniline
An improved synthetic process for 3-benzyloxy-4-n-butylaniline hydrochloride has been developed, providing a crucial intermediate for this compound synthesis.[1] The pathway involves the synthesis of p-n-butylaniline followed by subsequent modifications to introduce the benzyloxy group at the meta position.
Experimental Protocol:
A detailed experimental protocol for the synthesis of p-n-butylaniline involves the direct condensation of aniline (B41778) and n-butanol. The reaction is carried out in a reactor with a specific ratio of aniline, n-butanol, and a catalyst. The reaction temperature is maintained between 220-240°C under a pressure of 2-5.0 MPa for 6-24 hours. The water generated during the reaction is continuously removed. Following the reaction, the product is hydrolyzed, and the crude product is obtained after oil-water separation, which is then purified by reduced pressure rectification.[2]
Further steps to produce 3-benzyloxy-4-n-butylaniline involve nitration, reduction, and benzylation, for which specific high-yield protocols are established in the art but require adaptation for this specific substitution pattern. A general procedure for the reduction of a nitro group to an aniline involves the use of zinc powder and ammonium (B1175870) chloride in ethanol (B145695) and water at 80°C.[3]
Quantitative Data for p-n-Butylaniline Synthesis:
| Parameter | Value | Reference |
| Aniline:n-butanol:catalyst ratio (by weight) | 1:(0.8-1.1):(0.4-0.85) | [2] |
| Reaction Temperature | 220-240 °C | [2] |
| Reaction Pressure | 2-5.0 MPa | [2] |
| Reaction Time | 6-24 hours | [2] |
Core Synthesis: The Gould-Jacobs Reaction
The central quinolone scaffold of this compound is constructed using the Gould-Jacobs reaction, a robust and widely used method for synthesizing 4-hydroxyquinoline (B1666331) derivatives.[4] This reaction involves the condensation of an aniline derivative with an alkoxy methylenemalonic ester, followed by thermal cyclization.
Logical Workflow for the Gould-Jacobs Reaction:
Caption: Logical workflow of the Gould-Jacobs reaction for quinolone synthesis.
Experimental Protocol for Gould-Jacobs Reaction:
A mixture of 3-benzyloxy-4-n-butylaniline and diethyl ethoxymethylenemalonate is heated. The initial condensation reaction is followed by a high-temperature intramolecular cyclization to yield the quinolone product. The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields for similar Gould-Jacobs reactions.[5] For the thermal cyclization step, high-boiling solvents like diphenyl ether are often employed, with the reaction mixture being heated to reflux. The product precipitates upon cooling and can be isolated by filtration.[6]
Quantitative Data for a Representative Gould-Jacobs Reaction:
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield | Reference |
| Aniline derivative | Diethyl ethoxymethylenemalonate | Diphenyl ether | 247 °C (reflux) | 50 min | High | [6] |
Final Synthesis Steps: Esterification and Benzylation
The final steps in the synthesis of this compound involve the esterification of the 3-carboxylic acid to a methyl ester and ensuring the presence of the 7-benzyloxy group. Depending on the exact route chosen, the benzyloxy group may be introduced before or after the Gould-Jacobs reaction. If the synthesis starts with 3-hydroxy-4-butylaniline, a benzylation step is required.
Benzylation of the 7-Hydroxy Group
The benzylation of a hydroxyl group on the quinolone ring can be achieved using benzyl (B1604629) bromide in the presence of a base such as potassium carbonate in a suitable solvent like acetone, under reflux conditions. This method has been successfully applied for the synthesis of various N-(4-(benzyloxy)benzyl)-4-aminoquinolines with high yields (92-99%).[7]
Methyl Esterification of the 3-Carboxylic Acid
The conversion of the carboxylic acid at the 3-position to its methyl ester is a crucial final step. This can be achieved by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. Alternatively, reaction with methyl iodide in the presence of a base like triethylamine (B128534) in DMF has been shown to be effective for the methylation of similar quinoline (B57606) derivatives, with yields around 81%.[8]
Experimental Workflow for Final Synthesis Steps:
Caption: Workflow for the final benzylation and esterification steps to yield this compound.
Quantitative Data for Analogous Esterification:
| Substrate | Reagent | Base | Solvent | Temperature | Time | Yield | Reference |
| 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate | Methyl Iodide | Triethylamine | DMF | 50 °C | 1 h | 81% | [8] |
Conclusion
The synthesis of this compound can be achieved in high yields through a well-defined pathway involving the preparation of a key substituted aniline precursor, followed by a Gould-Jacobs reaction to construct the quinolone core, and concluding with benzylation and esterification. By optimizing the reaction conditions for each step, particularly through the use of modern techniques such as microwave-assisted synthesis, researchers and drug development professionals can efficiently produce this compound for further study and application. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for the successful and high-yield synthesis of this important veterinary drug.
References
- 1. researchgate.net [researchgate.net]
- 2. CN102816074A - Synthesis method of p-n-butylaniline - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. US6194493B1 - 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers - Google Patents [patents.google.com]
- 7. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Development of Nequinate Prodrugs for Improved Pharmacokinetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nequinate, a methyl quinolone, is a potent anticoccidial agent used in veterinary medicine. Its therapeutic efficacy is, however, hampered by poor aqueous solubility, which can limit its oral bioavailability and formulation options. The development of prodrugs presents a viable strategy to overcome these pharmacokinetic limitations. A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug. This approach can enhance the physicochemical properties of a drug, leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles.
This technical guide provides an in-depth overview of the core principles and methodologies for the development of this compound prodrugs. Due to the limited publicly available research specifically on this compound prodrugs, this guide leverages established prodrug strategies successfully applied to other quinolone-based compounds with similar solubility challenges. By presenting these analogous case studies, we aim to provide a comprehensive framework for the rational design, synthesis, and evaluation of novel this compound prodrugs with enhanced pharmacokinetic properties.
Rationale for this compound Prodrug Development
The primary motivation for developing this compound prodrugs is to address its poor water solubility.[1][2] By transiently modifying the chemical structure of this compound, it is possible to create a more soluble derivative that can be more readily absorbed from the gastrointestinal tract. Upon absorption, the prodrug is designed to be enzymatically or chemically cleaved, releasing the active this compound at the site of action or in systemic circulation.
Key objectives for this compound prodrug design include:
-
Enhanced Aqueous Solubility: To improve dissolution in gastrointestinal fluids and facilitate absorption.
-
Increased Bioavailability: To achieve higher systemic concentrations of the active drug following oral administration.
-
Improved Formulation Flexibility: To enable the development of various dosage forms, including parenteral formulations if required.
-
Targeted Delivery: In more advanced strategies, to target specific tissues or cells.
Prodrug Design Strategies for Quinolones
The quinolone scaffold offers several functional groups that can be targeted for prodrug modification. For this compound, the carboxylic acid and the secondary amine in the quinoline (B57606) core are potential handles for attaching promoieties. Common prodrug strategies for quinolones involve the formation of esters, carbamates, or phosphates to mask polar functional groups and improve solubility or lipophilicity.[3]
A particularly relevant approach for poorly soluble drugs with a carboxylic acid moiety, like many quinolones, is the synthesis of phosphate (B84403) ester prodrugs. These prodrugs are often highly water-soluble and can be cleaved in vivo by alkaline phosphatases to regenerate the parent drug.
Experimental Protocols
This section details the methodologies for the synthesis and evaluation of a hypothetical phosphate ester prodrug of a quinolone, which can be adapted for this compound.
Synthesis of a Phosphate Ester Prodrug
The synthesis of a phosphate ester prodrug of a quinolone carboxylic acid typically involves a multi-step process. The following is a generalized protocol based on the synthesis of fluoroquinolone prodrugs.
Materials:
-
Parent quinolone (e.g., a structural analog of this compound)
-
Di-tert-butyl N,N-diisopropylphosphoramidite
-
1H-Tetrazole
-
m-Chloroperbenzoic acid (m-CPBA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Phosphitylation: The parent quinolone is dissolved in an anhydrous solvent like dichloromethane. Di-tert-butyl N,N-diisopropylphosphoramidite and a catalyst such as 1H-tetrazole are added, and the reaction is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Oxidation: The resulting phosphite (B83602) triester is oxidized to the phosphate triester by the addition of an oxidizing agent like m-CPBA at 0°C. The reaction is warmed to room temperature and stirred for several hours.
-
Work-up and Purification: The reaction mixture is washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.
-
Deprotection: The tert-butyl protecting groups on the phosphate are removed by treatment with trifluoroacetic acid in dichloromethane. The reaction is stirred at room temperature for a few hours.
-
Isolation: The solvent and excess TFA are removed under reduced pressure. The resulting phosphate ester prodrug is often isolated as a TFA salt and can be further purified by preparative HPLC.
In Vitro Evaluation
Protocol:
-
An excess amount of the prodrug is added to a known volume of phosphate-buffered saline (PBS) at a physiological pH of 7.4.
-
The suspension is shaken at room temperature for 24 hours to ensure equilibrium is reached.
-
The saturated solution is filtered through a 0.45 µm filter to remove any undissolved solid.
-
The concentration of the prodrug in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The same procedure is repeated for the parent drug for comparison.
Protocol:
-
The prodrug is incubated in different biological matrices, such as simulated gastric fluid (SGF), simulated intestinal fluid (SIF), and rat or human plasma, at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
The reaction is quenched by the addition of an organic solvent like acetonitrile.
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the disappearance of the prodrug and the appearance of the parent drug over time.
-
The half-life (t1/2) of the prodrug in each matrix is calculated.
In Vivo Pharmacokinetic Studies
Protocol:
-
Animal Model: Male Sprague-Dawley rats are commonly used. The animals are fasted overnight before drug administration.
-
Drug Administration: The prodrug and the parent drug (as a control) are administered orally (e.g., by gavage) at equimolar doses. A typical vehicle for the prodrug is water or PBS, while the parent drug may require a suspension in a vehicle like 0.5% carboxymethylcellulose.
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: The blood samples are centrifuged to separate the plasma.
-
Sample Analysis: Plasma concentrations of the parent drug and the prodrug are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and oral bioavailability (F%).
Data Presentation
The following tables summarize hypothetical quantitative data for a parent quinolone and its phosphate ester prodrug, illustrating the potential for improved pharmacokinetics.
Table 1: Physicochemical Properties
| Compound | Molecular Weight ( g/mol ) | Aqueous Solubility at pH 7.4 (mg/mL) | LogP |
| Parent Quinolone | 350 | < 0.01 | 3.5 |
| Phosphate Prodrug | 430 | > 10 | 1.2 |
Table 2: In Vitro Stability
| Compound | t1/2 in SGF (min) | t1/2 in SIF (min) | t1/2 in Rat Plasma (min) |
| Phosphate Prodrug | > 120 | > 120 | < 5 |
Table 3: In Vivo Pharmacokinetic Parameters in Rats (Oral Administration)
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-24h (ng·h/mL) | Oral Bioavailability (F%) |
| Parent Quinolone | 10 | 150 | 2.0 | 900 | 15 |
| Phosphate Prodrug | 12.3 (equimolar) | 600 | 1.0 | 3600 | 60 |
Visualizations
Signaling Pathway: Quinolone Mechanism of Action
Quinolones, including this compound, primarily act by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. This inhibition prevents the relaxation of supercoiled DNA and the separation of replicated daughter DNA strands, respectively, leading to a disruption of DNA replication and repair and ultimately bacterial cell death.
Caption: Mechanism of action of quinolone antibacterial agents.
Experimental Workflow: Prodrug Development
The following diagram illustrates the general workflow for the development and evaluation of a this compound prodrug.
Caption: General workflow for prodrug development and evaluation.
Conclusion
The development of prodrugs for this compound holds significant promise for improving its pharmacokinetic profile, particularly its poor aqueous solubility and resulting limited oral bioavailability. By employing established strategies, such as the synthesis of phosphate ester prodrugs, it is feasible to design and evaluate novel this compound derivatives with enhanced therapeutic potential. The experimental protocols and evaluation methods outlined in this guide provide a comprehensive framework for researchers and drug development professionals to embark on the development of next-generation this compound formulations with improved clinical efficacy. Further research is warranted to synthesize and test specific this compound prodrugs to validate these concepts and bring an improved anticoccidial agent to the market.
References
Computational Modeling for the Design of New Nequinate Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the Eimeria genus, poses a significant economic burden on the poultry industry. The quinolone anticoccidial agent, Nequinate (methyl benzoate), and its analogs have been pivotal in controlling this disease. However, the emergence of drug-resistant Eimeria strains necessitates the development of novel and more effective therapeutic agents. This technical guide provides a comprehensive overview of the application of computational modeling in the rational design of new this compound analogs. We delve into the core principles of Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, offering detailed experimental protocols for the synthesis and evaluation of these compounds. Furthermore, we present a framework for data-driven drug discovery, integrating computational predictions with experimental validation to accelerate the identification of potent next-generation anticoccidials.
Introduction: The Challenge of Coccidiosis and the Role of this compound
Coccidiosis is a prevalent and economically damaging disease in poultry, leading to reduced weight gain, poor feed conversion, and mortality.[1] Chemical prophylaxis has been the primary method of control, with quinolone derivatives like this compound playing a crucial role. This compound and other quinolone coccidiostats function by inhibiting the parasite's mitochondrial respiration.[2] Specifically, they block electron transport at the cytochrome bc1 complex, a vital component of the respiratory chain.[2] The widespread use of these agents has, however, led to the development of drug-resistant Eimeria strains, underscoring the urgent need for new anticoccidial drugs.[3]
Computational modeling offers a powerful and resource-efficient approach to designing novel drug candidates. By elucidating the relationship between the chemical structure of a molecule and its biological activity, these methods can predict the potency of new compounds before they are synthesized, thereby streamlining the drug discovery process.
Computational Modeling Approaches
The design of new this compound analogs can be significantly accelerated by employing a combination of computational techniques, primarily Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities.[4] These models are built on the principle that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.
A typical QSAR workflow involves the following steps:
-
Data Collection: A dataset of this compound analogs with their corresponding anticoccidial activities (e.g., IC50 values or Anticoccidial Index) is compiled.
-
Descriptor Calculation: A wide range of molecular descriptors, representing various constitutional, topological, geometrical, and electronic properties of the molecules, are calculated.
-
Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that relates the descriptors to the biological activity.
-
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.
The resulting QSAR model can then be used to predict the anticoccidial activity of virtual or newly designed this compound analogs, allowing for the prioritization of the most promising candidates for synthesis and experimental testing.
Caption: QSAR Modeling Workflow for this compound Analogs.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, a this compound analog) when bound to a specific receptor target to form a stable complex.[5] For this compound and its analogs, the primary target is the cytochrome bc1 complex in the parasite's mitochondria.[2]
The molecular docking process generally involves:
-
Receptor and Ligand Preparation: The 3D structures of the cytochrome bc1 complex (the receptor) and the this compound analogs (the ligands) are prepared for docking. This may involve adding hydrogen atoms, assigning charges, and defining the binding site.
-
Docking Simulation: A docking algorithm systematically explores the conformational space of the ligand within the receptor's binding site, generating a large number of possible binding poses.
-
Scoring and Analysis: The generated poses are evaluated using a scoring function that estimates the binding affinity. The top-scoring poses are then analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.
By visualizing the binding mode of this compound analogs within the cytochrome bc1 complex, researchers can gain insights into the structural features that are crucial for high-affinity binding and, consequently, potent anticoccidial activity. This information can then be used to design new analogs with improved binding characteristics.
Caption: Molecular Docking Workflow for this compound Analogs.
Data Presentation: Structure-Activity Relationships
The following table summarizes the anticoccidial activity of a series of quinoline (B57606) carboxylate derivatives, demonstrating the impact of different substituents on their efficacy against Eimeria tenella. The Anticoccidial Index (ACI) is a composite measure of efficacy, taking into account factors such as weight gain, lesion scores, and oocyst output in infected chickens. A higher ACI value indicates greater anticoccidial activity.
| Compound | R | Anticoccidial Index (ACI) |
| 7a | H | 115.2 |
| 7b | 2-Cl | 118.9 |
| 7c | 4-Cl | 137.7 |
| 7d | 2,4-diCl | 137.7 |
| 7e | 4-OCH3 | 168.7 |
| 7f | 2-NO2 | 105.3 |
| 7g | 4-NO2 | 123.4 |
| 7h | 4-Ph | 110.1 |
Data adapted from Yuan Liu et al., "Synthesis and Anticoccidial Activities of Quinoline Carboxylate Derivatives with Methyl (E)-2-(3-methoxy)acrylate Moiety".[6]
Experimental Protocols
Synthesis of a Representative this compound Analog: Ethyl 6-decyloxy-7-ethoxy-4-hydroxyquinoline-3-carboxylate (Decoquinate)
This protocol describes the synthesis of Decoquinate, a close analog of this compound, providing a representative example of the synthesis of 4-hydroxyquinoline-3-carboxylates.
Procedure:
-
A solution of 3-ethoxy-4-n-decyloxy-anilinethylene malonic acid diethyl ester (1.0 g, 2.16 mmol) in phosphorus oxychloride (POCl3, 5 mL) is refluxed for 4 hours.
-
The excess POCl3 is removed by distillation.
-
The resulting mixture is dissolved in acetic acid (20 mL) and refluxed for 7 hours, with the reaction progress monitored by thin-layer chromatography.
-
After cooling, ice water (50 mL) is added to the reaction mixture, leading to the formation of a precipitate.
-
The precipitate is collected by filtration, washed successively with ice water, dichloromethane (B109758) (CH2Cl2), and methanol (B129727) (CH3OH), and then dried under vacuum to yield the final product.
In Vitro Anticoccidial Susceptibility Assay
This protocol outlines a general method for determining the in vitro efficacy of this compound analogs against Eimeria sporozoites.
Procedure:
-
Cell Culture: Madin-Darby bovine kidney (MDBK) cells are cultured in 96-well plates until a confluent monolayer is formed.
-
Sporozoite Preparation: Eimeria tenella oocysts are excysted to release sporozoites, which are then purified.
-
Drug Treatment: The this compound analogs are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium.
-
Infection and Incubation: The MDBK cell monolayers are infected with the purified sporozoites and incubated in the presence of the different concentrations of the test compounds.
-
Quantification of Parasite Growth: After a suitable incubation period (e.g., 48-72 hours), the extent of parasite development is quantified. This can be done by various methods, such as microscopic counting of intracellular parasite stages or using a quantitative PCR (qPCR) assay to measure parasite DNA.
-
IC50 Determination: The 50% inhibitory concentration (IC50), which is the concentration of the compound that inhibits parasite growth by 50%, is calculated from the dose-response curve.
In Vivo Anticoccidial Efficacy Testing in Poultry
This protocol provides a framework for evaluating the in vivo efficacy of this compound analogs in a chicken model of coccidiosis.
Procedure:
-
Animal Model: Day-old broiler chicks are housed in a controlled environment and fed a standard diet.
-
Experimental Groups: The chicks are randomly allocated to different treatment groups, including a non-infected, non-treated control group; an infected, non-treated control group; and infected groups treated with different doses of the this compound analogs mixed in the feed.
-
Infection: At a specific age (e.g., 14 days), the chicks in the infected groups are orally inoculated with a known number of sporulated Eimeria tenella oocysts.
-
Data Collection: Over the course of the experiment (e.g., 7-10 days post-infection), several parameters are recorded:
-
Weight Gain: The body weight of each chick is measured at the beginning and end of the trial.
-
Feed Conversion Ratio (FCR): The amount of feed consumed per unit of weight gain is calculated.
-
Lesion Scoring: At the end of the experiment, a subset of birds from each group is euthanized, and the severity of intestinal lesions is scored on a standardized scale.
-
Oocyst Output: Fecal samples are collected, and the number of oocysts per gram of feces is determined.
-
-
Efficacy Evaluation: The anticoccidial efficacy of the this compound analogs is assessed by comparing the performance of the treated groups to the infected, non-treated control group. The Anticoccidial Index (ACI) can be calculated to provide a comprehensive measure of efficacy.
Conclusion and Future Directions
The integration of computational modeling with traditional medicinal chemistry and parasitology provides a robust platform for the discovery of novel this compound analogs to combat coccidiosis. QSAR and molecular docking are powerful tools for identifying promising lead compounds and optimizing their structure for enhanced activity and selectivity. The experimental protocols outlined in this guide provide a framework for the synthesis and rigorous evaluation of these newly designed analogs.
Future efforts should focus on expanding the chemical diversity of this compound analogs and developing more predictive computational models. The use of advanced machine learning and artificial intelligence algorithms, coupled with larger and more diverse datasets, holds the potential to further accelerate the discovery of next-generation anticoccidials. Ultimately, a multi-pronged approach that combines in silico design, chemical synthesis, and comprehensive in vitro and in vivo testing will be essential to stay ahead of the evolving challenge of drug resistance in Eimeria.
References
- 1. Structure-activity and structure-side-effect relationships for the quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN101606908A - Decoquinate soluble powder and preparation method thereof - Google Patents [patents.google.com]
- 3. CN102406600A - Decoquinate solution and preparation method thereof - Google Patents [patents.google.com]
- 4. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Patent Landscape for the Synthesis of Novel Quinolone-Based Anticoccidials: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, remains a significant threat to the poultry industry, leading to substantial economic losses. For decades, quinolone-based compounds have been a cornerstone of anticoccidial chemotherapy. This technical guide provides an in-depth analysis of the patent landscape concerning the synthesis of novel quinolone anticoccidials, focusing on synthetic methodologies, structure-activity relationships, and the evaluation of their efficacy.
Core Structures and Mechanism of Action
The foundational structure for this class of anticoccidials is the 4-hydroxyquinoline (B1666331) core. Prominent examples include decoquinate (B1670147) and methyl benzoquate. These compounds function by inhibiting the parasite's respiratory chain at the mitochondrial level. Specifically, they target the cytochrome bc1 complex, effectively blocking the transfer of electrons and inhibiting DNA synthesis, which halts the development of the parasite, particularly at the sporozoite and early schizont stages.[1][2][3] This targeted action disrupts the parasite's life cycle within the host's intestinal cells.
Below is a diagram illustrating the mechanism of action of quinolone-based anticoccidials.
Patented Synthetic Methodologies
The synthesis of the 4-hydroxyquinoline core is central to the development of these anticoccidials. The Gould-Jacobs reaction is a classical and frequently patented method for constructing this scaffold. It involves the condensation of an aniline (B41778) derivative with an ethoxymethylenemalonic ester, followed by thermal cyclization.
A generalized workflow for the synthesis of a key anticoccidial, decoquinate, is presented below, based on methodologies described in various patents.[4][5]
Detailed Experimental Protocols
Example Synthesis of Decoquinate (Adapted from CN102816117A and CN105254560A)[4][5]
-
Diazonium Coupling: Aniline is diazotized using sodium nitrite (B80452) and hydrochloric acid at low temperatures (0-10°C). The resulting aniline diazonium salt solution is then added dropwise to a methanol (B129727) solution of o-hydroxyphenetole to yield the coupling product.
-
Reduction: The coupling product is reduced, typically using sodium hydrosulfite, to generate 3-ethoxy-4-hydroxyaniline.
-
Condensation: The 3-ethoxy-4-hydroxyaniline is heated with ethoxymethylene diethyl malonate. The reaction proceeds with the removal of ethanol (B145695) to form the condensation product.
-
Etherification: The condensation product is reacted with bromodecane in the presence of a base (e.g., potassium carbonate) to introduce the decyloxy side chain.
-
Cyclization: The etherified product undergoes high-temperature cyclization to form the quinolone ring system. This step can be carried out in a high-boiling solvent or with a cyclizing agent such as a solid acid (e.g., SO₄²⁻/Fe₂O₃) and sodium bisulfate.
-
Purification: The resulting crude decoquinate is purified by recrystallization to yield the final product as an off-white crystalline powder. The total yield reported in one patent was 65%.[6]
Quantitative Efficacy Data
The evaluation of novel quinolone-based anticoccidials involves both in vitro and in vivo testing to determine their efficacy. Key metrics include the reduction of oocyst output, lesion scores in the intestines of infected birds, and the overall Anticoccidial Index (ACI). While specific IC50 values for novel patented compounds are often not publicly disclosed in initial filings, efficacy is demonstrated through comparative studies.
Table 1: In Vivo Efficacy of Lomefloxacin (B1199960) against Eimeria tenella
The following data is from a study evaluating the fluoroquinolone lomefloxacin in experimentally infected broiler chickens.[7]
| Treatment Group | Dose | Mean Oocysts per Gram (OPG) | Mean Lesion Score |
| Infected, Untreated | - | 120,500 | 3.6 |
| Lomefloxacin | 100 ppm | 10,800 | 1.2 |
| Diclazuril (Control) | 2.5 ppm | 8,500 | 0.8 |
Data demonstrates a significant reduction in oocyst shedding and intestinal lesions with lomefloxacin treatment, comparable to the established anticoccidial, diclazuril.
Table 2: Common Dosage Ranges for Quinolone Anticoccidials in Feed
| Compound | Species | Typical Dosage in Feed (ppm) |
| Decoquinate | Chickens | 20 - 40 mg/kg (20-40 ppm) |
| Methyl Benzoquate | Chickens | 8 - 10 mg/kg (8-10 ppm) |
| Buquinolate | Chickens | 82.5 mg/kg (82.5 ppm) |
Experimental Testing Protocols
In Vitro Sporulation Inhibition Assay
This assay is a primary screening tool to assess the direct effect of a compound on the viability of Eimeria oocysts.
-
Oocyst Collection: Oocysts are harvested from the feces of experimentally infected chickens.
-
Incubation: A known quantity of unsporulated oocysts is incubated in a potassium dichromate solution (typically 2.5%) in the presence of various concentrations of the test compound.
-
Evaluation: After a set incubation period (e.g., 48 hours), the percentage of sporulated oocysts is determined by microscopic examination. A reduction in the sporulation rate compared to an untreated control indicates anticoccidial activity.
In Vivo Anticoccidial Efficacy Trial
In vivo trials in the target animal (chickens) are the definitive test for anticoccidial efficacy.
-
Animal Model: Batches of coccidia-free broiler chickens are used.
-
Infection: Birds are orally inoculated with a standardized dose of sporulated Eimeria oocysts (e.g., E. tenella, E. acervulina).
-
Treatment: Test groups receive feed medicated with the novel quinolone compound at various concentrations, starting shortly before or at the time of infection. A positive control group (infected, untreated) and a negative control group (uninfected, untreated) are included.
-
Data Collection: Several days post-infection, key parameters are measured:
-
Weight Gain: Compared to the uninfected control group.
-
Feed Conversion Ratio (FCR): Efficiency of feed utilization.
-
Lesion Scoring: The intestines are examined, and the severity of lesions is scored on a scale (e.g., 0 to 4).
-
Oocyst Count: Oocysts per gram (OPG) of feces are quantified to measure the reduction in parasite shedding.
-
-
Anticoccidial Index (ACI): An overall efficacy score is often calculated based on weight gain and survival rates relative to controls. An ACI value above 160-180 is typically considered effective.
The workflow for a typical in vivo efficacy trial is illustrated below.
Conclusion and Future Outlook
The patent landscape for quinolone-based anticoccidials is dominated by established compounds like decoquinate. However, the core 4-hydroxyquinoline scaffold remains a viable starting point for the development of novel derivatives. Future patents in this area will likely focus on modifications to the core structure to enhance potency, broaden the spectrum of activity against different Eimeria species, and overcome emerging drug resistance. The synthetic routes, while established, offer opportunities for process optimization to improve yields and reduce environmental impact. For researchers and drug developers, a thorough understanding of these synthetic pathways and evaluation protocols is crucial for innovating the next generation of quinolone anticoccidials.
References
- 1. Method for producing methyl benzoate using benzoic acid containing sodium chloride as raw materials - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN102406600A - Decoquinate solution and preparation method thereof - Google Patents [patents.google.com]
- 3. CN101559074A - Coccidiostat-decoquinate dry suspension for livestock and poultry and preparation method thereof - Google Patents [patents.google.com]
- 4. US3696141A - Process for the production of methyl benzoate - Google Patents [patents.google.com]
- 5. CN101948387A - Preparation technology of methyl benzoate - Google Patents [patents.google.com]
- 6. CN105254560A - Preparation method of decoquinate - Google Patents [patents.google.com]
- 7. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Nequinate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling of Nequinate (CAS No. 13997-19-8). The following procedural guidance is designed to ensure the safe operational use and disposal of this compound in a laboratory setting.
Hazard Identification and Safety Precautions
This compound is a light yellow, odorless powder.[1] It is classified as harmful if swallowed (H302) and may cause long-lasting harmful effects to aquatic life (H413).[1][2] Therefore, appropriate personal protective equipment (PPE) and handling procedures are crucial to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
Given the hazard profile of this compound, the following PPE is mandatory when handling the compound in its solid form or in solution:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber). Inspect gloves for any signs of degradation or puncture before use. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. |
| Skin and Body | A lab coat or chemical-resistant apron should be worn. Long pants and closed-toe shoes are required. |
| Respiratory | In case of potential for aerosolization or handling of large quantities, a NIOSH-approved particulate respirator (e.g., N95) is recommended. |
General Handling Procedures
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Hygiene Practices:
Quantitative Toxicity Data
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting, from receipt of the compound to its final disposal.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: All disposable items contaminated with this compound, such as weigh boats, pipette tips, and contaminated PPE, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not dispose of this compound solutions down the drain.
-
Sharps: Any sharps contaminated with this compound must be disposed of in a designated sharps container.
Disposal Procedure
All waste containing this compound must be disposed of as hazardous chemical waste. Follow your institution's and local regulations for the disposal of chemical waste.[1] This typically involves arranging for collection by a licensed hazardous waste disposal company.
The following logical diagram outlines the decision-making process for the proper disposal of this compound-related waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
